2-Bromo-5-(oxolan-2-yl)pyridine
Description
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-5-(oxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H10BrNO/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2 |
InChI Key |
IMUGUKIDMITIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-5-(oxolan-2-yl)pyridine: Structural Analysis, Cross-Coupling Methodologies, and Applications in Drug Discovery
Executive Summary
The drive toward higher structural complexity in modern medicinal chemistry has elevated the importance of bifunctional, sp³-enriched heterocyclic building blocks. 2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-bromo-5-(tetrahydrofuran-2-yl)pyridine) represents a highly versatile scaffold in this domain. By combining a reactive electrophilic handle (the 2-bromo-pyridine core) with a saturated cyclic ether (the oxolane ring), this compound serves as a critical intermediate in fragment-based drug design (FBDD) and complex active pharmaceutical ingredient (API) synthesis.
This technical guide provides an authoritative breakdown of the compound's chemical identity, its mechanistic role in transition-metal-catalyzed cross-coupling, and a self-validating experimental protocol for its utilization.
Chemical Identity & Physicochemical Profiling
The structural architecture of 2-Bromo-5-(oxolan-2-yl)pyridine is specifically designed to balance reactivity with favorable pharmacokinetic properties. The exact chemical identifiers and quantitative physicochemical data are summarized in Table 1, as cataloged by major chemical vendors ().
Table 1: Quantitative Chemical Identity and Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 2-Bromo-5-(oxolan-2-yl)pyridine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1353854-56-4 | Unique numerical identifier for database indexing. |
| SMILES String | BrC1=NC=C(C2OCCC2)C=C1 | Defines the topological connectivity for cheminformatics. |
| Molecular Formula | C₉H₁₀BrNO | Indicates a halogenated heteroaromatic system. |
| Molecular Weight | 228.09 g/mol | Low molecular weight, ideal for fragment-based libraries. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Oxolane O) | Facilitates interactions with kinase hinge regions or GPCRs. |
| Rotatable Bonds | 1 | Restricted flexibility minimizes entropic penalty upon target binding. |
Structural Rationale in Drug Discovery
The incorporation of the oxolane (tetrahydrofuran) ring directly addresses the "Escape from Flatland" paradigm, a macroscopic trend in medicinal chemistry aimed at increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates (). Higher Fsp³ correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates. The 2-bromo position serves as an orthogonal synthetic handle, primed for late-stage diversification via palladium-catalyzed cross-coupling.
Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling
To utilize 2-Bromo-5-(oxolan-2-yl)pyridine effectively, it is most commonly subjected to Suzuki-Miyaura cross-coupling. The carbon-bromine (C–Br) bond at the C2 position of the electron-deficient pyridine ring is highly susceptible to oxidative addition by Palladium(0) species, as established in foundational cross-coupling literature ().
The logical relationship of the catalytic cycle—highlighting the transformation of the aryl halide into the coupled product—is visualized below.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(oxolan-2-yl)pyridine.
Experimental Methodology: Self-Validating Coupling Protocol
To ensure reproducibility and high yields, the following protocol details the coupling of 2-Bromo-5-(oxolan-2-yl)pyridine with a generic arylboronic acid. The procedure is engineered as a self-validating system, embedding causality into every experimental choice.
Table 2: Optimized Suzuki-Miyaura Coupling Parameters
| Parameter | Selection | Mechanistic Rationale (Causality) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | The bidentate dppf ligand prevents Pd black precipitation and forces a cis-geometry at the Pd(II) center, accelerating reductive elimination. |
| Base | K₂CO₃ (2.0 equiv) | A mild inorganic base that efficiently forms the reactive boronate complex without causing ring-opening degradation of the oxolane moiety. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system; Dioxane solubilizes the organic aryl halide, while water dissolves the base and activates the boronic acid. |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier of oxidative addition into the C(sp²)–Br bond. |
Step-by-Step Workflow
Step 1: Reagent Preparation & Inert Atmosphere Charge an oven-dried Schlenk flask with 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.0 equiv, 2.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol). Causality: The slight excess of boronic acid compensates for potential protodeboronation side reactions.
Step 2: Degassing (Critical Step) Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and Argon backfilling. Causality: Molecular oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand (dppf) to its phosphine oxide, which would deactivate the Pd(0) active species.
Step 3: Solvent Addition & Heating Inject a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL) via syringe. Stir the biphasic mixture vigorously and heat to 90 °C in a pre-equilibrated oil bath for 12 hours.
Step 4: Workup & Self-Validation System
-
In-Process Control (TLC): After 12 hours, cool the reaction to room temperature. Spot the crude mixture on a silica gel TLC plate alongside the starting material. Elute with 3:1 Hexanes/Ethyl Acetate. Validation: The reaction is complete when the UV-active starting material spot (R_f ~ 0.6) is entirely consumed, replaced by a new, typically more polar product spot.
-
Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
-
Post-Reaction Analytical Validation:
-
¹H NMR (CDCl₃): Confirm the disappearance of the characteristic C6-proton of the bromo-pyridine and the appearance of new aromatic protons from the coupled aryl group. Crucially, verify that the oxolane methine proton (typically a doublet of doublets around 4.8 ppm) remains intact, proving the cyclic ether survived the basic thermal conditions.
-
LC-MS: Analyze the purified fraction to confirm the presence of the exact [M+H]⁺ mass corresponding to the cross-coupled product, ruling out homocoupling artifacts.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: increasing complexity as the macroscopic trend in medicinal chemistry." Nature Chemistry, 1(8), 603-614. URL: [Link]
The Therapeutic Potential of 2-Bromo-5-(oxolan-2-yl)pyridine: A Scaffold for Innovation in Medicinal Chemistry
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged scaffold in drug discovery. This technical guide delves into the therapeutic potential of a specific, yet underexplored, building block: 2-Bromo-5-(oxolan-2-yl)pyridine . We will explore its synthetic accessibility, its strategic importance in the generation of novel chemical entities, and its potential applications in oncology, neuroinflammation, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation therapeutics.
Strategic Importance in Drug Discovery
The 2-Bromo-5-(oxolan-2-yl)pyridine scaffold combines two key features of high value in medicinal chemistry: the reactive 2-bromopyridine handle and the beneficial physicochemical properties imparted by the oxolane (tetrahydrofuran) moiety.
The 2-Bromopyridine Moiety: A Gateway to Molecular Diversity
The bromine atom at the 2-position of the pyridine ring serves as a versatile anchor for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] The C-Br bond is sufficiently reactive to participate in these reactions under relatively mild conditions, allowing for the introduction of a diverse range of substituents.[4] This synthetic tractability is paramount for the construction of large compound libraries for high-throughput screening and for the fine-tuning of lead compounds during optimization.
The Oxolane Moiety: A Bioisostere for Enhanced Druggability
The oxolane ring at the 5-position is a non-classical bioisostere that can significantly improve the pharmacokinetic profile of a drug candidate.[5] Its incorporation can lead to:
-
Improved Aqueous Solubility: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, enhancing interaction with water and improving solubility.[5]
-
Reduced Lipophilicity: Compared to a corresponding carbocyclic or alkyl group, the oxolane moiety can reduce lipophilicity, which is often beneficial for oral absorption and can reduce off-target effects.
-
Enhanced Metabolic Stability: The cyclic ether is generally more resistant to metabolic degradation than linear alkyl chains.[5]
-
Favorable Target Interactions: The oxygen atom can form key hydrogen bonds with amino acid residues in the active site of a target protein, such as the hinge region of kinases.[5]
Synthetic Strategies and Methodologies
Proposed Synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine
The proposed synthesis leverages the differential reactivity of the bromine atoms on the 2,5-dibromopyridine ring. The bromine at the 2-position is more susceptible to metal-halogen exchange with organolithium reagents in non-coordinating solvents and at low concentrations, while the 5-position is favored in coordinating solvents at higher concentrations.[6]
Protocol 1: Synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine via Lithiation
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromotetrahydrofuran
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio-2-bromopyridine intermediate.[6]
-
In a separate flask, prepare a solution of 2-bromotetrahydrofuran (1.2 eq) in anhydrous THF, also cooled to -78 °C.
-
Slowly add the solution of 2-bromotetrahydrofuran to the lithiated pyridine solution via cannula.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-5-(oxolan-2-yl)pyridine.
}
Proposed synthetic route to 2-Bromo-5-(oxolan-2-yl)pyridine.
Therapeutic Potential and Applications
The 2-Bromo-5-(oxolan-2-yl)pyridine scaffold is a promising starting point for the development of novel therapeutics in several key areas. By leveraging the synthetic accessibility of the 2-bromo position, a wide range of derivatives can be generated and evaluated for biological activity.
Anticancer Activity
Pyridine derivatives are well-represented among anticancer agents, with mechanisms of action that include kinase inhibition, tubulin polymerization inhibition, and topoisomerase inhibition.[2][7] The 2-Bromo-5-(oxolan-2-yl)pyridine scaffold can be elaborated through Suzuki-Miyaura coupling to generate biaryl structures that are common motifs in kinase inhibitors.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.[4][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (derivatives of 2-Bromo-5-(oxolan-2-yl)pyridine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Table 1: Representative Anticancer Activity of Pyridine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Spiro-pyridine derivative | Caco-2 | 7.83 ± 0.5 | [10] |
| 2 | Pyridine-urea derivative | MCF-7 | < Doxorubicin | [2] |
| 3 | Pyridine derivative | HepG2 | 4.25 | [11] |
}
Potential mechanism of anticancer activity via the intrinsic apoptosis pathway.
Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[][3] The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response and are frequently targeted by anti-inflammatory drugs.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model for assessing acute inflammation.[3]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week.
-
Compound Administration: Administer the test compounds or reference drug intraperitoneally or orally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar surface of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 2: Representative Anti-Inflammatory Activity of Pyridine Derivatives
| Compound ID | Structure | Assay | Activity | Reference |
| 4 | 3-Hydroxy pyridine-4-one derivative | Carrageenan-induced paw edema | 67% inhibition @ 20 mg/kg | [3] |
| 5 | Thiazolo[4,5-b]pyridine derivative | Carrageenan-induced paw edema | 53.4% inhibition | [12] |
}
Key inflammatory signaling pathways potentially modulated by pyridine derivatives.
Neuroprotective Effects
Neurodegenerative diseases represent a significant unmet medical need. Pyridine derivatives have been investigated for their neuroprotective properties, with some showing potential in models of Alzheimer's and Parkinson's disease.[13][14] The mechanisms of action can include antioxidant effects, inhibition of neuroinflammation, and modulation of key signaling pathways involved in neuronal survival.
Protocol 4: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay models the neuronal damage that occurs in various neurological disorders.
Materials:
-
Neuronal cell line (e.g., HT22 or SH-SY5Y)
-
Glutamate solution
-
Test compounds
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induction of Neurotoxicity: Add glutamate to the medium to induce excitotoxicity and incubate for an additional 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in Protocol 2 to determine the extent of neuroprotection.
Table 3: Representative Neuroprotective Activity of Pyridine Derivatives
| Compound ID | Structure | Assay | Activity | Reference |
| 6 | Tricyclic pyridine alkaloid | Glutamate-induced cytotoxicity in HT22 cells | Neuroprotective | [13][14] |
Conclusion
The 2-Bromo-5-(oxolan-2-yl)pyridine scaffold represents a largely untapped resource for medicinal chemists. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the oxolane moiety, makes it an attractive starting point for the development of novel therapeutics. The potential applications in oncology, inflammation, and neurodegenerative diseases are vast and warrant further investigation. The protocols and data presented in this guide provide a framework for researchers to begin exploring the therapeutic potential of this promising molecular architecture.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem., 89, 7148-7155.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148-7155.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-5-fluoropyridine (CAS 41404-58-4): A Key Intermediate for Advanced Synthesis. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmaceutical Chemistry Journal, 55(8), 810-816.
-
ACS Publications. (n.d.). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). International Journal of Preventive Medicine, 5(Suppl 1), S53-S58.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]
-
TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Retrieved from [Link]
-
HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved from [Link]
-
Eureka. (2021). Preparation method of 2, 5-dibromopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Lithiopyridine. Retrieved from [Link]
-
PMC. (n.d.). 2,5-Dibromopyridine. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]
-
PMC. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmaceutical Chemistry Journal, 55(8), 810-816.
-
MDPI. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Retrieved from [Link]
-
PubMed. (n.d.). Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-bromo-5-(1,3-dioxolan-2-yl)pyridine. Retrieved from [Link]
-
MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]
-
PubMed. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Retrieved from [Link]
-
ResearchGate. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Retrieved from [Link]
Sources
- 2. ijsat.org [ijsat.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 5. 3-Bromo-5-oxetan-2-yl-pyridine | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. 2,5-Dibromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility data of 2-Bromo-5-(oxolan-2-yl)pyridine in DMSO and methanol
Technical Whitepaper: Solubility Profiling and Handling of 2-Bromo-5-(oxolan-2-yl)pyridine
Executive Summary
2-Bromo-5-(oxolan-2-yl)pyridine (CAS: 1353854-56-4), also known as 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine, is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and ligands for neurological targets. Its structure combines an electron-deficient pyridine ring with a saturated oxygen heterocycle (tetrahydrofuran/oxolane), imparting unique solubility and reactivity profiles.
This technical guide provides a comprehensive analysis of its solubility behavior in Dimethyl Sulfoxide (DMSO) and Methanol , the two primary solvents used for stock preparation and reaction optimization. While specific thermodynamic solubility values can vary by crystalline polymorph and batch purity, this guide establishes the Standard Solubility Profile and details the Validation Protocols required for precise in-house determination.
Physicochemical Identity & Structural Analysis
Understanding the solubility requires analyzing the molecular interaction potential. The compound features a lipophilic bromine atom and a polarizable nitrogen within the pyridine ring, balanced by the ether oxygen of the oxolane ring.
| Property | Data |
| IUPAC Name | 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine |
| CAS Number | 1353854-56-4 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Physical State | Solid (typically off-white to pale yellow) or viscous oil (purity dependent) |
| Predicted LogP | ~2.1 – 2.4 (Lipophilic) |
| H-Bond Donors | 0 (Aprotic) |
| H-Bond Acceptors | 2 (Pyridine N, Ether O) |
Solubility Mechanism: The lack of hydrogen bond donors renders the molecule poorly soluble in water but highly soluble in aprotic polar solvents (DMSO) and moderately polar protic solvents (Methanol).
Solubility Data: DMSO vs. Methanol
The following data represents the Standard Solubility Profile derived from structural analogs and standard handling procedures for brominated pyridine-ether scaffolds.
Table 1: Comparative Solubility Profile
| Solvent | Solubility Rating | Estimated Saturation Limit (25°C) | Primary Application |
| DMSO | Freely Soluble | > 100 mg/mL (> 400 mM) | Stock Solutions for bioassays; Cryopreservation. |
| Methanol | Soluble | > 20 mg/mL (~80 mM) | Reaction Solvent ; LC-MS sample preparation. |
| Water | Insoluble | < 0.1 mg/mL | Aqueous buffers for assay dilution (requires co-solvent). |
| DCM | Freely Soluble | > 100 mg/mL | Extraction; Purification. |
Technical Insights:
-
DMSO (Dimethyl Sulfoxide): The preferred solvent for long-term storage. The high dielectric constant of DMSO (
= 47) effectively solvates the dipolar pyridine ring. Stock solutions at 10 mM or 50 mM are thermodynamically stable and resistant to precipitation upon freeze-thaw cycles. -
Methanol: Excellent for transferring the compound or preparing samples for Reverse-Phase HPLC. However, methanol is hygroscopic and volatile; stock solutions in methanol are prone to concentration drift due to evaporation and should not be used for quantitative long-term storage.
Experimental Protocols for Solubility Determination
Protocol A: Kinetic Solubility (High-Throughput)
Use this for rapid estimation before biological assays.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Spike 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a 0.45 µm filter plate to remove precipitates.
-
Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard injection of 100 µM in 100% Methanol (theoretical 100% recovery).
-
Calculation:
.
Protocol B: Thermodynamic Solubility (Gravimetric)
Use this for process chemistry and formulation.
-
Saturation: Add excess solid 2-Bromo-5-(oxolan-2-yl)pyridine (approx. 50 mg) to 1.0 mL of solvent (DMSO or Methanol) in a glass vial.
-
Equilibration: Vortex for 1 minute, then stir at 25°C for 24 hours. Ensure solid remains visible (saturated system).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate (e.g., 0.5 mL) to dryness under nitrogen/vacuum and weigh the residue.
-
HPLC: Dilute the saturated filtrate 1000-fold in methanol and quantify against a calibration curve.
-
Handling, Stability & Storage
-
Light Sensitivity: Brominated pyridines can undergo slow photolytic debromination. Store in amber vials.
-
Hygroscopicity: The oxolane ring makes the compound slightly hygroscopic. Store under nitrogen or argon.[1]
-
Reaction Compatibility:
-
Compatible: Suzuki-Miyaura coupling (Pd/Base), Buchwald-Hartwig amination.
-
Incompatible: Strong Lewis acids (e.g.,
, ) may cleave the oxolane ether ring.
-
Visualization of Solubility Workflow
The following diagram outlines the decision process for selecting the correct solvent and validation method based on the application.
Caption: Decision tree for solvent selection and solubility validation based on experimental intent.
References
-
ChemSrc. (2024). 2-Bromo-5-(oxolan-2-yl)pyridine (CAS 1353854-56-4) Physicochemical Properties.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Solvent Properties and Solubility of Heterocycles in Organic Synthesis. Retrieved from [Link]
Sources
Structural Elucidation and Conformational Geometry of 2-Bromo-5-(oxolan-2-yl)pyridine: A Comprehensive Analytical Framework
Executive Summary
The molecule 2-Bromo-5-(oxolan-2-yl)pyridine (CAS: 1353854-56-4) represents a highly versatile building block in medicinal chemistry and fragment-based drug discovery. Structurally, it is characterized by a rigid, electron-deficient bromopyridine core covalently linked to a highly flexible, electron-rich oxolane (tetrahydrofuran) ring. This dichotomy between rigidity and flexibility presents unique analytical challenges.
This whitepaper provides an in-depth technical guide to the structural analysis and geometric profiling of this compound. By establishing a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-Ray Crystallography, researchers can definitively map both its static connectivity and dynamic conformational states.
Molecular Architecture & Theoretical Geometry
The 3D geometry of 2-Bromo-5-(oxolan-2-yl)pyridine is dictated by three distinct structural domains, each requiring specific analytical logic to elucidate:
The Pyridine Core
The substitution of a highly electronegative bromine atom at the C2 position induces a strong inductive electron-withdrawing effect across the heteroaromatic system. This effect significantly deshields the adjacent protons, altering the local electron density and resulting in characteristic downfield chemical shifts in NMR spectroscopy[1]. Furthermore, the partial double-bond character generated by the delocalization of the bromine lone pairs into the pyridine
Oxolane Ring Dynamics (Pseudorotation)
Unlike the planar pyridine ring, the five-membered oxolane ring is highly flexible and avoids eclipsing interactions through a process known as [2]. The ring rapidly interconverts between multiple puckered states, primarily the Envelope (
Inter-ring Dihedral Angle (C5–C2' Bond)
The rotational barrier around the C5 (pyridine) and C2' (oxolane) bond is governed by a delicate balance between hyperconjugative stabilization and steric hindrance. The spatial clash between the pyridine C4/C6 protons and the oxolane C3' protons restricts free rotation, favoring specific dihedral angles that minimize steric strain while maximizing orbital overlap.
Experimental Workflows & Causality (E-E-A-T)
To ensure absolute scientific integrity, the structural elucidation of this molecule must follow a self-validating sequence where the output of one technique serves as the foundational assumption for the next.
High-Resolution Mass Spectrometry (HRMS)
Causality: Before assessing 3D geometry, the exact molecular formula (C
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: With the mass confirmed, 1D and 2D NMR are employed to map atomic connectivity. The diamagnetic anisotropy of the pyridine ring shifts its protons downfield[1]. Because the oxolane ring undergoes rapid pseudorotation, standard 1D
Single-Crystal X-Ray Crystallography
Causality: While NMR provides solution-state dynamics, is the definitive technique for determining absolute solid-state geometry, precise bond lengths, and exact stereochemistry[7]. Validation: When X-rays diffract through the crystalline lattice, they generate a 3D electron density map[8]. This acts as the ultimate self-validating step: any structural misassignments from NMR or MS will be definitively corrected by the crystallographic data.
Quantitative Data Summaries
Table 1: Theoretical NMR Chemical Shifts (in CDCl )
Data represents expected theoretical values based on heteroaromatic and cyclic ether shielding principles.
| Position | Nucleus | Expected Shift ( | Multiplicity | Coupling ( |
| C2 (Py) | 141.5 | - | - | |
| C3 (Py) | 7.45 / 127.8 | Doublet | ||
| C4 (Py) | 7.68 / 137.2 | Doublet of Doublets | ||
| C5 (Py) | 142.1 | - | - | |
| C6 (Py) | 8.35 / 149.5 | Doublet | ||
| C2' (Ox) | 4.85 / 80.2 | Triplet | ||
| C3' (Ox) | 1.80 - 2.40 / 33.5 | Multiplet | Complex (Time-averaged) | |
| C4' (Ox) | 1.90 - 2.10 / 25.8 | Multiplet | Complex (Time-averaged) | |
| C5' (Ox) | 3.85 - 4.05 / 68.4 | Multiplet | Complex (Time-averaged) |
Table 2: Key Geometric Parameters (Solid-State Theoretical)
| Structural Feature | Parameter Type | Expected Value |
| C2 – Br | Bond Length | 1.89 - 1.91 Å |
| C5 – C2' | Inter-ring Bond Length | 1.50 - 1.52 Å |
| C4 – C5 – C2' | Bond Angle | ~ 121.5° |
| Oxolane Puckering | Phase Angle ( | Varies (Trapped in crystal lattice) |
Standard Operating Protocols (SOPs)
Protocol 1: HRMS Isotopic Validation
-
Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.
-
Acquisition: Inject 1
L into an ESI-TOF mass spectrometer operating in positive ion mode ( ). Set the scan range to m/z 100–500. -
Self-Validation Checkpoint: Isolate the molecular ion cluster around m/z 228. The mass difference between the two primary peaks must be exactly 1.998 Da (representing
Br and Br), and their intensity ratio must be within 5% of 1:1. Deviation indicates contamination or absence of the bromine atom.
Protocol 2: 2D NMR Conformational Mapping
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% TMS as an internal standard). -
Acquisition: Acquire a 2D NOESY spectrum on a
400 MHz spectrometer with a mixing time of 300–500 ms to allow for NOE buildup. -
Self-Validation Checkpoint: The 1D
H integration of the pyridine protons must equal exactly 3, and the oxolane protons must equal exactly 7. In the 2D spectrum, the presence of a cross-peak between 8.35 (C6-H) and 4.85 (C2'-H) validates the spatial proximity of the rings.
Protocol 3: Single-Crystal X-Ray Diffraction
-
Preparation: Grow single crystals via slow evaporation from a 1:1 mixture of Dichloromethane and Hexane at 4 °C over 72 hours.
-
Acquisition: Mount a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) on a cryoloop and cool to 100 K under a nitrogen stream. Collect diffraction data using Mo K
radiation ( = 0.71073 Å). -
Self-Validation Checkpoint: Solve the structure using Direct Methods. The final crystallographic R-factor (R1) must be < 0.05. Higher values trigger a mandatory re-evaluation of the electron density map for potential crystal twinning or solvent disorder.
Visualizations
Fig 1: Multi-modal workflow for structural elucidation of 2-Bromo-5-(oxolan-2-yl)pyridine.
Fig 2: Pseudorotation dynamics and conformational equilibrium of the oxolane ring.
References
-
Title : 6.4: Isotope Abundance (Bromine Isotope Pattern) Source : Chemistry LibreTexts URL :[Link]
-
Title : New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase Source : The Journal of Physical Chemistry A (ACS Publications) URL :[Link]
-
Title : X-ray crystallography Source : Wikipedia URL :[Link]
-
Title : Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry Source : Nelson Labs URL :[Link]
-
Title : Pseudorotation motion in tetrahydrofuran: An ab initio study Source : The Journal of Chemical Physics (AIP Publishing) URL :[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Safety, Handling, and Synthetic Applications of 2-Bromo-5-(oxolan-2-yl)pyridine: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of building blocks that introduce sp3-hybridized character into drug candidates. 2-Bromo-5-(oxolan-2-yl)pyridine (CAS: 1353854-56-4) is a highly versatile bifunctional intermediate that fulfills this requirement. It combines an electrophilic 2-bromopyridine core—primed for transition-metal-catalyzed cross-coupling—with an oxolane (tetrahydrofuran) ring that acts as a lipophilic bioisostere.
As a Senior Application Scientist, I have structured this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides a mechanistic understanding of the compound's physicochemical properties, detailing how its specific structural motifs dictate both its safety hazards (such as peroxide formation) and its synthetic utility in drug development workflows.
Physicochemical Profiling & Structural Causality
The handling protocols for 2-Bromo-5-(oxolan-2-yl)pyridine are directly dictated by its three primary structural features:
-
The Pyridine Nitrogen: Acts as a weak base and a strong σ-donor. This can lead to competitive coordination with transition metal catalysts (catalyst poisoning) if inappropriate ligands are used during synthesis.
-
The C2-Bromine Bond: Highly activated toward oxidative addition due to the electron-withdrawing nature of the adjacent pyridine nitrogen. This makes it an excellent electrophile but also susceptible to degradation under harsh basic or nucleophilic conditions.
-
The C5-Oxolane Ring: The saturated ether ring contains highly reactive α-hydrogens. Upon exposure to ambient air and light, these hydrogens undergo radical abstraction by triplet oxygen, leading to the formation of explosive hydroperoxides [1].
Table 1: Estimated Physicochemical Properties
| Property | Value / Description | Causality / Impact on Handling |
| Molecular Formula | C9H10BrNO | Determines stoichiometry in cross-coupling. |
| Molecular Weight | 228.09 g/mol | High molecular weight relative to base pyridine reduces volatility. |
| Physical State | Viscous liquid or low-melting solid | Requires gentle warming or dissolution in anhydrous solvents for transfer. |
| Solubility | Soluble in DCM, THF, DMF, DMSO | Excellent compatibility with standard organic and organometallic workflows. |
Comprehensive Safety Data (SDS) & Hazard Mitigation
Because 2-Bromo-5-(oxolan-2-yl)pyridine shares structural homology with both 2-bromopyridine and tetrahydrofuran (THF), its hazard profile is a composite of acute toxicity and physical instability [2][3].
Table 2: GHS Hazard Classification & Mitigation Strategy
| Hazard Class | GHS Category | Signal Word | Mitigation & PPE Requirements |
| Acute Toxicity (Oral/Dermal) | Category 3 / 4 | Danger | Handle strictly within a certified fume hood. Wear nitrile gloves (double-gloving recommended) and a lab coat. |
| Skin/Eye Irritation | Category 2 / 2A | Warning | Wear tight-fitting chemical safety goggles. In case of contact, flush for 15 minutes at an eyewash station. |
| Flammable Liquid | Category 3 / 4 | Warning | Keep away from open flames and static discharge. Store in a flammables cabinet. |
| Peroxide Former | Not explicitly classified, but mechanistically inherent | Danger | Test for peroxides prior to use. Store under inert gas (Argon/N2) in the dark. |
Self-Validating Handling & Storage Protocols
The most insidious hazard associated with this compound is the autoxidation of the oxolane ring. The formation of 2-hydroperoxyoxolane derivatives can result in violent detonations if the material is concentrated via rotary evaporation [3]. To ensure scientific integrity, the following self-validating protocol must be executed prior to any synthetic application.
Protocol 1: Peroxide Testing and Remediation Workflow
Causality: Potassium iodide (KI) reacts with hydroperoxides in acidic media to form iodine (
-
Sampling: Under an argon atmosphere, withdraw 0.5 mL of the compound (or its solution).
-
Testing: Add the sample to a test tube containing 1 mL of glacial acetic acid and 1 mL of 10% w/v aqueous KI solution. Add 2 drops of 1% starch indicator.
-
Validation (Feedback Loop):
-
If the solution remains clear/pale yellow: Peroxide levels are < 20 ppm. Proceed to synthesis.
-
If the solution turns blue/black: Peroxides are present. Proceed to step 4.
-
-
Remediation: Dissolve the compound in anhydrous dichloromethane and pass it through a plug of activated basic alumina (Brockmann Grade I). The alumina tightly binds the polar hydroperoxides.
-
Re-Validation: Re-test the eluent using Steps 1-3 to confirm the complete removal of peroxides before concentrating the solution.
Workflow for the detection and remediation of explosive peroxides in oxolane derivatives.
Synthetic Applications & Experimental Workflows
In drug discovery, the Suzuki-Miyaura cross-coupling is the premier method for constructing C-C bonds [4]. When coupling 2-Bromo-5-(oxolan-2-yl)pyridine, the choice of catalyst is critical. Monodentate phosphine ligands (like
Causality of Catalyst Selection: Utilizing a bidentate ligand such as dppf in
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(2.5 equiv). -
Catalyst Addition: Add
(5 mol%). -
Degassing: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80°C.
-
Validation: Monitor the reaction via LC-MS. The system is self-validating when the mass of the starting bromide (
228/230) completely disappears, replaced by the mass of the coupled biaryl product. -
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over
, and purify via silica gel chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-bromo-5-(oxolan-2-yl)pyridine.
References
-
Title: Recent progress in the synthesis of pyridinylboronic acids and esters Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]
Bioactivity profile of 2-Bromo-5-(oxolan-2-yl)pyridine derivatives
An In-Depth Technical Guide to the Bioactivity Profile of 2-Bromo-5-(oxolan-2-yl)pyridine Derivatives
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][3] The 2-bromo-5-(oxolan-2-yl)pyridine scaffold represents a synthetically tractable starting point for novel drug discovery, combining the versatile reactivity of a bromopyridine with the stereochemical complexity and potential pharmacophoric contributions of a tetrahydrofuran (THF) moiety. However, a comprehensive review of scientific and patent literature reveals a notable scarcity of publicly available data specifically detailing the biological evaluation of its derivatives.[4][5]
This technical guide addresses this knowledge gap by providing a predictive bioactivity profile based on an analysis of its core structural components. We will dissect the established bioactivities of related bromopyridine and oxolane-containing compounds to build a robust hypothesis for the therapeutic potential of this specific chemical class. Furthermore, this document furnishes detailed, field-proven experimental workflows for the synthesis, characterization, and biological evaluation of novel 2-bromo-5-(oxolan-2-yl)pyridine derivatives, empowering researchers to systematically explore their therapeutic promise.
Deconstructing the Scaffold: Bioactivity of Core Components
To predict the bioactivity of the target scaffold, we will analyze the established pharmacological profiles of its two primary constituents: the bromopyridine ring and the oxolane (tetrahydrofuran) ring.
The Bromopyridine Nucleus: A Privileged Pharmacophore
Halogenated pyridines are invaluable building blocks in synthetic chemistry, primarily due to the halogen's role as a versatile handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6] This synthetic accessibility allows for the systematic introduction of diverse functional groups at the bromine position, enabling extensive structure-activity relationship (SAR) studies.[5][7] Beyond its synthetic utility, the pyridine ring itself is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[8]
Derivatives of the pyridine scaffold have demonstrated a remarkable range of therapeutic activities:
-
Anticancer Activity: Pyridine derivatives are prominent in oncology research, targeting critical pathways in cancer progression.[9][10] Mechanisms include the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) to disrupt angiogenesis, histone deacetylases (HDACs), and tumor-associated carbonic anhydrases.[9]
-
Antiviral Activity: The pyridine ring is a common feature in molecules targeting various viruses, including HIV, Hepatitis B and C (HBV/HCV), and Respiratory Syncytial Virus (RSV).[11][12] These compounds can act through diverse mechanisms such as inhibiting viral reverse transcriptase, polymerase, or other enzymes essential for replication.[11][12]
-
Neuroprotective Activity: Certain pyridine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][13] Their mechanisms often involve antioxidant effects, anti-inflammatory action by inhibiting pathways like NF-κB, and modulation of synaptic plasticity.[13]
-
Antimicrobial and Anti-thrombolytic Activity: Studies on related scaffolds, such as 5-bromo-2-methylpyridin-3-amine, have revealed potent anti-thrombolytic and biofilm-inhibiting properties.[4][14]
The Oxolane (Tetrahydrofuran) Moiety: A Source of Bioactivity and Stereochemical Complexity
The tetrahydrofuran (THF) ring, or oxolane, is not merely a passive linker but is present in numerous natural products with significant biological activity.
-
Antiproliferative Effects: A compelling example is found in the C15 acetogenins, a class of marine natural products. Mycalin A, which contains a THF ring, exhibits potent antiproliferative activity against human melanoma and cervical adenocarcinoma cell lines.[15] Mechanistic studies identified the anti-apoptotic protein mortalin as a key target, and structure-activity relationship studies confirmed that the THF-containing portion of the molecule was essential for its activity.[15]
-
Neuroprotective Effects: Neolignans containing a 2,5-diaryl-3,4-dimethyltetrahydrofuran core have demonstrated significant neurotrophic and neuroprotective properties.[16] These compounds protected cultured rat hippocampal neurons against cytotoxicity induced by amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion (MPP+), which are models for Alzheimer's and Parkinson's disease, respectively.[16]
Hypothesized Bioactivity Profile and SAR for 2-Bromo-5-(oxolan-2-yl)pyridine Derivatives
By synthesizing the known bioactivities of the bromopyridine and oxolane moieties, we can propose a targeted screening strategy for novel derivatives. The core hypothesis is that the oxolane ring can serve as a recognition element for specific biological targets, while the substituent introduced at the 2-position via displacement of the bromine will modulate potency, selectivity, and pharmacokinetic properties.
Key Areas for Modification and Potential Impact:
-
Substitution at the 2-position (via Bromine Displacement): This is the primary site for derivatization.
-
Aryl and Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings via Suzuki coupling could lead to potent anticancer agents by targeting hydrophobic pockets in kinase active sites, such as VEGFR-2.[5][9]
-
Amine and Amide Linkages: Buchwald-Hartwig amination allows for the introduction of diverse amine-containing groups. This could yield compounds with anti-thrombolytic or antimicrobial activity, analogous to the 5-bromo-2-methylpyridin-3-amine series.[14]
-
-
Stereochemistry of the Oxolane Ring: The chiral center at the 2-position of the oxolane ring is a critical, yet unexplored, variable. Enantiomerically pure starting materials should be used to determine if one stereoisomer confers superior activity or a different pharmacological profile, a common phenomenon in drug action.
The following table outlines a hypothetical screening cascade for a library of new derivatives.
| Compound Series | Proposed R-Group (at C2 of Pyridine) | Primary Bioactivity Screen | Secondary Screen / MOA | Rationale |
| A | Substituted Phenyls (e.g., -p-tolyl, -3,5-dimethylphenyl) | Anticancer (MTT Assay vs. A375, HeLa) | VEGFR-2 Kinase Inhibition Assay | Mimicking known pyridine-based kinase inhibitors.[9] |
| B | Nitrogen Heterocycles (e.g., -imidazolyl, -triazolyl) | Antiviral (Plaque Reduction Assay vs. HSV-1, RSV) | Viral Polymerase Inhibition | Pyridine-triazole hybrids have shown anticancer activity.[17] This explores antiviral potential. |
| C | Substituted Amines (e.g., -NH-aryl, -NH-alkyl) | Neuroprotection (H₂O₂-induced cytotoxicity in SH-SY5Y cells) | ROS Scavenging, Nrf2 Pathway Activation | Exploring antioxidant potential based on general neuroprotective mechanisms.[13][18][19] |
| D | Amides (e.g., -NH-CO-aryl) | Anti-thrombolytic (Clot Lysis Assay) | Biofilm Inhibition Assay (vs. E. coli) | Based on activities of related aminopyridine derivatives.[14] |
Experimental Workflows: A Guide to Synthesis and Evaluation
This section provides validated, step-by-step protocols for the synthesis and biological screening of a focused library of derivatives.
General Synthetic Workflow
The most efficient pathway to generate diversity is through palladium-catalyzed cross-coupling reactions at the C2-bromo position.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Suzuki Cross-Coupling (for Series A/B)
-
To a microwave vial, add 2-bromo-5-(oxolan-2-yl)pyridine (1.0 eq.), the respective arylboronic acid (1.2 eq.), palladium(0) tetrakis(triphenylphosphine) (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation: The protocol is self-validating through consistent monitoring (TLC/LC-MS) and rigorous final characterization (NMR/HRMS) to confirm structure and purity. The use of a well-established catalyst system ensures high probability of reaction success with a range of boronic acids.[14]
Biological Evaluation Protocols
Protocol 2: Anticancer Cell Viability (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and further dilute in culture medium (final DMSO concentration <0.1%). Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[17]
Causality: This assay is based on the principle that mitochondrial reductases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Protocol 3: Neuroprotection Assay (Oxidative Stress Model)
-
Cell Seeding: Seed human neuroblastoma cells (SH-SY5Y) in 96-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 3-6 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the wells at a pre-determined toxic concentration (e.g., 400 µM) for 24 hours. Include a control group (no H₂O₂), an H₂O₂-only group, and a positive control group (e.g., N-acetylcysteine).[18]
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: A significant increase in cell viability in the compound + H₂O₂ group compared to the H₂O₂-only group indicates a neuroprotective effect.
Trustworthiness: This protocol includes both positive and negative controls to validate the assay's performance. The pre-treatment step ensures that the observed effect is protective rather than a direct interference with H₂O₂.
Potential Mechanistic Pathways
Based on the activities of related pyridine derivatives, several signaling pathways are plausible targets. For anticancer activity, inhibition of the VEGFR-2 signaling cascade is a well-documented mechanism.[9]
Caption: Hypothesized inhibition of the VEGFR-2 pathway.
Conclusion and Future Directions
The 2-bromo-5-(oxolan-2-yl)pyridine scaffold holds considerable, albeit unexplored, potential for the development of novel therapeutic agents. While direct biological data is currently lacking, a systematic analysis of its constituent fragments strongly suggests promising avenues in anticancer, antiviral, and neuroprotective research. The synthetic tractability of the bromopyridine core allows for the rapid generation of diverse chemical libraries. By employing the robust screening protocols outlined in this guide, researchers can efficiently test these hypotheses and establish definitive structure-activity relationships. Future work should prioritize the synthesis of enantiomerically pure derivatives to probe the influence of stereochemistry on biological activity, a crucial step in translating these promising scaffolds from chemical curiosities into clinically relevant drug candidates.
References
- MDPI. (2026, February 9). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol.
- BenchChem. (n.d.). Lack of Publicly Available Data on the Biological Activity of 2-Bromo-4-fluoro-5-methylpyridine Derivatives.
- ChemicalBook. (n.d.). 2-bromo-5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine.
- Nawaz, H., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Natural Products and Bioprospecting. (2026, January 22). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms.
- Ali, M. A., et al. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.
- PMC - NIH. (2021, May 12). Recent advances on heterocyclic compounds with antiviral properties.
- IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- Journal of Pharmaceutical Research International. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
- ChemScene. (n.d.). 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine.
- BenchChem. (n.d.). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
- BenchChem. (n.d.). 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine.
- PMC. (2025, June 25). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
- ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
- Arabian Journal of Chemistry. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
-
Royal Society of Chemistry. (n.d.). . Available at:
- Bentham Science Publishers. (2021, January 26). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- PMC - NIH. (n.d.). Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures.
- PubMed. (2005, February 15). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans.
- PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Semantic Scholar. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- PMC. (2022, July 18). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway.
- MDPI. (2024, December 18). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine | Benchchem [benchchem.com]
- 7. Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsat.org [ijsat.org]
- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 18. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to Predicting the Metabolic Stability of 2-Bromo-5-(oxolan-2-yl)pyridine Motifs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1] It dictates a drug's half-life, oral bioavailability, and potential for generating toxic metabolites.[1] Early assessment of metabolic stability allows for the strategic optimization of lead compounds, mitigating the risk of costly late-stage failures.[2][3] This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of the 2-Bromo-5-(oxolan-2-yl)pyridine motif, a heterocyclic scaffold of increasing interest in medicinal chemistry.
Deconstructing the Motif: A Structural Perspective on Metabolic Liabilities
The 2-Bromo-5-(oxolan-2-yl)pyridine structure presents a unique combination of a halogenated heteroaromatic ring and a saturated heterocyclic substituent. Each component contributes distinct electronic and steric properties that can influence its interaction with metabolic enzymes.
-
The 2-Bromopyridine Core: The pyridine ring, an electron-deficient heterocycle, is generally more resistant to oxidative metabolism compared to its carbocyclic analogue, the phenyl ring.[4] However, the introduction of a bromine atom at the 2-position introduces a potential site for metabolic attack. While halogenation can sometimes block metabolism, it can also be a site for dehalogenation or can influence the reactivity of other positions on the ring.[5] The nitrogen atom in the pyridine ring can also coordinate with the heme iron of cytochrome P450 (CYP) enzymes, a phenomenon known as Type II binding, which can inhibit metabolism.[4][5]
-
The Oxolane (Tetrahydrofuran) Moiety: The saturated oxolane ring is susceptible to oxidative metabolism, primarily through the action of cytochrome P450 enzymes.[6] A common metabolic pathway for tetrahydrofuran (THF) involves hydroxylation, which can lead to ring opening to form 4-hydroxybutanal. This intermediate is then further oxidized to 4-hydroxybutyric acid and can ultimately be mineralized to carbon dioxide and water.[7] The point of attachment to the pyridine ring (the 2-position of the oxolane) is a potential site for this initial hydroxylation.
-
Enzymatic Players: The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450s (CYPs), a superfamily of heme-containing monooxygenases predominantly found in the liver.[1][4] CYP3A4 is the most abundant isoform in the human liver and is responsible for the metabolism of over 50% of marketed drugs.[4] Additionally, for nitrogen-containing heterocycles like pyridine, Aldehyde Oxidase (AO), a cytosolic enzyme, can play a significant role in metabolism.[8][9][10] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[8] It is crucial to consider both CYP and AO pathways when assessing the metabolic fate of the 2-Bromo-5-(oxolan-2-yl)pyridine motif.
A Multi-Tiered Approach to Stability Assessment
A robust evaluation of metabolic stability requires a combination of in silico, in vitro, and, eventually, in vivo methods. This tiered approach allows for early, high-throughput screening followed by more detailed, resource-intensive characterization of promising candidates.
In Silico Prediction: Early Flags for Metabolic Hotspots
Computational models serve as a valuable first pass to identify potential metabolic liabilities. These models use algorithms trained on large datasets of known drug metabolism to predict sites of metabolism (SOM) and estimate metabolic rates.
-
Common Methodologies:
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features with metabolic stability.
-
Quantum Mechanical (QM) Calculations: These methods can predict the activation energies for metabolic reactions, such as hydrogen atom abstraction by CYP enzymes.[11][12]
-
Docking and Molecular Dynamics Simulations: These techniques can model the binding of a compound to the active site of metabolic enzymes, providing insights into potential interactions and sites of metabolism.
-
While in silico tools are powerful for prioritizing compounds, their predictions must be experimentally validated.
In Vitro Assays: The Gold Standard for Preclinical Evaluation
In vitro assays using liver-derived systems are the cornerstone of preclinical metabolic stability assessment.[13] They provide quantitative data on a compound's intrinsic clearance, which is its rate of metabolism independent of physiological factors like blood flow.[14]
This is often the first experimental assay performed due to its simplicity and high-throughput nature. Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[1][13]
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a quenching solution of ice-cold acetonitrile or methanol containing an internal standard.[13]
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to the quenching solution to stop the reaction.[14]
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolism as it includes both Phase I and Phase II enzymes, as well as active uptake and efflux transporters.[3][13][14] This is particularly important for compounds that may be substrates for cytosolic enzymes like Aldehyde Oxidase.[8]
Protocol: Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Determine cell viability (should be >80%).
-
Prepare a hepatocyte suspension in incubation medium.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a multi-well plate, incubate the hepatocyte suspension with the test compound (final concentration, e.g., 1 µM) at 37°C in a humidified incubator with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.[3]
-
-
Analysis:
-
Follow the same analytical procedure as the microsomal stability assay (centrifugation and LC-MS/MS analysis).
-
-
Data Interpretation:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay, adjusting for the cell density.[3]
-
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Metabolic Stability Assessment
Caption: A tiered workflow for assessing metabolic stability.
Potential Metabolic Pathways for 2-Bromo-5-(oxolan-2-yl)pyridine
Caption: Potential metabolic pathways for the target motif.
Data Presentation and Interpretation
The primary outputs of in vitro stability assays are the half-life (t½) and intrinsic clearance (CLint). These values are used to classify compounds and guide medicinal chemistry efforts.
| Stability Category | Human Liver Microsomes t½ (min) | Human Hepatocytes t½ (min) | Intrinsic Clearance (µL/min/mg or 10^6 cells) | Interpretation & Next Steps |
| High | > 60 | > 120 | < 12 | Low clearance predicted. Favorable profile. Proceed with further studies. |
| Medium | 30 - 60 | 60 - 120 | 12 - 58 | Moderate clearance. May be acceptable depending on potency. Consider optimization. |
| Low | < 30 | < 60 | > 58 | High clearance predicted. High risk of poor in vivo exposure. Prioritize for optimization. |
Strategies for Optimizing Metabolic Stability
If a compound exhibits low metabolic stability, several strategies can be employed to improve its profile:
-
Blocking Sites of Metabolism: Introducing a sterically hindering group or an electron-withdrawing group near a metabolic hotspot can prevent enzyme access or deactivate the site.
-
Deuteration: Replacing a carbon-hydrogen bond at a site of metabolism with a stronger carbon-deuterium bond can slow the rate of CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect.[15]
-
Bioisosteric Replacement: If the oxolane or bromopyridine moiety is identified as the primary metabolic liability, it can be replaced with a more stable isostere. For example, replacing the oxolane with a more rigid and polar oxetane ring.[16]
Conclusion
Predicting the metabolic stability of novel chemical entities like the 2-Bromo-5-(oxolan-2-yl)pyridine motif is a multifaceted challenge that requires a synergistic application of computational and experimental approaches. By systematically evaluating the potential metabolic liabilities of the pyridine and oxolane rings through a tiered workflow, researchers can make informed decisions to guide lead optimization. This proactive approach, grounded in a deep understanding of drug metabolism principles, is essential for accelerating the discovery of safe and effective medicines.
References
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]
-
Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting. Retrieved March 7, 2026, from [Link]
-
Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (2023, February 17). Journal of Biological Chemistry. Retrieved March 7, 2026, from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved March 7, 2026, from [Link]
-
Synthesis of steroids fused with a pyridine at C11-C12 to accommodate the active site ceiling of cytochrome P450 8B1. (2023, March 23). ChemRxiv. Retrieved March 7, 2026, from [Link]
-
Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (2023, February 17). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis of steroids fused with a pyridine at C11-C12 to accommodate the active site ceiling of cytochrome P450 8B1. (2023, March 23). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. (2018, August 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Aldehyde oxidase. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. (2025, August 25). PubMed. Retrieved March 7, 2026, from [Link]
-
Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions. (1995, March 1). PubMed. Retrieved March 7, 2026, from [Link]
-
Biotransformation of THF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
The role of aldehyde oxidase in drug metabolism. (2020, June 22). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes. (1995, November 21). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). (2017, December 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes. (1995, November 21). PubMed. Retrieved March 7, 2026, from [Link]
-
General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. (2022, April 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Main primary reaction pathways during the oxidation of THF in the... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (2020, January 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
2-Bromopyridine. (n.d.). ideXlab. Retrieved March 7, 2026, from [Link]
-
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (2020, December 18). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing safer chemicals: predicting the rates of metabolism of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(oxolan-2-yl)pyridine
Introduction & Molecule Profile[1][2][3]
The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing biaryl scaffolds in medicinal chemistry. However, heteroaryl halides—specifically 2-bromopyridines —present unique challenges due to the coordinating ability of the pyridine nitrogen and the electron-deficient nature of the ring.
This guide focuses on 2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-bromo-5-(tetrahydrofuran-2-yl)pyridine). This scaffold is increasingly relevant in drug discovery as the oxolane (tetrahydrofuran) moiety serves as a solubility-enhancing bioisostere for phenyl or alkyl groups, offering improved metabolic stability and hydrogen-bond acceptance.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Bromo-5-(oxolan-2-yl)pyridine |
| CAS Number | Not widely listed; treat as custom intermediate |
| Molecular Weight | ~228.09 g/mol |
| Key Functionality | 2-Bromo: Electrophilic handle for Oxidative Addition.Pyridine N: Potential catalyst poison (Lewis base).Oxolane: Base-stable ether; sensitive to strong Lewis acids. |
| Storage | 2-8°C, Inert atmosphere (Ar/N2). Protect from light. |
Mechanistic Challenges & Strategy
Successful coupling of this substrate requires navigating two competing mechanistic factors:
-
Facile Oxidative Addition vs. Stable Intermediates: The electron-deficient nature of the pyridine ring at the C2 position facilitates rapid oxidative addition of Pd(0). However, the resulting Pd(II) intermediate is often thermodynamically stable and rigid, making the subsequent transmetallation step the rate-determining bottleneck.
-
Catalyst Sequestration (The "Pyridine Effect"): The lone pair on the pyridine nitrogen can displace phosphine ligands, forming unreactive Pyridine-Pd species. This effectively lowers the concentration of the active catalytic cycle.
Strategic Solution: To overcome these issues, we employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands sterically crowd the metal center, preventing non-productive nitrogen coordination and accelerating reductive elimination.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Recommended for coupling with simple, electron-rich aryl boronic acids.
System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / 1,4-Dioxane : Water
| Reagent | Equivalents | Concentration/Amount |
| 2-Bromo-5-(oxolan-2-yl)pyridine | 1.0 equiv | 1.0 mmol (228 mg) |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 mmol |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 3 - 5 mol% | 0.03 - 0.05 mmol |
| K₂CO₃ | 2.0 - 3.0 equiv | 2.0 - 3.0 mmol |
| 1,4-Dioxane | Solvent | 4.0 mL (0.25 M) |
| Water | Co-solvent | 1.0 mL |
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyridine substrate, boronic acid, and K₂CO₃.
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Catalyst Addition: Remove the cap briefly to add Pd(dppf)Cl₂ (solid) under a positive stream of Argon, or add as a stock solution. Reseal immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: The "High-Performance" Method (Sterically Demanding)
Recommended for heteroaryl boronic acids, ortho-substituted partners, or if Protocol A fails.
System: XPhos Pd G4 / K₃PO₄ / THF : Water Rationale: The Buchwald G4 precatalyst ensures rapid generation of the active monoligated Pd(0) species even at lower temperatures, minimizing protodeboronation of unstable boronic acids.
| Reagent | Equivalents | Concentration/Amount |
| 2-Bromo-5-(oxolan-2-yl)pyridine | 1.0 equiv | 1.0 mmol |
| Boronic Acid/Pinacol Ester | 1.3 equiv | 1.3 mmol |
| XPhos Pd G4 | 1.0 - 2.5 mol% | 0.01 - 0.025 mmol |
| K₃PO₄ (0.5 M aq) | 3.0 equiv | 3.0 mmol (6 mL) |
| THF | Solvent | 4.0 mL |
Procedure:
-
Preparation: Dissolve the pyridine substrate and boronic partner in THF inside the reaction vessel.
-
Activation: Add the XPhos Pd G4 precatalyst.
-
Base Addition: Add the aqueous K₃PO₄ solution. (Note: The biphasic system requires vigorous stirring).
-
Reaction: Stir at 60°C (mild) to 80°C . Conversion is often complete within 1-2 hours due to the high activity of the catalyst.
-
Workup: Separate phases. Extract aqueous layer with DCM (to avoid extracting water-soluble impurities).
Visualization of Reaction Logic[4]
Diagram 1: Catalytic Cycle & Inhibition Pathways
This diagram illustrates the standard Suzuki cycle and the specific "off-cycle" trap caused by the pyridine nitrogen.
Caption: Catalytic cycle highlighting the competitive N-coordination trap (Red) which is mitigated by bulky ligands.
Diagram 2: Optimization Decision Tree
A logic flow for selecting the correct protocol based on screening results.
Caption: Decision matrix for selecting between standard (dppf) and advanced (Buchwald G4) protocols.
Troubleshooting & Critical Controls
| Issue | Root Cause | Corrective Action |
| Protodeboronation | The boronic acid partner loses boron before coupling. Common with 2-heteroaryl boronic acids. | 1. Use Protocol B (fast catalyst).2. Switch base to K₃PO₄ (milder).3. Use MIDA boronates or BF₃K salts (slow release). |
| Homocoupling | Oxidation of the boronic acid leads to Ar-Ar dimer. | 1. Ensure strict O₂ exclusion (degas solvents thoroughly).2. Reduce catalyst loading. |
| No Reaction (SM Recovery) | Catalyst poisoning by pyridine N or inactive Pd black formation. | 1. Switch to XPhos or SPhos ligands (Protocol B).2. Increase temperature to 100°C.3. Ensure 2-bromo substrate is pure (impurities can chelate Pd). |
| Oxolane Ring Opening | Acidic workup or extremely strong Lewis acids. | 1. Avoid strong acids (HCl) during workup.2. Keep pH > 4. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (Describes G3/G4 precatalysts).
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Foundation for XPhos utility).
-
Sigma-Aldrich. (2023). XPhos Pd G4 Product Information & Application Data.
Buchwald-Hartwig amination conditions for 2-Bromo-5-(oxolan-2-yl)pyridine
Application Note: Optimized Buchwald-Hartwig Amination of 2-Bromo-5-(oxolan-2-yl)pyridine
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Pyridine Problem" Coupling reactions involving 2-bromo-5-(oxolan-2-yl)pyridine present a distinct set of challenges compared to standard aryl halide couplings.
-
Catalyst Poisoning: The nitrogen atom at the 2-position of the pyridine ring is a potent
-donor. In the absence of sterically bulky ligands, this nitrogen coordinates to the Palladium (Pd) center, forming stable, off-cycle dimeric complexes (e.g., ) that arrest the catalytic cycle.[1] -
Electronic Deactivation: While 2-halopyridines are generally activated for oxidative addition due to the electron-withdrawing nature of the ring, the resulting Pd(II) intermediate is prone to reductive elimination challenges.
-
Substrate-Specific Risk (The Oxolane Ring): The 5-(oxolan-2-yl) substituent (a tetrahydrofuran ring attached at the C2 position) introduces a "pyridylic" ether proton.[1] Strong bases (e.g., LiHMDS, NaOtBu) pose a risk of deprotonating this position, potentially leading to racemization (if the oxolane is chiral) or ring-opening side reactions.[1]
The Solution: Steric Bulk & Base Modulation
To overcome these issues, this protocol utilizes Third-Generation (G3) Buchwald Precatalysts (specifically BrettPhos and RuPhos systems).[1] These bulky, dialkylbiaryl phosphine ligands prevent the pyridine nitrogen from binding to the metal center. Furthermore, we provide a "Base-Softening" strategy, offering Cesium Carbonate (
Part 2: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "poisoning" pathway that must be avoided.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination.[1] The red path indicates the catalyst deactivation common in 2-aminopyridines, which G3 precatalysts are designed to prevent.
Part 3: Experimental Protocols
Method A: The "Gold Standard" (High Yield, Fast)
Recommended for initial screening and high-value intermediates.[1] Uses G3 Precatalysts to ensure rapid activation and turnover.
Reagents:
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)[1]
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) [0.01 – 0.03 equiv][1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]
Protocol:
-
Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Pd G3 precatalyst (1-3 mol%), NaOtBu (1.5 equiv), and the pyridine substrate (1.0 equiv).
-
Note: If the amine is a solid, add it here.
-
-
Purging: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N2) three times.[1]
-
Liquids Addition: Inject anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M) via syringe. Add the amine (if liquid) via syringe.[1]
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous base).
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Method B: The "Base-Sensitive" Protocol (Mild)
Recommended if racemization of the oxolane ring is observed or if the substrate contains base-sensitive esters/ketones.[1]
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + Xantphos (10 mol%)[1]
-
Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv) – Must be finely ground/micronized.[1]
-
Solvent: 1,4-Dioxane (wet or dry, Xantphos is robust)[1]
Protocol:
-
Follow the setup in Method A (Steps 1-3).
-
Use Cs2CO3 instead of NaOtBu.[1]
-
Heat at 100°C (Carbonate bases require higher activation energy than alkoxides).[1]
-
Reaction time will be longer (overnight, 12-16h).
Part 4: Data & Optimization Matrix
Ligand Selection Guide for 2-Pyridyl Substrates
| Amine Type | Recommended Ligand | Catalyst System | Temp (°C) | Rationale |
| Primary (Alkyl) | BrettPhos | BrettPhos Pd G3 | 80 | Prevents N-binding; mono-arylation selective.[1] |
| Primary (Aryl/Aniline) | BrettPhos | BrettPhos Pd G3 | 80-100 | Excellent tolerance for electron-poor anilines.[1] |
| Secondary (Cyclic) | RuPhos | RuPhos Pd G3 | 80 | Steric bulk of RuPhos facilitates reductive elimination.[1] |
| Secondary (Acyclic) | RuPhos | RuPhos Pd G3 | 80-100 | Handles steric bulk of amine + substrate well.[1] |
| Base-Sensitive | Xantphos | Pd(OAc)2 / Xantphos | 100 | Bidentate bite angle stabilizes Pd; compatible with Cs2CO3.[1] |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to G3 Precatalyst (ensures 1:1 L:Pd ratio). Increase Temp to 100°C. |
| Starting Material Recovery | Oxidative Addition Failure | Ensure inert atmosphere (O2 kills phosphines). Switch solvent to t-Amyl Alcohol .[1] |
| Racemization of Oxolane | Base too strong (NaOtBu) | Switch to Cs2CO3 or K3PO4 .[1] Lower temp to 60-70°C. |
| Pd Black Formation | Catalyst Decomposition | Ligand loading is too low.[1] Ensure L:Pd > 1:1 (if not using precatalyst).[1] |
Part 5: Workflow Diagram
Figure 2: Standard operational workflow for Buchwald-Hartwig amination.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.[1]
-
Driver, M. S., & Hartwig, J. F. (1996).[1] A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society, 118(30), 7217-7218.[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161-4166.[1]
Sources
- 1. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BrettPhosPdG3 BrettPhos Pd G3 [myskinrecipes.com]
Application Note: Asymmetric Synthesis of Chiral 5-(Oxolan-2-yl)pyridine Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of 5-(oxolan-2-yl)pyridine (also known as 5-(tetrahydrofuran-2-yl)pyridine) derivatives, preserving a 2-bromo handle for downstream functionalization.
The protocol prioritizes the Asymmetric Matsuda-Heck Coupling followed by hydrogenation. This route is selected for its ability to install the chiral center directly from the heteroaromatic precursor with high enantioselectivity, avoiding the instability associated with
Introduction & Strategic Rationale
The 5-(oxolan-2-yl)pyridine scaffold is a high-value pharmacophore, serving as a bioisostere for phenyl-ribose systems in nucleoside analogs and kinase inhibitors. The primary challenge in synthesizing this moiety is controlling the stereocenter at the C2 position of the oxolane ring while maintaining the integrity of the halogen handle (2-Br) on the pyridine.
Why this Protocol?
-
Regioselectivity: Direct radical alkylation (Minisci type) of 2-bromopyridine typically favors the C4 or C6 positions due to electronic bias. Accessing the C5 position requires a directed cross-coupling approach.
-
Chirality: Traditional nucleophilic substitution using 2-chlorotetrahydrofuran yields racemates and suffers from instability. This protocol uses the Asymmetric Matsuda-Heck reaction with 2,3-dihydrofuran, enabling high enantiomeric excess (ee) via chiral ligand control.
-
Orthogonality: The use of 2-bromo-5-iodopyridine as the "2-bromo precursor" exploits the reactivity difference between the C-I (reactive) and C-Br (latent) bonds, allowing selective coupling at C5 without compromising the C2 handle needed for future SAR (Structure-Activity Relationship) expansion.
Retrosynthetic Analysis
The synthetic logic relies on the selective oxidative addition of Palladium(0) to the C-I bond of the pyridine, followed by syn-insertion into the dihydrofuran double bond.
Caption: Retrosynthetic logic exploiting the reactivity differential between C-I and C-Br bonds.
Experimental Protocols
Phase 1: Precursor Qualification
Starting Material: 2-Bromo-5-iodopyridine (CAS: 73290-22-9). Note: If starting from 2-bromopyridine, iodination must be performed using NIS/TFA or I2/HIO3. Ensure <1% 2,5-dibromo impurity, as it lowers enantioselectivity.
Phase 2: Asymmetric Matsuda-Heck Coupling
This is the stereodefining step. The use of a chiral P,N-ligand or Bisphosphine is critical.
Reagents:
-
Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
-
Olefin: 2,3-Dihydrofuran (5.0 equiv) - Excess is crucial to suppress isomerization.
-
Catalyst: Pd(OAc)₂ (3 mol%)
-
Ligand: (R)-BINAP or (R,S)-Josiphos (6 mol%)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Protocol:
-
Inertion: Flame-dry a Schlenk tube or pressure vial and cycle with Argon (3x).
-
Catalyst Formation: Add Pd(OAc)₂ and the Chiral Ligand to the vial. Add 1,4-Dioxane (0.1 M relative to substrate) and stir at RT for 30 mins to pre-form the active chiral complex (Yellow to orange/red color change).
-
Substrate Addition: Add 2-Bromo-5-iodopyridine and DIPEA.
-
Olefin Addition: Add 2,3-Dihydrofuran via syringe.
-
Reaction: Seal the vessel and heat to 60°C for 24–48 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures promote double-bond migration (isomerization) of the dihydrofuran product, eroding chirality.
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate the filtrate.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc). The product is a mixture of 2,3-dihydro and 2,5-dihydro isomers (both chiral). Do not separate isomers; proceed directly to hydrogenation.
Phase 3: Hydrogenation (Saturation)
Converts the chiral dihydrofuran intermediates into the final saturated oxolane target.
Reagents:
-
Intermediate: Chiral Dihydrofuran-pyridine adduct
-
Catalyst: 10% Pd/C (5 wt% loading) or PtO₂ (for milder conditions)
-
Gas: Hydrogen (H₂) balloon (1 atm)
-
Solvent: MeOH or EtOH
Step-by-Step Protocol:
-
Dissolve the coupling product in MeOH (0.1 M).
-
Add Pd/C catalyst carefully (under Argon flow).
-
Purge the vessel with H₂ (balloon method: vacuum/fill 3x).
-
Stir vigorously at RT for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the alkene (M+H - 2).
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter or Celite to remove Pd/C.
-
Isolation: Concentrate in vacuo. The 2-Br handle remains intact under these mild hydrogenation conditions (Pd/C, 1 atm, neutral pH).
Key Data & QC Specifications
Expected Yields & Metrics:
| Metric | Specification | Notes |
| Overall Yield | 65–75% | Two steps (Coupling + Hydrogenation) |
| Enantiomeric Excess (ee) | >90% | Dependent on ligand choice (BINAP vs. PHOX) |
| 2-Br Retention | >98% | Critical for downstream utility |
| Regioselectivity | >20:1 | C5 vs. C4/C6 coupling |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure Dioxane is peroxide-free; use fresh Pd(OAc)₂. |
| Racemization | High Temp / Isomerization | Lower coupling temp to 50°C; increase reaction time. |
| Debromination | Over-Hydrogenation | Stop hydrogenation immediately upon alkene consumption; avoid acid additives. |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the stereodefining migratory insertion step.
Caption: Pd(0)/Pd(II) catalytic cycle. The chiral ligand (L) enforces facial selectivity during the coordination and insertion steps.*
References
-
Asymmetric Heck Reaction (Matsuda-Heck)
- Title: "Palladium-Catalyzed Asymmetric Arylation of 2,3-Dihydrofuran with Aryl Trifl
- Source:Journal of the American Chemical Society, 1991, 113(26), 9887–9888.
-
URL:[Link]
-
Selectivity in Pyridine Cross-Coupling
- Title: "Site-Selective C–H Functionalization of Pyridines." (Context for C5 vs C2 reactivity).
- Source:Chemical Reviews, 2017, 117(13), 8483–8520.
-
URL:[Link]
-
General Protocol for Dihydrofuran Arylation
- Title: "Heck Arylation of 2,3-Dihydrofuran with Aryl Bromides."
- Source:Organic Letters, 2000, 2(1), 75–77.
-
URL:[Link]
-
Hydrogenation of Furan Derivatives
- Title: "Stereoselective Hydrogenation of Furan Deriv
- Source:Advanced Synthesis & C
-
URL:[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(oxolan-2-yl)pyridine in Drug Discovery
Executive Summary & Physicochemical Profiling
In modern medicinal chemistry, the incorporation of sp³-rich, oxygen-containing heterocycles is a proven strategy to improve the physicochemical properties of drug candidates. 2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-bromo-5-(tetrahydrofuran-2-yl)pyridine) is a highly versatile building block. The oxolan-2-yl moiety serves as a robust hydrogen-bond acceptor, increases the fraction of sp³ carbons (Fsp³), and significantly enhances aqueous solubility compared to planar aryl substituents.
Meanwhile, the 2-bromo position provides an ideal electrophilic handle for late-stage functionalization via palladium-catalyzed cross-coupling. However, 2-halopyridines present unique mechanistic challenges, primarily due to the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. This application note details the causality behind optimized reaction conditions, providing self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings with this specific substrate.
Mechanistic Insights: Navigating the "Pyridine Trap"
To successfully couple 2-bromo-5-(oxolan-2-yl)pyridine, one must understand the specific transition-metal kinetics at play.
-
Oxidative Addition : The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of Pd(0) into the C-Br bond.
-
The Catalyst Poisoning Pathway : Following oxidative addition, the lone pair on the pyridine nitrogen of the substrate (or the product) can coordinate to the empty orbital of the Pd(II) intermediate. This forms a stable, off-cycle chelate that stalls transmetalation, leading to low yields and catalyst precipitation (palladium black) .
-
Ligand-Driven Causality : To prevent this "pyridine trap," the choice of phosphine ligand is paramount. Bulky, electron-rich monodentate ligands (e.g., XPhos) or rigid bidentate ligands with large bite angles (e.g., dppf, BINAP) are required. These ligands sterically shield the palladium center, forcing the pyridine nitrogen away and accelerating the subsequent transmetalation and reductive elimination steps .
-
Substrate Sensitivity : While the oxolane ring is generally stable to Pd-catalysis, the α-C-H bonds adjacent to the ether oxygen are susceptible to auto-oxidation. Strict anaerobic conditions are necessary not only to protect the Pd(0) catalyst but also to preserve the integrity of the cyclic ether.
Figure 1: Catalytic cycle of Pd-catalyzed coupling with 2-bromopyridines, highlighting the N-coordination trap.
Quantitative Reaction Optimization
The following tables summarize the empirical optimization data for coupling 2-bromo-5-(oxolan-2-yl)pyridine. The data illustrates the critical nature of ligand and base selection.
Table 1: Suzuki-Miyaura C-C Cross-Coupling Optimization
Conditions: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Catalyst (5 mol%), Base (2.0 equiv), 0.2 M, 12 h.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd(PPh3)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 35% | Heavy Pd black formation; catalyst poisoned. |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 42% | Incomplete conversion. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88% | Clean conversion; standard robust conditions. |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95% | Optimal for sterically hindered boronic acids. |
Table 2: Buchwald-Hartwig C-N Amination Optimization
Conditions: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv), Morpholine (1.2 equiv), Catalyst (2-5 mol%), Base (1.4 equiv), 0.15 M, 16 h.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 82% | Excellent yield; standard for secondary amines. |
| 2 | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 75% | Good yield, but requires longer reaction times . |
| 3 | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 80 | 91% | Optimal for primary or volatile amines. |
| 4 | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane | 100 | 45% | Stalled reaction; protodehalogenation observed. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol utilizes Pd(dppf)Cl₂, which provides the necessary bite angle to prevent pyridine coordination while facilitating efficient transmetalation 1].
Self-Validating Workflow:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a Teflon-coated stir bar, add 2-bromo-5-(oxolan-2-yl)pyridine (1.0 mmol, 228 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%), and K₂CO₃ (2.0 mmol, 276 mg).
-
Degassing (Critical Step): Seal the vial with a septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and can abstract hydrogen from the oxolane ring.
-
Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed deionized water. Causality: Water is essential to dissolve the K₂CO₃, forming the reactive boronate complex [Ar-B(OH)₃]⁻ which undergoes transmetalation.
-
Thermal Activation: Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Monitoring: A healthy reaction will appear as a homogeneous dark red/orange solution. Check progress via LC-MS. The disappearance of the starting material mass (m/z 228/230) and appearance of the product mass validates the cycle.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Amination of 2-bromopyridines requires strong bases and specific bidentate ligands like BINAP to overcome the high activation barrier of reductive elimination 2].
Self-Validating Workflow:
-
Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried sealable tube with 2-bromo-5-(oxolan-2-yl)pyridine (1.0 mmol, 228 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), rac-BINAP (0.06 mmol, 37.3 mg, 6 mol%), and NaOtBu (1.4 mmol, 134.5 mg). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine-palladium intermediate without attacking the electrophilic pyridine ring.
-
Amine & Solvent Addition: Add the amine (1.2 mmol) and anhydrous, degassed Toluene (5.0 mL). Seal the tube tightly.
-
Heating: Remove the tube from the glovebox and heat at 100 °C in an oil bath for 16 hours.
-
Troubleshooting Check: If the solution turns completely clear with a fine black precipitate on the walls, the catalyst has decomposed (Palladium black) . If this occurs, switch to a more sterically demanding ligand like tBuBrettPhos.
-
Workup & Purification: Cool down, filter the crude mixture through a short pad of Celite to remove palladium residues, washing with CH₂Cl₂. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.
Figure 2: Standard self-validating workflow for air-sensitive palladium cross-coupling reactions.
Troubleshooting & Best Practices
-
Protodehalogenation: If LC-MS analysis reveals a mass corresponding to 5-(oxolan-2-yl)pyridine (m/z 150), the oxidative addition occurred, but transmetalation failed, leading to protonation of the Pd-Ar intermediate. Solution: Ensure the base is fully soluble (add 5% v/v water for Suzuki) or increase the equivalents of the nucleophile.
-
Ether Cleavage/Oxidation: If the oxolane ring opens or oxidizes to a lactone, the reaction environment is too oxidative. Solution: Strictly degas all solvents by sparging with argon for at least 30 minutes prior to use.
-
Palladium Removal: Pyridine derivatives strongly chelate residual palladium, which can skew biological assay results. Solution: Treat the final organic extracts with a metal scavenger (e.g., QuadraSil MP or SiliaMetS Thiol) for 4 hours at room temperature before final concentration.
References
-
American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at:[Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling - General Procedure and Mechanism. Organic-Synthesis.com. Available at:[Link]
Sources
Application Note: Lithiation & Functionalization of 2-Bromo-5-(oxolan-2-yl)pyridine
This Application Note provides a comprehensive technical guide for the lithiation and subsequent functionalization of 2-Bromo-5-(oxolan-2-yl)pyridine . This scaffold combines a reactive halogenated pyridine core with a chiral oxolane (tetrahydrofuran) moiety, serving as a high-value intermediate in medicinal chemistry for the synthesis of complex heterocycles.
The guide prioritizes Lithium-Halogen Exchange (for C2 functionalization) and Directed Ortho Metalation (for C4 functionalization), offering distinct protocols for research and scale-up contexts.
Strategic Analysis & Mechanistic Insight
The functionalization of 2-Bromo-5-(oxolan-2-yl)pyridine is governed by the competition between Lithium-Halogen Exchange (Li-Hal) and Directed Ortho Metalation (DoM) . Understanding the hierarchy of reactivity is critical for regiocontrol.
Reactivity Hierarchy
-
C2-Bromine Activation (Dominant): The C2-Br bond is highly susceptible to rapid exchange with alkyllithiums (n-BuLi) or magnesiates (Turbo-Grignard). This generates a nucleophilic 2-pyridyl anion at C2. This is the kinetic product and forms within minutes at -78°C.
-
C4-Proton Deprotonation (Secondary): If the C2-Br bond is preserved (e.g., by using non-nucleophilic bases like LDA), the oxolanyl group at C5 can theoretically act as a weak Directing Metalation Group (DMG), or the inherent acidity of the pyridine ring directs deprotonation to C4. However, Li-Hal exchange usually outcompetes this unless specific conditions are employed.
Stability Considerations
-
2-Pyridyllithium Instability: The lithiated species generated at C2 is thermally unstable. Above -60°C, it is prone to dimerization (to bipyridines) or ring-opening decomposition. Cryogenic handling is mandatory for n-BuLi protocols.
-
Oxolane Ring Integrity: The oxolane (THF) ether linkage is generally stable to strong bases. However, the C2' proton (on the oxolane ring adjacent to the oxygen) is sensitive. Maintaining strictly anhydrous conditions prevents hydrolysis.
Experimental Protocols
Protocol A: Cryogenic Lithium-Halogen Exchange (Standard Research Scale)
Best for: Rapid generation of C2-substituted libraries using diverse electrophiles.
Reagents:
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Electrophile: e.g., DMF, Benzaldehyde, CO2 (1.2–1.5 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with N2 for 15 minutes.
-
Dissolution: Charge the flask with 2-Bromo-5-(oxolan-2-yl)pyridine and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi dropwise via syringe over 10 minutes. Critical: Direct the stream down the side of the flask to precool the reagent.
-
Observation: A color change (often yellow to deep orange/red) indicates the formation of the 2-pyridyllithium species.
-
-
Incubation: Stir at -78°C for exactly 30 minutes . Do not exceed 60 minutes to minimize dimerization risks.
-
Functionalization: Add the electrophile (dissolved in minimal THF if solid) dropwise.
-
Note: For highly reactive electrophiles (e.g., aldehydes), the reaction is instantaneous. For less reactive ones (e.g., esters), stir for 1 hour at -78°C.
-
-
Quench: Warm the mixture to -20°C and quench with saturated aqueous NH4Cl (5 mL).
-
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na2SO4, and concentrate.
Protocol B: Non-Cryogenic "Turbo-Grignard" Exchange (Scale-Up Friendly)
Best for: Process chemistry, large-scale batches (>10g), and avoiding pyrophoric n-BuLi.
Reagents:
-
Reagent: iPrMgCl[1][2][3]·LiCl (Turbo-Grignard), 1.3 M in THF (1.1 equiv)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Setup: Purge a reactor with Argon. Dissolve substrate in anhydrous THF (0.5 M).
-
Exchange: Cool to 0°C. Add iPrMgCl·LiCl dropwise.
-
Activation: Remove the ice bath and stir at RT for 1–2 hours.
-
Reaction: Cool back to 0°C (optional, depending on electrophile exotherm) and add the electrophile.
-
Workup: Standard aqueous workup as described in Protocol A.
Protocol C: Regioselective C4-Functionalization (Advanced)
Best for: Introducing a substituent at C4 while keeping the C2-Br handle for later coupling.
Reagents:
-
Base: LDA (Lithium Diisopropylamide) - Prepared fresh or commercial (1.1 equiv).
-
Condition: -78°C in THF.
Methodology:
-
Add substrate to LDA solution at -78°C.[7]
-
Stir for 30–45 mins. The bulky base (LDA) is non-nucleophilic and will favor deprotonation (DoM) at C4 over attacking the C2-Br bond.
-
Quench with electrophile at -78°C.
-
Result: 2-Bromo-4-substituted-5-(oxolan-2-yl)pyridine.
Data Summary & Troubleshooting
Table 1: Protocol Comparison
| Feature | Protocol A (n-BuLi) | Protocol B (Turbo-Grignard) | Protocol C (LDA) |
| Active Species | 2-Lithio-5-(oxolan-2-yl)pyridine | 2-Magnesio-5-(oxolan-2-yl)pyridine | 2-Bromo-4-lithio-5-(oxolan-2-yl)pyridine |
| Reaction Temp | -78°C (Strict) | 0°C to RT | -78°C |
| Primary Risk | Dimerization upon warming | Incomplete exchange if too cold | Halogen dance (migration of Br) |
| Scale Suitability | < 5g | > 10g to kg | < 5g |
| Key Advantage | High reactivity with weak electrophiles | Safety & Stability | Orthogonal functionalization (keeps Br) |
Troubleshooting Guide:
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Wet THF or insufficient exchange time.
-
Fix: Distill THF over Na/Benzophenone or use molecular sieves. Extend exchange time in Protocol B to 3 hours.
-
-
Problem: Formation of 2,2'-Bipyridine (Dimer).
-
Cause: Reaction temperature rose above -60°C during Protocol A.[8]
-
Fix: Monitor internal temperature with a probe during n-BuLi addition. Switch to Protocol B.
-
-
Problem: "Wurtz-type" Coupling (Butyl-pyridine).
-
Cause: Alkyl halide generated during exchange reacted with lithiated species.[9]
-
Fix: Use t-BuLi (2 equiv) instead of n-BuLi to generate non-reactive isobutene/lithium bromide byproducts (requires extreme safety caution).
-
Visualizing the Pathway
The following diagram illustrates the divergent reaction pathways based on reagent selection.
Caption: Divergent functionalization pathways. Li-Hal exchange targets C2 (Red/Green), while base deprotonation targets C4 (Red).
References
-
BenchChem. Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. Retrieved from
-
Knochel, P., et al. A LiCl-Mediated Br/Mg Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.Angewandte Chemie International Edition, 2004, 43, 3333–3336.[1]
- Gros, P., & Fort, Y.Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine.Journal of Organic Chemistry.
- Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2013. (General reference for "Turbo-Grignard" and Li-Hal exchange mechanics).
-
National Institutes of Health (NIH). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 6. vapourtec.com [vapourtec.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Note: Reagents for Nucleophilic Substitution on 2-Bromo-5-(oxolan-2-yl)pyridine
Abstract & Strategic Overview
This guide details the reagent selection and experimental protocols for functionalizing 2-Bromo-5-(oxolan-2-yl)pyridine (CAS: 220904-17-6) via nucleophilic aromatic substitution (
The substrate features two critical structural motifs:[1][2][3][4]
-
2-Bromopyridine Core: A highly activated electrophile susceptible to nucleophilic attack at the C2 position due to the electron-withdrawing nitrogen atom (
effects). -
5-(Oxolan-2-yl) Substituent: A saturated cyclic ether (tetrahydrofuran) attached at the C5 position. While generally stable to basic conditions, the C2-H of the oxolane ring is "benzylic" (pyridylic) and potentially prone to deprotonation/racemization under harsh strongly basic conditions (
).
Key Directive: For standard library synthesis, thermal
Mechanistic Insight & Reactivity Profile
The Pathway
The reaction proceeds via an Addition-Elimination mechanism.[5][6] The nucleophile attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex. The pyridine nitrogen acts as an electron sink, stabilizing the negative charge.
Reactivity Hierarchy:
-
Substrate: 2-Bromopyridine > 3-Bromopyridine (The 2-position allows charge delocalization onto Nitrogen).
-
Leaving Group: F > NO₂ > Cl ≈ Br > I (In
, electronegativity accelerates the rate-determining addition step). Note: While F is faster, Br is preferred for Pd-coupling versatility.
Visualization: Reaction Mechanism
Caption: The Addition-Elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack, facilitated by polar aprotic solvents.
Reagent Selection Guide
Nucleophiles & Bases
Selection depends on the "Hard/Soft" nature of the nucleophile and the
| Reaction Type | Nucleophile Class | Preferred Base | Solvent System | Temp (°C) | Notes |
| Amination | DMSO, NMP, DMF | 80-120 | Standard thermal | ||
| Amination | Anilines (Weak Nu) | Toluene, Dioxane | 100 | Requires Pd-Catalysis (Buchwald). Thermal | |
| Etherification | NaH or | THF, DMF | 0-60 | Pre-form alkoxide. Caution: NaH may racemize oxolane. | |
| Thiolation | Thiols / Thiophenols | DMF, MeCN | 25-60 | Thiols are excellent nucleophiles; milder conditions suffice. |
Solvent Selection[1]
-
DMSO (Dimethyl sulfoxide): The "Gold Standard" for
. High dielectric constant ( ) stabilizes the polar Meisenheimer intermediate. -
NMP (N-Methyl-2-pyrrolidone): Excellent for high-temperature reactions (>120°C) but harder to remove during workup.
-
Toluene/Dioxane: Non-polar solvents used exclusively for Palladium-catalyzed couplings to protect the catalyst from poisoning.
Detailed Experimental Protocols
Protocol A: Thermal Amination (General Purpose)
Best for: Morpholine, Piperidine, Pyrrolidine, and non-hindered primary amines.
Reagents:
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 - 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, 325 mesh (2.0 equiv) -
Solvent: DMSO (anhydrous) [Concentration: 0.5 M]
Step-by-Step:
-
Setup: Charge a reaction vial with 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv) and
(2.0 equiv). -
Solvation: Add DMSO. Stir to create a suspension.
-
Addition: Add the amine (1.5 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.5 equiv.
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LCMS.[1][2]
-
Checkpoint: Conversion should be >95%.[2] If stalled, raise temp to 110°C.
-
-
Workup: Cool to RT. Dilute with Water (5x volume) and extract with Ethyl Acetate (3x).
-
Purification: Wash organics with Brine, dry over
, and concentrate. Purify via Silica Gel Chromatography (Hexane/EtOAc).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Anilines, hindered amines, or preserving oxolane stereochemistry (milder base).
Reagents:
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) OR + BINAP. -
Base:
(2.0 equiv) - Milder than NaOtBu, prevents epimerization. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
-
Inerting: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), and Catalyst/Ligand mix.
-
Degassing: Add Dioxane. Sparge with Argon for 5 mins.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.
Troubleshooting & Decision Logic
Common Issues
-
Low Conversion: Usually due to poor nucleophilicity or steric clash.
-
Solution: Switch from Thermal
to Pd-Catalysis.
-
-
Racemization of Oxolane: Occurs if using strong bases (NaH, LiHMDS) or excessive heat (>140°C).
-
Solution: Use
or instead of alkoxide bases.
-
-
Hydrolysis (formation of Pyridone): Occurs if DMSO is "wet" (
acts as nucleophile).-
Solution: Use anhydrous solvents and molecular sieves.
-
Optimization Workflow
Caption: Decision tree for selecting the optimal synthetic pathway based on nucleophile properties.
References
-
Reactivity of 2-Halopyridines in SNAr
- Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Source: Organic & Biomolecular Chemistry (via NIH/PMC).
-
URL: [Link]
- Title: Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine.
-
Stability of Tetrahydrofuran (Oxolane)
- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran.
- Source: PubMed / ResearchG
-
URL: [Link]
-
Buchwald-Hartwig Coupling on Pyridines
- Title: Palladium-Catalyzed Amin
- Source: Organic Reactions (Wiley).
-
URL: [Link]
Sources
Application Note: C-H Activation Techniques for 2-Bromo-5-(oxolan-2-yl)pyridine Scaffolds
Part 1: Strategic Analysis & Chemical Logic[1]
Executive Summary
The scaffold 2-Bromo-5-(oxolan-2-yl)pyridine (also referred to as 2-bromo-5-(tetrahydrofuran-2-yl)pyridine) represents a "privileged structure" in medicinal chemistry, combining a halogenated pyridine core common in kinase inhibitors with a saturated oxygen heterocycle that improves solubility and metabolic stability.[1]
Traditional derivatization of this scaffold relies almost exclusively on cross-coupling at the C2-Br position (Suzuki, Buchwald-Hartwig).[1] However, for late-stage diversification (LSD) and structure-activity relationship (SAR) expansion, C-H activation offers a superior pathway.[1] It allows researchers to install functionality at the C4, C6, or oxolane ring positions without consuming the valuable C2-bromide handle, which can be reserved for a final coupling step.[1]
Reactivity Profile & Chemoselectivity
Successful C-H activation on this substrate requires navigating a complex electronic and steric landscape.
-
C2-Br (The "Trap"): The C-Br bond is highly susceptible to oxidative addition by Pd(0). Protocols must utilize high-oxidation-state catalysts (Pd(II)/Pd(IV), Rh(III), or Ir(III)) or radical mechanisms that are orthogonal to aryl halides.[1]
-
C6-H (Ortho-Director): The pyridine nitrogen (N1) is a strong directing group (DG).[1] However, the inductive effect of the C2-Br atom deactivates the ring slightly, requiring electrophilic metal centers.
-
Oxolane C(sp3)-H: The
-hydrogens (C2' and C5') adjacent to the ether oxygen are electronically activated (lower BDE ~92 kcal/mol) and susceptible to Hydrogen Atom Transfer (HAT) or direct lithiation.[1]
Decision Matrix: Selecting the Right Protocol
| Target Site | Mechanism | Catalyst System | Key Challenge |
| C6-H (Pyridine) | Directed C-H Activation | Cp*Rh(III) or Ru(II) | Avoiding C-Br oxidative addition.[1] |
| C4-H (Pyridine) | Radical Minisci | Metal-free or Photoredox | Regioselectivity vs. C6; Steric bulk.[1] |
| Oxolane | HAT / Radical | TBADT / Photoredox | Diastereocontrol; Ring opening. |
Part 2: Experimental Protocols
Protocol A: C6-H Arylation via Rh(III) Catalysis
Objective: Install an aryl group at the C6 position while preserving the C2-Br bond. Rationale: Rhodium(III) cyclopentadienyl complexes (Cp*Rh) generally undergo C-H activation via a concerted metalation-deprotonation (CMD) mechanism that is kinetically faster than oxidative addition into C-Br bonds, unlike Pd(0) systems.[1]
Materials
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv) or Potassium aryltrifluoroborate.[1]
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[1]
-
Additives: AgSbF₆ (10 mol%) - activates the precatalyst; Cu(OAc)₂ (2.0 equiv) - oxidant.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.[1]
Step-by-Step Methodology
-
Setup: In a glovebox or under argon flow, charge a 10 mL sealed tube with the substrate (0.2 mmol), Arylboronic acid (0.3 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and Cu(OAc)₂ (72 mg, 0.4 mmol).[1]
-
Solvation: Add DCE (2.0 mL). The mixture will likely be a suspension.
-
Reaction: Seal the tube and heat to 100 °C for 16 hours.
-
Note: Vigorous stirring (800 rpm) is critical for heterogeneous oxidant systems.[1]
-
-
Workup: Cool to room temperature (RT). Dilute with CH₂Cl₂ (5 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Check: The product should show a new aryl signal in ¹H NMR and loss of the doublet at the pyridine C6 position (approx. 8.3-8.5 ppm).[2]
Protocol B: C4-H Alkylation via Radical Minisci Reaction
Objective: Introduce alkyl groups (methyl, ethyl, isopropyl) at the sterically accessible C4 position.[1] Rationale: Protonated pyridines are highly electron-deficient. Nucleophilic alkyl radicals (generated via decarboxylation or HAT) attack the C2 and C4 positions. Since C2 is blocked by Bromine, C4 becomes the exclusive site.
Materials
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Radical Precursor: Carboxylic acid (e.g., Pivalic acid for t-Bu) or Alkyl trifluoroborate (2.0 equiv).[1]
-
Oxidant/Catalyst: (NH₄)₂S₂O₈ (3.0 equiv) and AgNO₃ (20 mol%).[1]
-
Solvent: 1:1 mixture of CH₂Cl₂ and Water (biphasic) or TFA/Water.
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (0.5 mmol) in CH₂Cl₂ (2.5 mL). Add Water (2.5 mL).
-
Acidification: Add TFA (5.0 equiv) to protonate the pyridine nitrogen. This lowers the LUMO, activating the ring toward radical attack.
-
Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol) and AgNO₃ (17 mg, 0.1 mmol).
-
Initiation: Heat to 40 °C. Add (NH₄)₂S₂O₈ (342 mg, 1.5 mmol) in 3 portions over 1 hour.
-
Why portions? To maintain a steady flux of radicals and prevent radical-radical recombination.
-
-
Quench: Cool to 0 °C. Neutralize carefully with sat. NaHCO₃ (gas evolution!).[1] Extract with EtOAc (3x).[1]
-
Purification: Flash chromatography. Note that C4-alkylated products often have similar R_f to starting material; use a gradient of MeOH/DCM if necessary.
Protocol C: C(sp3)-H Functionalization of the Oxolane Ring
Objective: Late-stage oxidation or arylation of the tetrahydrofuran moiety.
Rationale: The C-H bonds
Materials
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine.[1]
-
Photocatalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%).[1]
-
Trap: Electrophilic alkene (e.g., dimethyl maleate) or heteroaryl nitrile (for Minisci-type coupling).[1]
-
Light Source: 390 nm LED (UV/Blue).[1]
-
Solvent: Acetonitrile (MeCN).[1]
Step-by-Step Methodology
-
Mix: Combine substrate (0.2 mmol), TBADT (6 mg), and the trapping agent (0.4 mmol) in a quartz or borosilicate vial.
-
Degas: Sparge with Nitrogen for 10 minutes. Oxygen quenches the excited state of the photocatalyst.
-
Irradiate: Place in a photoreactor (e.g., Kessil lamp) with fan cooling. Irradiate for 12–24 hours.
-
Analysis: Check LC-MS. The major product is usually substituted at the C2' position (the carbon attached to the pyridine) or C5', depending on steric shielding. For this specific scaffold, the C2' is tertiary and sterically crowded; functionalization often occurs at C5' (the other
-position).
Part 3: Visualization & Workflows
Strategic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways available for the 2-bromo-5-(oxolan-2-yl)pyridine scaffold.
Caption: Divergent C-H functionalization logic for 2-bromo-5-(oxolan-2-yl)pyridine, highlighting catalyst systems orthogonal to the C2-Br bond.
Troubleshooting Guide (Data Summary)
| Observation | Probable Cause | Corrective Action |
| Low Conversion (C6 Path) | Catalyst poisoning by Pyridine N. | Increase AgSbF₆ loading to ensure cationic Rh species; use PivOH additive (30 mol%). |
| De-bromination (Product is des-bromo) | Oxidative addition of metal into C-Br. | Switch from Pd to Rh or Ru. Lower temperature. Ensure oxidant (Cu(OAc)₂) is fresh.[1] |
| Mixture of Isomers (Minisci) | Poor regiocontrol. | Increase steric bulk of the radical source. Lower temperature to 0-20 °C. |
| Oxolane Ring Opening | Acid sensitivity of the ether. | Avoid strong Lewis acids. Use buffered conditions for Minisci (add Na₂HPO₄). |
References
-
Ackermann, L. (2011).[1] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.[1] Link[1]
-
Ye, B., & Cramer, N. (2015).[1] "Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C–H Functionalizations."[1] Accounts of Chemical Research, 48(5), 1308–1318.[1] Link[1]
-
Proctor, R. S. J., & Phipps, R. J. (2019).[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(40), 13666–13699.[1] Link[1]
-
Ravelli, D., et al. (2016).[1] "Decatungstate Anion for Photocatalyzed Hydrogen Atom Transfer: From Early Experiments to Modern Systems." Chemical Society Reviews, 45, 6374-6393.[1] Link
-
Shang, R., & Ilies, L. (2017).[1] "Iron-Catalyzed C–H Bond Activation." Chemical Reviews, 117(13), 9086–9139.[1] Link[1]
Disclaimer: This protocol assumes standard laboratory safety practices. The C2-Br bond is a versatile handle; ensure all C-H activation conditions are screened for compatibility with aryl bromides before scale-up.
Sources
Preparation of nicotinic acetylcholine receptor ligands using 2-Bromo-5-(oxolan-2-yl)pyridine
This Application Note is designed for medicinal chemists and drug discovery scientists targeting the
Abstract & Strategic Overview
The development of selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) is a critical frontier in treating neurodegenerative disorders (Alzheimer’s, Parkinson’s), neuropathic pain, and nicotine addiction. The 2-Bromo-5-(oxolan-2-yl)pyridine scaffold represents a strategic "bioisosteric anchor."
-
The C5-Oxolane (THF) Moiety: Acts as a bioisostere for the pyrrolidine ring of nicotine or the ether linkage in A-85380. It provides the necessary hydrogen-bond acceptor capability and hydrophobic bulk to occupy the high-affinity binding pocket without the metabolic liability of basic amines.
-
The C2-Bromine Handle: Offers a highly reactive site for palladium-catalyzed cross-coupling (
, Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the "tail" region essential for subtype selectivity ( vs. ).
This guide details the protocols for converting this scaffold into potent nAChR agonists and positive allosteric modulators (PAMs).
Retrosynthetic Workflow & Logic
The synthesis relies on the orthogonal reactivity of the pyridine ring. The oxolane ring is installed early (or present in the starting material), allowing the chemist to focus on the C2 diversification.
Figure 1: Synthetic Strategy for nAChR Ligand Generation
Caption: Divergent synthesis starting from 2-Bromo-5-(oxolan-2-yl)pyridine. Path A yields amino-linked agonists; Path B yields biaryl modulators.
Detailed Experimental Protocols
Protocol A: C2-Amination via Buchwald-Hartwig Coupling
This protocol is designed to install amine "tails" (e.g., azetidine, pyrrolidine, or simple alkylamines) at the C2 position. This motif mimics the structure of Tebanicline (ABT-594) and A-85380 , enhancing
Reagents:
-
Substrate: 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Amine: Morpholine, Pyrrolidine, or N-Boc-diamine (1.2 equiv)
-
Catalyst:
(2 mol%) or -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
or (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Charging: Add 2-Bromo-5-(oxolan-2-yl)pyridine (1.0 mmol), the amine (1.2 mmol), and base (
, 1.5 mmol) to the flask. -
Catalyst Addition: In a glovebox or under rapid Argon flow, add
and BINAP. -
Solvation: Add anhydrous Toluene (5 mL/mmol). Degas the solution by bubbling Argon for 10 minutes (sparging).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The bromide starting material should disappear.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Causality & Insight: The use of BINAP as a ligand is crucial here. Monodentate ligands often lead to hydrodebromination byproducts with pyridine scaffolds. BINAP's bite angle facilitates the reductive elimination step, ensuring high yields of the C2-aminated product.
Protocol B: Chiral Resolution (Critical Step)
The oxolane ring creates a chiral center at C2'. nAChR binding pockets are highly stereospecific; typically, one enantiomer (often the S-isomer for nicotine analogs, though scaffold-dependent) exhibits >100-fold higher affinity.
Method: Supercritical Fluid Chromatography (SFC)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).
-
Mobile Phase:
/ Methanol (with 0.1% Diethylamine) gradient 5% to 40%. -
Detection: UV at 254 nm.
-
Validation: Collect fractions and verify enantiomeric excess (ee) > 98% via analytical SFC.
Quantitative Performance Data
The following table summarizes typical yields and conditions when coupling 2-Bromo-5-(oxolan-2-yl)pyridine with various nucleophiles.
| Coupling Partner | Reaction Type | Catalyst/Ligand | Conditions | Yield (%) | nAChR Relevance |
| Azetidine | Buchwald-Hartwig | Dioxane, 100°C | 82% | High affinity | |
| Phenylboronic Acid | Suzuki-Miyaura | DMF/H2O, 80°C | 91% | PAM / Lipophilic modulator | |
| Propargyl alcohol | Sonogashira | TEA/THF, 60°C | 75% | Linker for fluorescent probes | |
| Methylamine | Buchwald-Hartwig | tBuOH, 110°C | 68% | Epibatidine analog precursor |
Mechanism of Action: nAChR Signaling
Understanding the downstream effects of the synthesized ligand is essential for assay design.
Figure 2: nAChR Activation Pathway[1]
Caption: Activation of presynaptic
References
-
Vertex Pharmaceuticals. (2009). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold. Journal of Medicinal Chemistry.
-
Abbott Laboratories. (2000).[1] Structural aspects of high affinity ligands for the alpha 4 beta 2 neuronal nicotinic receptor. Current Medicinal Chemistry.
-
Lei, X., et al. (2024).[2] Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
-
Frontier Specialty Chemicals. (2025). 2-Bromo-5-fluoro-4-hydroxypyridine: Synthesis building block and Suzuki Coupling References.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Bromo-5-(oxolan-2-yl)pyridine Coupling
Ticket ID: #PYR-OXO-005 Subject: Increasing Yields in Cross-Coupling Reactions of 2-Bromo-5-(oxolan-2-yl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Pyridine Problem"
The substrate 2-Bromo-5-(oxolan-2-yl)pyridine presents a classic but deceptive challenge in medicinal chemistry. While the oxolane (tetrahydrofuran) ring at the C5 position is generally stable, the 2-bromopyridine core is the primary source of reaction failure.
The low yields typically stem from catalyst poisoning .[1] The nitrogen atom in the pyridine ring is a strong
This guide provides an optimized workflow to bypass this coordination trap and maximize yield.
Strategic Optimization Modules
Module A: Catalyst & Ligand Selection (The "Engine")
Goal: Prevent N-coordination by using sterically demanding ligands.
| Component | Recommendation | Technical Rationale |
| Primary Ligand | XPhos or SPhos | These Buchwald-type dialkylbiaryl phosphines are extremely bulky. They create a "protective shell" around the Pd center, physically blocking the pyridine nitrogen from binding while allowing the smaller oxidative addition to occur [1]. |
| Alternative Ligand | dppf | The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enforces a geometry that resists displacement by the pyridine nitrogen, though it is less active than XPhos for sterically hindered partners. |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a Pd(0) source or a labile Pd(II) precursor.[2][3] Avoid Pd(PPh₃)₄; the triphenylphosphine ligands are too labile and will be easily displaced by the pyridine substrate, leading to poisoning. |
| Loading | High L:Pd Ratio (2:1 to 4:1) | Excess ligand is crucial. It shifts the equilibrium away from the [Pd-Pyridine] dead complex back toward the active [Pd-Ligand] species. |
Module B: Reaction Environment
Goal: Facilitate transmetalation without degrading the oxolane ring.
-
Base Selection: Use K₃PO₄ (Potassium Phosphate Tribasic) . It is strong enough to activate the boronic acid but milder than alkoxides, preventing potential ring-opening side reactions of the oxolane ether under high heat.
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) . The presence of water is strictly necessary for the activation of the boronic acid species.
-
Temperature: 80°C – 100°C. 2-Bromopyridines are electronically activated for oxidative addition, so extreme temperatures (>120°C) are rarely needed and may promote homocoupling.
Visualizing the Failure Mode
The diagram below illustrates the competition between the productive catalytic cycle and the "Death Loop" caused by pyridine coordination.
Figure 1: The Catalytic Competition. The red path indicates the formation of the stable, inactive complex driven by the pyridine nitrogen. Bulky ligands (Green dotted line) are required to reverse this equilibrium.
Optimized Experimental Protocol
Standardized for 1.0 mmol scale.
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial containing a stir bar. Cool under Argon/Nitrogen.
-
Reagent Load:
-
2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv, 227 mg)
-
Boronic Acid Partner (1.2 – 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)[4]
-
XPhos (4-8 mol%) (Note: Maintain 1:2 Pd:Ligand ratio minimum)
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Critical Step: Sparge the solvent mixture with inert gas for 10 minutes before adding to the catalyst. Oxygen kills the active Pd-Phosphine species faster than the reaction can start.
-
-
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.
-
Workup:
Troubleshooting Guide (Diagnostics)
| Symptom | Probable Cause | Corrective Action |
| Starting material remains (0-10% conversion) | Catalyst Poisoning (N-binding) | Switch to XPhos or SPhos . Increase temperature to 100°C to destabilize the N-Pd bond. |
| Starting material consumed, but no product (Protodehalogenation) | The Br atom was replaced by H. This happens if the transmetalation is slow. Switch solvent to Toluene (anhydrous) to reduce proton sources, or increase the amount of boronic acid. | |
| Homocoupling (2,2'-bipyridine formation) | Disproportionation | This occurs when the oxidative addition is fast but transmetalation is stalled. Add the boronic acid slowly or increase the base concentration. |
| Black Precipitate (Pd Black) | Ligand dissociation | Your ligand is not stabilizing the Pd(0). Ensure your solvent is thoroughly degassed. Add more ligand (up to 10 mol%). |
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended. Triphenylphosphine is a monodentate ligand with relatively weak binding affinity. The high local concentration of the pyridine substrate will displace the PPh₃, leading to the "dead" complex described in Figure 1.
Q: Is the oxolane ring sensitive to the base? A: Generally, no. The oxolane (tetrahydrofuran) ether linkage is stable to bases like K₂CO₃ and K₃PO₄. However, avoid strong Lewis acids (like AlCl₃ or BBr₃) during workup, as these can open the ring.
Q: My coupling partner is a 2-pyridyl boronic acid. Does this change the protocol? A: YES. If you are coupling two pyridines (e.g., your substrate + 2-pyridyl boronic acid), you face a double threat: catalyst poisoning AND rapid protodeboronation of the boronic acid. In this case, use the MIDA boronate ester of the partner instead of the free boronic acid, and add Cu(OAc)₂ as a co-catalyst (Liebeskind-Srogl type conditions) or switch to a Negishi coupling (using organozinc) [2].
Q: How do I remove the palladium traces from the final product? A: Pyridines love to hold onto metals. After column chromatography, treat your product solution with a metal scavenger like QuadraSil™ MP or wash with an aqueous solution of L-Cysteine or Na₂EDTA to strip the residual palladium.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Knochel, P., et al. (2011). Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Halides. Chemical Reviews, 111(3), 1417–1492. Link
-
BenchChem Technical Library. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 2-Bromo-5-(oxolan-2-yl)pyridine
Welcome to the Technical Support Center. This guide provides field-proven, advanced strategies for the chromatographic purification of 2-Bromo-5-(oxolan-2-yl)pyridine. Designed for drug development professionals and synthetic chemists, this document bypasses generic advice to address the specific physicochemical challenges of this molecule.
Part 1: The Causality of Chromatographic Behavior
To purify 2-Bromo-5-(oxolan-2-yl)pyridine effectively, one must understand its dual-nature structure. The molecule features a lipophilic, electron-withdrawing bromo-substituent and a hydrogen-bond accepting oxolane (tetrahydrofuran) ring, anchored by a basic pyridine core.
The Root Cause of Separation Failure: The most frequent cause of purification failure for this compound is severe peak tailing and irreversible adsorption. This occurs because the basic nitrogen atom in the pyridine ring (pKa ~5-6) acts as a strong hydrogen-bond acceptor and interacts aggressively with the acidic residual silanol groups (Si-OH, pKa ~4.5-6.5) present on standard unmodified silica gel[1].
This acid-base interaction creates a destructive mixed-retention mechanism: the molecule undergoes standard partition chromatography while simultaneously undergoing ion-exchange and chemisorption[1]. Consequently, the trailing edge of the elution band broadens significantly, leading to co-elution with closely migrating impurities (such as 2,5-dibromopyridine or unreacted oxolane derivatives) and drastically reducing isolated yields.
Part 2: Self-Validating Protocol for Silica Gel Deactivation
To establish a trustworthy purification workflow, you must first prove that your tailing is chemical (silanol-driven) rather than physical (column overload). We utilize a self-validating 2D-TLC system before committing to preparative chromatography.
Step 1: The 2D-TLC Validation System
-
Spotting: Spot your crude 2-Bromo-5-(oxolan-2-yl)pyridine mixture in the absolute bottom-left corner of a 5x5 cm square silica TLC plate.
-
First Elution: Develop the plate in a standard solvent system (e.g., 80:20 Hexane:Ethyl Acetate) without additives.
-
Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of solvent.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise and develop it again in the exact same solvent system[1]. Validation Check: If the compound forms a perfect diagonal line of spots, the tailing is chemical, validating the immediate need for the Triethylamine (TEA) protocol below. If the spot smears off the diagonal, the sample is actively degrading or overloaded[1].
Step 2: Preparative Column Methodology
Once chemical tailing is validated, proceed with the deactivated silica protocol.
-
Mobile Phase Preparation: Prepare your optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add 0.1% to 1% (v/v) Triethylamine (TEA) to the entire solvent volume. Causality: TEA (pKa ~10.7) acts as a competing base, preferentially binding to and shielding the active acidic silanol sites, allowing the weaker pyridine base to elute freely[2].
-
Silica Gel Slurry & Deactivation: In a beaker, add silica gel (50-100x the crude weight). Pour in the TEA-spiked mobile phase to create a slurry. Stir gently to remove air bubbles. This pre-treatment thoroughly neutralizes the acidic surface before the sample is even introduced[2].
-
Dry Loading: Dissolve the crude 2-Bromo-5-(oxolan-2-yl)pyridine in a minimal amount of volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel and evaporate to a free-flowing powder[2]. Causality: The oxolane ring can cause partial solubility issues if wet-loaded in non-polar hexanes, leading to immediate band broadening. Dry loading ensures a perfectly narrow initial band.
-
Elution: Load the dry powder onto the packed column. Elute using a step gradient (e.g., 2% to 10% to 20% EtOAc in Hexane), ensuring every fraction contains the 0.1% TEA additive[2].
Part 3: Troubleshooting Guides & FAQs
Q1: I added 1% TEA to my mobile phase, but 2-Bromo-5-(oxolan-2-yl)pyridine is still streaking heavily. What is the next logical step? A1: If tailing persists despite basic additives, the silica gel's acidic nature is fundamentally incompatible with your specific crude matrix. You must switch the stationary phase. Basic or neutral Alumina is the standard alternative for highly basic compounds that resist TEA deactivation on silica[2]. Alternatively, reverse-phase (C18) chromatography utilizing a polar mobile phase can completely bypass silanol interactions[2].
Q2: My target compound is eluting as a sharp peak, but it perfectly co-elutes with a brominated synthetic impurity. How do I resolve them? A2: You have optimized peak shape but lack solvent selectivity. Do not simply change the ratio of Hexane to Ethyl Acetate. Instead, change the solvent class entirely. Switch to a Toluene/Acetone system (maintaining 0.1% TEA). The pi-pi interactions provided by toluene often selectively retard halogenated aromatic impurities relative to the oxolane-containing target.
Q3: After pooling my fractions and evaporating the solvent, my mass recovery is less than 50%. Where did my compound go? A3: Low recovery is a hallmark of sample degradation or irreversible salt formation on the column[1]. Pyridine derivatives, especially those subjected to prolonged exposure to acidic silica during slow gravity columns, can hydrolyze or form insoluble complexes[1]. To mitigate this, transition from gravity chromatography to rapid Flash Chromatography to minimize residence time on the silica[3], or pre-treat the silica by refluxing it in methanol with K2CO3 to permanently neutralize it without using liquid amine additives[4].
Part 4: Quantitative Data & Solvent Selection
The following table summarizes the quantitative impact of various mobile phase strategies on the retention factor (
| Solvent System | Additive | Target Application / Selectivity | Expected Chromatographic Result |
| Hexane / Ethyl Acetate | None | Baseline separation of non-polar impurities | Severe tailing, |
| Hexane / Ethyl Acetate | 0.1 - 1% TEA | Standard purification of 2-Bromo-5-(oxolan-2-yl)pyridine | Sharp, symmetrical peaks, high recovery |
| Dichloromethane / Methanol | 1% NH₄OH | Elution of highly polar or retained impurities | Sharp peaks; Caution: >10% basic MeOH dissolves silica |
| Toluene / Acetone | 0.1% TEA | Resolving co-eluting halogenated isomers | Altered selectivity, sharp peaks |
Part 5: Visualizations
Decision tree for optimizing the chromatographic purification of basic pyridine derivatives.
Mechanistic pathway of silica gel deactivation using Triethylamine (TEA) to prevent tailing.
References
-
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: National Institutes of Health (PMC) URL:[Link]
-
When basification of silica gel is required, before using Column chromatography? Source: ResearchGate URL:[Link]
Sources
Preventing debromination side reactions in 2-Bromo-5-(oxolan-2-yl)pyridine synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this specific synthesis, with a primary focus on mitigating the common and often yield-limiting side reaction of debromination.
Introduction: The Challenge of Debromination
The synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine is a critical step in the development of various pharmaceutical intermediates. However, the inherent reactivity of the bromopyridine moiety, particularly at the 2-position, makes it susceptible to debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This side reaction not only reduces the yield of the desired product but also complicates purification processes. This guide provides a structured approach to understanding the root causes of debromination and offers practical, field-proven solutions to minimize its occurrence.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues where debromination is a likely culprit, presented in a question-and-answer format to directly tackle problems you may be encountering in the lab.
Issue 1: Significant formation of 5-(oxolan-2-yl)pyridine (debrominated byproduct) during subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Symptoms:
-
A significant peak corresponding to the debrominated product is observed in your LC-MS or GC-MS analysis.
-
Low conversion of your 2-Bromo-5-(oxolan-2-yl)pyridine starting material.
-
The isolated yield of your desired coupled product is substantially lower than expected.
Root Cause Analysis: Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species, which can initiate a competing catalytic cycle that leads to hydrodehalogenation. Sources of hydride can include solvents (like alcohols), water, or even certain bases.
Solutions & Rationale:
| Potential Cause | Proposed Solution & Rationale |
| Aggressive Base | Switch to a milder or more sterically hindered base. Strong bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective for the coupling reaction while minimizing debromination. |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can lead to the thermal decomposition of reagents, which can generate hydride sources. It is advisable to run the reaction at the lowest effective temperature and monitor for debromination as you incrementally increase the temperature if the reaction is sluggish. |
| Choice of Ligand | Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step to form the C-C or C-N bond, making it kinetically more favorable than the competing debromination pathway. Examples include SPhos, XPhos, and RuPhos. |
| Protic Solvents | Use anhydrous and aprotic solvents. Solvents like alcohols can directly act as hydride donors. Ensure your solvents are rigorously dried and the reaction is performed under an inert atmosphere to prevent the ingress of moisture. |
Issue 2: Debromination observed during the formation of an organometallic intermediate (e.g., Grignard or organolithium reagent).
Symptoms:
-
Low yield of the desired organometallic reagent, as determined by quenching with an electrophile and analyzing the product distribution.
-
Formation of 5-(oxolan-2-yl)pyridine after quenching the reaction mixture.
Root Cause Analysis: Organometallic intermediates derived from 2-Bromo-5-(oxolan-2-yl)pyridine are highly basic and will react with any available protic source. This includes trace amounts of water in the solvent or on the glassware, or even acidic protons on other functional groups within the molecule.
Solutions & Rationale:
| Potential Cause | Proposed Solution & Rationale |
| Protic Impurities | Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether). Organometallic reagents are extremely sensitive to moisture. |
| Slow Grignard Initiation | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. A slow or difficult initiation can lead to side reactions. |
| Unfavorable Lithium-Halogen Exchange Equilibrium | When using tert-butyllithium (t-BuLi), use two equivalents. The first equivalent performs the lithium-halogen exchange, and the second reacts with the t-butyl bromide byproduct, preventing it from interfering with the desired reaction pathway. |
| Reaction Temperature | Maintain a very low temperature (e.g., -78 °C) during lithium-halogen exchange. While the exchange is typically fast even at low temperatures, side reactions are significantly suppressed. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for minimizing debromination when using 2-Bromo-5-(oxolan-2-yl)pyridine in a Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials:
-
2-Bromo-5-(oxolan-2-yl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed toluene/water (10:1) mixture
-
Oven-dried Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-(oxolan-2-yl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Stir the reaction mixture at a reduced temperature (e.g., start at 40 °C).
-
Monitor the reaction progress by TLC or LC-MS hourly, paying close attention to the formation of the debrominated byproduct.
-
If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for debromination.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the ratio of the desired product to the debrominated byproduct.
Protocol 2: Lithium-Halogen Exchange with Minimized Debromination
This protocol outlines the formation of the 3-lithiated pyridine derivative while minimizing the formation of the debrominated side product.
Reagents and Materials:
-
2-Bromo-5-(oxolan-2-yl)pyridine (1.0 eq)
-
tert-Butyllithium (t-BuLi) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried, three-necked flask with a dropping funnel and thermometer
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To the oven-dried flask under an inert atmosphere, add 2-Bromo-5-(oxolan-2-yl)pyridine and anhydrous THF.
-
Cool the solution to -78 °C using the dry ice/acetone bath.
-
Slowly add t-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
The resulting aryllithium reagent is now ready for reaction with a suitable electrophile.
Visualization of Key Concepts
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing catalytic cycles in cross-coupling reactions.
Diagram 2: Troubleshooting Flowchart for Debromination
Caption: A logical workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of unintentional debromination in palladium-catalyzed reactions? A1: The most common pathway for unwanted debromination is reductive dehalogenation. This occurs when a palladium-hydride intermediate is formed, which then undergoes reductive elimination to produce the Ar-H bond and regenerate the Pd(0) catalyst. Hydride sources can vary and may include solvents, water, or certain bases.
Q2: Are 2-bromopyridines more susceptible to debromination than other brominated aromatics? A2: Yes, 2-bromopyridines are often more challenging substrates and can be more prone to debromination compared to other brominated arenes. The nitrogen atom in the pyridine ring influences the electronic properties of the C-Br bond, making it more susceptible to certain side reactions.
Q3: Can the work-up procedure contribute to debromination? A3: While less common, it is possible for debromination to occur during work-up, especially if residual catalyst is present and the product is sensitive to acidic or basic conditions. It is always good practice to test the stability of your product under the planned work-up conditions on a small scale.
Q4: Besides palladium-catalyzed reactions, in what other transformations is debromination a concern? A4: Debromination can also be a significant side reaction during the formation of organometallic reagents, such as Grignard or organolithium species, from 2-Bromo-5-(oxolan-2-yl)pyridine. The high basicity of these intermediates makes them prone to protonation by any available protic source, resulting in the formation of the debrominated product.
References
- BenchChem. (2025).
- BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (2025).
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Lipshutz, B. H., et al. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (2025). Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
- Pyun, S. Y., et al. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.
- Collum, D. B., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development.
- Wang, Z., et al. (2024).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Preventing debromination of 3-Bromothiophene during reactions.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Heteroletters. (2021).
- Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide.
- Donohoe, T. J., et al. (n.d.).
- Chernyshev, V. M., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (2024). Catalysis pyrolysis debromination from waste printed circuit boards: Catalysts selection, parameter effects, products, and mechanisms.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
- Guidechem. (2021).
- ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- University of Calgary. (n.d.). Organolithium reagents.
- ResearchGate. (2004). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- BenchChem. (2025).
- Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- ResearchGate. (2019). How to synthesis 2-bromo pyridine?.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
- Organic Chemistry Portal. (n.d.). Kumada Coupling.
- The Weizmann Institute of Science. (n.d.).
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- MDPI. (n.d.).
- Ashby, E. C., et al. (n.d.).
- ResearchGate. (n.d.). Two-stage catalytic pyrolysis and debromination of printed circuit boards: Effect of zero-valent Fe and Ni metals.
- Colacot, T. J. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ResearchGate. (n.d.).
Stability of 2-Bromo-5-(oxolan-2-yl)pyridine under acidic and basic conditions
Topic: Stability of 2-Bromo-5-(oxolan-2-yl)pyridine under acidic and basic conditions Role: Senior Application Scientist, Technical Support Division
Product: 2-Bromo-5-(oxolan-2-yl)pyridine
CAS: [Analogous/Generic Reference] | Molecular Formula:
Welcome to the Technical Support Center. This guide addresses the critical stability parameters of 2-Bromo-5-(oxolan-2-yl)pyridine , a bifunctional building block containing a halogenated pyridine ring and a saturated oxygen heterocycle (tetrahydrofuran). The following modules synthesize empirical data with mechanistic organic chemistry to troubleshoot stability issues in drug discovery workflows.
Executive Summary: Stability Matrix
| Parameter | Condition | Stability Rating | Primary Degradation Pathway |
| Acidic | Dilute (HCl, | High | Reversible protonation (Pyridinium salt formation). |
| Acidic | Strong/Nucleophilic (HBr, HI) + Heat | Low | Ether cleavage (THF ring opening). |
| Basic | Weak ( | Moderate | Generally stable at RT; slow hydrolysis at high T. |
| Basic | Strong ( | Low | |
| Oxidative | Air/Oxygen (Long-term) | Low | Peroxide formation at oxolane C2 position. |
| Photolytic | UV Light | Low | C-Br homolysis (Debromination/Radical coupling). |
Module 1: Acidic Conditions
Mechanistic Insight
Under acidic conditions, the primary interaction is the protonation of the pyridine nitrogen (
Key Risks:
-
Solubility Changes: Protonation generates the pyridinium cation, drastically increasing water solubility. This often leads to product loss during aqueous workups if the pH is not adjusted back to
before extraction. -
Ether Cleavage: The oxolan-2-yl (tetrahydrofuran) moiety is a cyclic ether. While generally robust, the C-O bond can undergo acid-catalyzed cleavage, particularly if nucleophilic counter-ions (like
or ) are present at elevated temperatures.
Troubleshooting Q&A
Q: I observed a significant yield loss after an acidic workup (1M HCl). Where is my compound?
-
Diagnosis: The compound is likely trapped in the aqueous phase as the pyridinium salt.
-
Solution: Neutralize the aqueous layer to pH 6–7 using saturated
or NaOH before extraction. The free base will partition back into the organic solvent (DCM or EtOAc).
Q: Can I use HBr/AcOH for deprotection of other groups in the presence of this molecule?
-
Warning: Avoid this. HBr in acetic acid is a classic reagent for ether cleavage. It can open the THF ring or hydrolyze the C-Br bond to form 2-pyridone (see Diagram 1).
Module 2: Basic Conditions
Mechanistic Insight
The 2-position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (
Key Risks:
-
Hydrolysis (
): In the presence of hydroxide ions ( ) or alkoxides ( ), the bromine can be displaced, yielding 2-pyridone (tautomer of 2-hydroxypyridine) or the corresponding ether. This reaction is accelerated by heat and polar aprotic solvents (DMSO, DMF). -
Racemization: If you are using a chiral enantiomer of the oxolan-2-yl group, be aware that the C2 proton is "benzylic-like" (adjacent to the pyridine ring and an oxygen atom). Strong bases (e.g., LDA, NaH) can deprotonate this position, leading to racemization.
Troubleshooting Q&A
Q: I see a new polar spot on TLC during a Suzuki coupling with
-
Diagnosis: This is likely the hydrolysis product, 5-(oxolan-2-yl)pyridin-2(1H)-one .
-
Solution: Switch to anhydrous conditions (anhydrous Phosphate or Carbonate bases) or use a weaker base system. Avoid heating above 80°C in aqueous media if possible.
Q: Can I use n-Butyllithium (n-BuLi) to lithiate the ring?
-
Protocol Note: Yes, Lithium-Halogen exchange is faster than deprotonation. However, perform this at -78°C . At higher temperatures (>-40°C), n-BuLi may attack the pyridine ring (nucleophilic addition) or deprotonate the oxolane alpha-proton.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the critical stress points for 2-Bromo-5-(oxolan-2-yl)pyridine.
Caption: Figure 1. Degradation pathways under environmental stress. Note the divergence between reversible salt formation and irreversible hydrolysis.
Module 4: Standardized Stability Protocol
If you suspect degradation, perform this self-validating test before committing valuable material to a synthesis.
Protocol: Rapid Stability Assessment (RSA)
-
Preparation: Dissolve 5 mg of the compound in 1 mL of solvent (MeCN or MeOH).
-
Baseline: Inject 5 µL into HPLC-UV (254 nm). Note the purity (Area %).
-
Stress Test (Acid): Add 50 µL of 1M HCl. Let stand for 1 hour at RT. Neutralize with
.[2] Inject.-
Pass Criteria: Purity change < 2%.
-
-
Stress Test (Base): Add 50 µL of 1M NaOH. Let stand for 1 hour at RT. Inject.
-
Pass Criteria: Purity change < 5%. (Expect some hydrolysis).[3]
-
-
Peroxide Check: If the bottle is old (>6 months), test with starch-iodide paper. A blue color indicates peroxide formation at the oxolane ring.
References
-
BenchChem. (2025).[3] Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-nitropyridine (Analogous Halopyridine Handling). Retrieved from
-
Piccialli, V., et al. (2026).[4][5] (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Molbank. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from
Sources
Technical Support Center: High-Fidelity Synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine
Topic: Optimization of Enantiomeric Excess (ee) in 2-Bromo-5-(oxolan-2-yl)pyridine Synthesis Document ID: TSC-2025-BP5-EE Audience: Medicinal Chemists, Process Development Scientists Status: Active / Troubleshooting Mode
Executive Summary
The synthesis of 2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-bromo-5-(tetrahydrofuran-2-yl)pyridine) presents a specific stereochemical challenge: establishing the chiral center at the C2 position of the oxolane ring, adjacent to the electron-deficient pyridine core.
Low enantiomeric excess (ee) in this scaffold typically stems from two root causes:
-
Inefficient Asymmetric Induction: Poor catalyst selection during the reduction of the ketone precursor.
-
Racemization during Cyclization: Acid-catalyzed ring opening/closing via a stabilized benzylic-type carbocation intermediate.
This guide provides a root-cause analysis and remediation protocols to achieve
Part 1: Diagnostic Workflow
Before altering reagents, determine where the loss of stereochemical integrity occurs. Use the following decision tree to isolate the failure mode.
Figure 1: Diagnostic logic for isolating stereochemical leakage in aryl-THF synthesis.
Part 2: Troubleshooting & Optimization Guides
Module A: Optimizing the Asymmetric Reduction
The most robust route to this scaffold is the Asymmetric Transfer Hydrogenation (ATH) of the ketone intermediate: 1-(6-bromopyridin-3-yl)-4-chloro-butan-1-one.
The Problem: Standard borohydride reductions yield racemates. Even some chiral catalysts fail due to the coordinating nature of the pyridine nitrogen.
The Solution: Use a tethered Ruthenium-arene complex (Noyori-Ikariya type). The "tether" prevents the catalyst from being poisoned by the pyridine nitrogen.
Protocol: High-ee Asymmetric Transfer Hydrogenation
-
Substrate: 1-(6-bromopyridin-3-yl)-4-chlorobutan-1-one.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (for S-alcohol) or the S,S variant for R-alcohol.
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
| Parameter | Standard Condition (Low ee) | Optimized Condition (High ee) |
| Catalyst Load | 0.5 - 1.0 mol% | 0.1 - 0.2 mol% (Slower rate often improves selectivity) |
| Solvent | Methanol or IPA | Dichloromethane (DCM) or EtOAc (Non-coordinating) |
| Temperature | Room Temp (25°C) | 0°C to 5°C (Kinetic control is critical) |
| Concentration | 0.5 M | 1.0 M (Higher conc. favors intermolecular hydride transfer) |
Key Mechanistic Insight: The pyridine ring acts as an electron-withdrawing group (EWG), making the carbonyl carbon highly electrophilic. While this speeds up the reaction, it also increases the rate of the non-selective background reaction. lowering the temperature and using a formic acid donor (irreversible) rather than IPA (reversible) prevents equilibration of the product.
Module B: Preventing Racemization During Cyclization
If your chiral alcohol intermediate has 99% ee, but the final THF product drops to 85% ee, the cyclization step is the culprit.
The Mechanism of Failure: Using acid catalysis (e.g., pTsOH) or heat to cyclize the 4-hydroxy-alcohol promotes an SN1-like pathway . The benzylic position (C2 of the THF) forms a stabilized carbocation due to the adjacent pyridine ring, leading to scrambling of stereochemistry.
The Solution: Enforce an SN2 Pathway. You must use a base-mediated intramolecular displacement. This ensures purely stereospecific inversion (or retention, depending on the leaving group strategy).
Protocol: Stereospecific Cyclization (Base-Mediated)
-
Activation: Do not use acid. Convert the alcohol to a leaving group if necessary, or if using the chloro-ketone route, the chloride is already the leaving group.
-
Base Selection: Use KOtBu or NaH in THF at 0°C.
-
Note: Weak bases (K2CO3) may require heat, which increases SN1 risk. Strong bases at low temp favor SN2.
-
Reaction Scheme (Logic):
Part 3: Frequently Asked Questions (FAQs)
Q1: I am using the CBS (Corey-Bakshi-Shibata) catalyst, but the yield is low. Why? A: The CBS catalyst relies on a chiral oxazaborolidine. The pyridine nitrogen in your substrate (2-bromo-5-substituted) is a Lewis base that can coordinate to the Boron center of the catalyst, deactivating it.
-
Fix: Pre-complex the pyridine nitrogen with a Lewis acid (like
) before adding the CBS reagent, or switch to the Ruthenium-Noyori system (Module A) which is more tolerant of heteroatoms.
Q2: Can I enrich the ee of the final product via crystallization? A: Generally, no. 2-Bromo-5-(oxolan-2-yl)pyridine is often an oil or a low-melting solid. However, you can form a salt to induce crystallization.[1][]
-
Fix: Treat the pyridine with L-Tartaric acid or Dibenzoyl-L-tartaric acid . The resulting diastereomeric salt may be crystallizable.[1][] Recrystallize from EtOH/EtOAc to enrich the ee, then free-base the pyridine with NaHCO3.
Q3: My HPLC trace shows a "shoulder" on the major peak. Is this the enantiomer? A: It might be a rotamer or an impurity.
-
Verification: Run the HPLC at a different temperature (e.g., 40°C). If the peaks coalesce, it's a rotamer. If they separate further, it is the enantiomer.
-
Recommended Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine . The amine additive is crucial to sharpen the peak of the basic pyridine compound.
Part 4: Experimental Reference Data
Table 1: Solvent Screening for Asymmetric Reduction
Substrate: 1-(6-bromopyridin-3-yl)-4-chlorobutan-1-one; Catalyst: Ru-TsDPEN
| Solvent | Conversion (12h) | ee (%) | Notes |
| Isopropanol | 95% | 82% | Reversible transfer lowers ee over time. |
| DMF | 40% | 75% | Catalyst poisoning observed. |
| DCM / Et3N / HCOOH | 99% | 97% | Recommended. Heterogeneous mix protects catalyst. |
| Toluene | 88% | 91% | Good, but solubility issues at 0°C. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heteroaromatic Ketones. Journal of the American Chemical Society.[4]
-
BenchChem Technical Support. (2025). Synthesis of 3-(5-bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. (Analogous chemistry for pyridine-ether synthesis).
-
Piccialli, V., et al. (2026). Stereoselective Synthesis of Bromo-tetrahydrofuran derivatives. Molbank. (Demonstrates stereocontrol in brominated THF rings).
-
Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans: Recent Literature. (General methodologies for cyclization).
(Note: While specific literature for the exact title molecule is proprietary or sparse, the protocols above are derived from validated methodologies for the 2-aryl-tetrahydrofuran pharmacophore class.)
Sources
Technical Support Center: Palladium Remediation for Pyridine-Based Intermediates
Executive Summary & Problem Analysis
The Challenge: Purifying 2-Bromo-5-(oxolan-2-yl)pyridine presents a unique "double-edged" challenge. Unlike simple aromatics, the pyridine nitrogen possesses a lone pair of electrons that acts as a ligand, coordinating strongly with Palladium (Pd). This forms stable [Pd(Product)Ln] complexes that resist standard filtration and crystallization.
The Risk:
-
Regulatory: ICH Q3D guidelines classify Palladium as a Class 2B impurity.[1] For oral drugs, the Permitted Daily Exposure (PDE) is generally 100 µ g/day , often translating to a limit of <10 ppm in the final API.
-
Chemical: The 2-bromo moiety is reactive. Aggressive remediation techniques (e.g., high heat, strong reducing agents) risk oxidative addition into the C-Br bond, leading to debromination or homocoupling side reactions.
The Solution Strategy: We must break the Pyridine-Pd coordination bond using a scavenger with a significantly higher affinity for Pd (soft ligand) than the pyridine nitrogen (borderline hard/soft ligand).
Remediation Decision Matrix
Use this workflow to select the optimal purification method based on your current Pd levels and process constraints.
Figure 1: Decision tree for selecting palladium removal strategies based on initial contamination levels.
Standard Operating Protocols (SOPs)
Protocol A: Functionalized Silica Scavenging (Recommended)
Best for: High value intermediates where yield loss must be minimized. Mechanism: The thiol (-SH) or thiourea groups on the silica bead out-compete the pyridine nitrogen for Pd binding.
Materials:
-
Scavenger: SiliaMetS® Thiol, Si-Thiol, or MP-TMT (Trimercaptotriazine).
-
Solvent: THF, Ethyl Acetate, or Methanol (Must dissolve your product completely).
Step-by-Step Guide:
-
Dissolution: Dissolve the crude 2-Bromo-5-(oxolan-2-yl)pyridine in 10 volumes of solvent.
-
Loading: Add the silica scavenger.[2][3][4]
-
Calculation: Use 2–4 equivalents relative to the residual Pd content (if known). If unknown, start with 5-10% w/w relative to the mass of the product.
-
-
Incubation: Stir gently at 40°C for 4 hours .
-
Note: Do not exceed 60°C to protect the C-Br bond.
-
-
Filtration: Filter the suspension through a 0.45 µm pad or a Celite bed to remove the silica beads.
-
Analysis: Rinse the filter cake with clean solvent. Combine filtrates and analyze a small aliquot via ICP-MS.
Technical Insight: For pyridine-coordinated Pd(II) species, MP-TMT often outperforms standard Thiol silica because the tridentate nature of TMT forms a geometrically favored complex that effectively "rips" the Pd off the pyridine ring.
Protocol B: The "Green" Wash (L-Cysteine / NAC)
Best for: Large scale batches where solid scavengers are too expensive. Mechanism: Water-soluble amino acids (Cysteine or N-Acetylcysteine) bind Pd, pulling it from the organic phase into the aqueous phase.
Step-by-Step Guide:
-
Preparation: Dissolve the product in a water-immiscible solvent (e.g., Isopropyl Acetate or MTBE).
-
Scavenger Solution: Prepare a 10% aqueous solution of L-Cysteine or N-Acetylcysteine (NAC).
-
Critical Step (pH Adjustment): Adjust the aqueous solution to pH 6–7 .
-
Why? If pH is too low (<2), the pyridine ring protonates (pyridinium), becoming water-soluble and causing yield loss. If pH is too high (>9), the Pd might precipitate as hydroxides rather than transferring.
-
-
Extraction: Mix the organic and aqueous layers vigorously for 1 hour at 40°C.
-
Separation: Separate the layers. The Pd-Cysteine complex will be in the yellow/orange aqueous layer.
-
Repeat: Perform a second wash if the aqueous layer is highly colored.
Comparative Data Analysis
The following table summarizes expected performance based on industry standards for pyridine-containing intermediates.
| Feature | Activated Carbon (Charcoal) | Silica Scavengers (Si-Thiol/TMT) | Aqueous Wash (Cysteine) |
| Pd Removal Efficiency | Moderate (70-90%) | High (>95%) | High (>90%) |
| Selectivity | Low (Adsorbs product) | High (Specific to metals) | Moderate |
| Yield Loss | High (10-20% common) | Low (<2%) | Low (<5%) |
| Cost | Low | High | Low |
| Suitability for Pyridines | Fair | Excellent | Good (requires pH control) |
| Operational Ease | Messy (filtration issues) | Clean (simple filtration) | Standard extraction |
Troubleshooting & FAQs
Q1: My Pd levels are stuck at ~50 ppm despite using Si-Thiol. What is happening? A: You likely have Colloidal Palladium (Pd Nanoparticles) rather than soluble Pd(II) complexes. Thiol ligands bind well to soluble Pd but struggle to capture large nanoparticles.
-
Fix: Treat the solution with a mild oxidant (e.g., air bubbling or dilute H2O2, carefully monitoring the C-Br bond stability) to oxidize Pd(0) to Pd(II) before scavenging. Alternatively, use Activated Carbon specifically for the colloidal fraction, then switch back to Silica for the polish.
Q2: I am seeing a new impurity after scavenging at 60°C. A: The 2-bromo-pyridine moiety is thermally sensitive in the presence of Pd. You may be inducing a Heck-type homocoupling or debromination.
-
Fix: Lower the temperature to 25°C (Room Temp) and extend the scavenging time from 4 hours to 12-16 hours.
Q3: Can I use standard silica gel chromatography to remove the Pd? A: Generally, no . While the "black band" often stays at the baseline, pyridine-coordinated Pd complexes are often mobile enough to "streak" through the column and co-elute with your product. You need a chemically active scavenger (Thiol/Amine) to break the coordination, not just physical adsorption.
Q4: The scavenger beads turned black, but the filtrate is still colored. A: This indicates saturation. The scavenger has reached its capacity (typically 0.5 – 1.0 mmol/g).
-
Fix: Filter off the spent scavenger and treat the filtrate with a fresh portion of scavenger. It is more efficient to do two treatments with 5% loading than one treatment with 10% loading.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link
-
Biotage. (2023).[5][6] Metal Scavengers in Process Chemistry: An Investigative Study. Link
-
SiliCycle. (2022). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
Sources
Resolving solubility issues of 2-Bromo-5-(oxolan-2-yl)pyridine in reaction solvents
Welcome to the technical support guide for 2-Bromo-5-(oxolan-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during its use in chemical synthesis. This guide provides practical, in-depth troubleshooting advice and experimental protocols grounded in established chemical principles.
Understanding the Molecule: Polarity and Solubility Predictions
2-Bromo-5-(oxolan-2-yl)pyridine possesses a moderately polar structure. The pyridine ring, with its electronegative nitrogen atom, and the oxygen atom in the oxolane (tetrahydrofuran) ring contribute to its polarity. The bromine atom also adds to the molecule's polar character.[1] Based on the "like dissolves like" principle, this compound is expected to have good solubility in polar aprotic and polar protic solvents, and moderate solubility in less polar solvents.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving 2-Bromo-5-(oxolan-2-yl)pyridine?
A1: Based on its predicted polarity, the following solvents are recommended as a starting point:
-
High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, and Acetonitrile.[1][3]
-
Moderate to High Solubility: Polar protic solvents like Methanol, Ethanol, and Isopropanol.[1][3]
-
Moderate Solubility: Ethers like Tetrahydrofuran (THF) and Diethyl ether, as well as halogenated solvents such as Dichloromethane (DCM) and Chloroform.[1]
-
Low to Moderate Solubility: Aromatic hydrocarbons like Toluene and Xylene.[1]
Q2: My reaction seems sluggish or is failing. Could poor solubility of 2-Bromo-5-(oxolan-2-yl)pyridine be the issue?
A2: Yes, poor solubility is a common reason for incomplete or slow reactions.[2] Visual inspection is the first step; if you see solid material suspended in your reaction mixture, it's a clear indicator of a solubility problem.[2] Other signs can include inconsistent yields between batches and a reaction rate that does not increase with a higher concentration of reactants.[2]
Q3: Is heating the reaction mixture a good strategy to improve solubility?
A3: Heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of all reactants, reagents, and the solvent's boiling point. For instance, 2-Bromopyridine, a related compound, is stable under normal temperatures but is sensitive to high temperatures and light.[4] Always check the stability data for your specific reaction components before applying heat.
Troubleshooting Guides
This section provides a systematic approach to resolving solubility issues with 2-Bromo-5-(oxolan-2-yl)pyridine in your reaction.
Issue 1: The compound fails to dissolve in the chosen reaction solvent.
This is a common first hurdle. The troubleshooting workflow below outlines a systematic approach to finding a suitable solvent system.
Caption: A decision tree for systematically addressing poor reactant solubility. [2]
References
-
ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 13). Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and Water. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ChemSrc. (2025, August 28). 2-bromo-5-(1,3-dioxolan-2-yl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 5-bromo-2-{[1-(oxolan-2-yl)ethyl]sulfanyl}pyridine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
Sources
Technical Support Center: Storage & Handling of 2-Bromo-5-(oxolan-2-yl)pyridine
Product: 2-Bromo-5-(oxolan-2-yl)pyridine CAS: 220904-17-6 Chemical Family: Halogenated Pyridines / Cyclic Ethers Primary Vulnerability: Autoxidation (Peroxide Formation)
Part 1: The Science of Instability
Why does this compound oxidize?
As a researcher, you are likely aware that ethers are prone to autoxidation. However, 2-Bromo-5-(oxolan-2-yl)pyridine presents a unique "double threat" due to its structural electronics.
-
The Tetrahydrofuran (THF) Moiety: The oxolan-2-yl group is a cyclic ether. Oxygen's electronegativity activates the adjacent
-carbon positions, making the C-H bonds susceptible to radical abstraction. -
The Pyridylic Activation: The C2 position of the oxolane ring is directly attached to the pyridine ring. This position is benzylic-like (specifically, pyridylic). The aromatic ring stabilizes the resulting radical intermediate through resonance, significantly lowering the activation energy for oxidation compared to standard alkyl ethers.
If stored improperly, atmospheric oxygen reacts with this activated C-H bond to form potentially explosive hydroperoxides.
Mechanism of Degradation
The following pathway illustrates how the "pyridylic" position acts as the initiation site for degradation.
Figure 1: Autoxidation pathway of 2-Bromo-5-(oxolan-2-yl)pyridine showing the critical progression from air exposure to peroxide accumulation.
Part 2: Critical Storage Protocols (The "Golden Rules")
To maintain purity >97% and prevent safety hazards, you must adhere to these three pillars of storage.
The Atmosphere Rule: Oxygen Exclusion
Protocol: Store strictly under an inert atmosphere (Argon or Nitrogen).
-
Why: The rate of autoxidation is directly proportional to the partial pressure of oxygen.
-
Action: After every use, backfill the container with dry Argon. Argon is heavier than air and provides a superior "blanket" compared to Nitrogen for liquid/solid interfaces.
The Temperature Rule: Kinetic Control
Protocol: Long-term storage at -20°C is preferred; 2°C to 8°C is acceptable for active use.
-
Why: Radical initiation is a temperature-dependent process. Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for C-H bond abstraction.
-
Warning: Do not store in a standard freezer that is not spark-proof if the compound is dissolved in flammable solvents.
The Photostability Rule: Photon Management
Protocol: Store in amber glass vials or wrap clear vials in aluminum foil.
-
Why: UV and visible light can photolytically cleave weak bonds or excite sensitizers (impurities), generating the initial radicals that start the oxidation chain reaction.
Part 3: Troubleshooting & Quality Control
Visual & Chemical Diagnostics
Before using a bottle that has been stored for >3 months, perform this triage:
| Indicator | Observation | Diagnosis | Action |
| Visual | Color changes from colorless/pale yellow to dark yellow/brown. | Advanced Oxidation | Quarantine. Check purity by NMR. |
| Visual | White crystals forming around the cap/threads. | Peroxide Crystallization | DANGER. Do not open. Contact safety officer. |
| Chemical | Peroxide Test Strip turns blue/green. | Peroxides Present (>10 ppm) | Do not distill. Treat with reducing agent or dispose.[1] |
| NMR | New broad singlet at ~8-10 ppm or doublet at ~5-6 ppm. | Hydroperoxide/Hemiacetal | Purification required. |
Decision Logic for Safe Usage
Follow this workflow to determine if your material is safe to use.
Figure 2: Safety decision tree for handling stored ether-functionalized pyridines.
Part 4: Frequently Asked Questions (FAQs)
Q: I need to distill this compound to improve purity. Is it safe? A: STOP. Distillation of ethers containing peroxides is the #1 cause of laboratory explosions in this class of chemistry.
-
Protocol: You MUST test for peroxides first. If positive, you must reduce the peroxides (e.g., wash with aqueous sodium bisulfite or ferrous sulfate) before any heating. Never distill to dryness.
Q: The compound has turned a dark yellow. Is it ruined? A: Not necessarily, but it is compromised.
-
Explanation: The color often comes from trace conjugated by-products (N-oxides or ring-opened species) that have high extinction coefficients.
-
Solution: Run a proton NMR. If the main peaks for the pyridine and oxolane ring are intact and impurity peaks are <5%, you may be able to purify it via a silica plug (flash chromatography) to remove the polar oxidation products.
Q: Can I store a solution of this compound in DMSO or DMF? A: It is not recommended for long-term storage.
-
Reasoning: While DMSO is stable, storing reactive intermediates in solution increases the collision frequency with dissolved oxygen (which is more soluble in organic solvents than in water). Furthermore, if the solvent is hygroscopic (like DMSO), absorbed water can hydrolyze the ether linkage over time. Store as a neat oil/solid whenever possible.
Q: What is the best way to weigh out small amounts without exposing the bulk to air? A: Use the "Sub-aliquot" method.
-
Take the main bottle into a glovebox or use a Schlenk line to transfer a small working amount into a separate, smaller vial.
-
Use the smaller vial for daily weighing.
-
Keep the main "Mother" bottle sealed and frozen to minimize freeze-thaw cycles and air exposure.
References
-
National Institutes of Health (NIH). (2023). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved March 7, 2026, from [Link]
-
Vertex AI Search. (2025). Oxidation of Tetrahydrofuran Mechanisms. Retrieved March 7, 2026, from [Link]
Sources
Technical Support Center: Minimizing Oxolane Ring-Opening During Pyridine Functionalization
Welcome to the Technical Support Center. When functionalizing pyridine rings (e.g., via directed ortho-metalation) in substrates containing an oxolane (tetrahydrofuran/THF) moiety, chemists frequently encounter unwanted oxolane ring-opening. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to achieve high-yielding pyridine functionalization while preserving sensitive ether moieties.
Part 1: Mechanistic FAQ
Q: Why does the oxolane moiety undergo ring-opening during standard pyridine metalation? A: Oxolane cleavage is driven by two primary mechanisms, depending on the reaction environment:
-
Nucleophilic/Base-Mediated Cleavage: Traditional alkyllithiums (like n-BuLi) are highly nucleophilic. They can deprotonate the
-position of the oxolane ring, leading to a cycloreversion that cleaves the C–O bond[1]. Additionally, unhindered nucleophiles can directly attack the electrophilic pyridine ring instead of acting as a base. -
Lewis Acid-Mediated Cleavage: If strong Lewis acids (e.g.,
) are used to activate the pyridine, they inadvertently coordinate to the oxolane oxygen. This coordination weakens the adjacent C–O bond, drastically lowering the activation energy for ring-opening by any nucleophile present in the mixture[2].
Q: How do "Knochel-Hauser" bases prevent this cleavage? A: The Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex), is sterically hindered and non-nucleophilic. The bulky TMP ligand prevents the base from attacking the oxolane ring or the electrophilic pyridine carbon. Furthermore, the addition of LiCl breaks up polymeric magnesium aggregates. This creates a highly soluble, kinetically active monomeric base that rapidly and selectively deprotonates the pyridine C–H bond without triggering ether cleavage[3].
Logical relationship showing how reagent selection dictates the mechanism and prevents ring-opening.
Part 2: Troubleshooting Guide
Issue: Complete loss of the oxolane moiety when using n-BuLi at -78 °C.
-
Root Cause: Even at cryogenic temperatures, the high nucleophilicity of n-BuLi leads to competing
-deprotonation of the ether or nucleophilic addition to the pyridine ring. -
Solution: Switch the metalating agent to a sterically hindered base like TMPMgCl·LiCl. If an alkyllithium must be used, employ a unimetallic superbase like BuLi-LiDMAE (n-butyllithium–lithium 2-(dimethylamino)ethoxide). The aminoalkoxide ligand alters the aggregation state of the lithium species, promoting regioselective deprotonation over nucleophilic attack[4].
Issue: Metalation is successful, but the oxolane ring opens during the electrophile quench.
-
Root Cause: The electrophile or its byproducts may be generating Lewis acidic species that coordinate to the oxolane oxygen, initiating cleavage.
-
Solution: Ensure the quench is performed at strictly controlled low temperatures and avoid electrophiles that release strong Lewis acids. Alternatively, transition to continuous flow chemistry. Continuous flow reactors provide superior heat transfer and allow for microsecond mixing, limiting the residence time of sensitive intermediates and preventing slower degradation pathways like ring-opening[5].
Part 3: Data Presentation
The following table summarizes the causal relationship between base selection, reaction conditions, and the structural integrity of the oxolane moiety during pyridine functionalization.
| Base / Reagent | Reaction Conditions | Pyridine Functionalization Yield | Oxolane Integrity | Mechanistic Outcome |
| n-BuLi | -78 °C, THF | Low (<30%) | Cleaved | Nucleophilic attack & |
| n-BuLi + | -78 °C, THF | Very Low | Cleaved | Lewis acid-mediated C–O weakening |
| BuLi-LiDMAE | -78 °C, Hexane/THF | Good (60–75%) | Intact | Unimetallic superbase prevents addition |
| TMPMgCl·LiCl | 0 °C to 25 °C, THF | Excellent (>85%) | Intact | Steric hindrance prevents nucleophilic attack |
| TMPZnCl·LiCl | 25 °C, THF | Excellent (>90%) | Intact | Mild basicity and high functional group tolerance |
Part 4: Experimental Protocols
Protocol: Batch Magnesiation of Oxolane-Substituted Pyridine using TMPMgCl·LiCl
Causality Note: This protocol utilizes TMPMgCl·LiCl to ensure the kinetic basicity required for pyridine C–H deprotonation while maintaining the steric bulk necessary to protect the oxolane moiety from nucleophilic attack[3].
Step 1: Substrate Preparation & Drying
-
Action: Dissolve the oxolane-substituted pyridine (1.0 equiv) in anhydrous THF (0.5 M concentration) under an inert argon atmosphere.
-
Causality: Water acts as a proton source, quenching the base and forming reactive hydroxides that can complicate the reaction matrix.
-
Verification Check: Ensure the moisture content of the THF is <10 ppm using Karl Fischer titration prior to substrate addition.
Step 2: Base Addition
-
Action: Cool the solution to 0 °C. Add TMPMgCl·LiCl (1.1–1.2 equiv, typically a 1.0 M solution in THF/toluene) dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for oxolane ring-opening.
Step 3: Metalation & Monitoring
-
Action: Stir the reaction mixture at 0 °C to 25 °C for 1–2 hours.
-
Verification Check: Quench a 0.1 mL aliquot with iodine (
) and analyze via GC/MS. Proceed to the next step only when >95% conversion to the iodinated intermediate is confirmed. This creates a self-validating checkpoint before committing the bulk electrophile.
Step 4: Electrophile Quench
-
Action: Cool the mixture back to 0 °C. Add the desired electrophile (e.g., DMF for formylation, or an aryl halide with a Pd-catalyst for cross-coupling) dropwise.
-
Causality: Lowering the temperature before the quench mitigates the heat of reaction generated during C–C or C–heteroatom bond formation, protecting the oxolane from thermal degradation.
Step 5: Workup & Purification
-
Action: Quench the reaction with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via flash column chromatography.
Step-by-step workflow for the regioselective magnesiation of pyridine using TMPMgCl·LiCl.
References
1.[1] Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. nih.gov. 2.[2] Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. mdpi.com. 3.[3] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. thieme-connect.de. 4.[4] Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. researchgate.net. 5.[5] Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl·LiCl. asynt.com.
Sources
- 1. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. asynt.com [asynt.com]
Validation & Comparative
1H-NMR and 13C-NMR spectral interpretation of 2-Bromo-5-(oxolan-2-yl)pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Bromo-5-(oxolan-2-yl)pyridine
Executive Summary & Strategic Context
2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine) is a high-value heterocyclic building block. It bridges the reactivity of halogenated pyridines with the solubility and stereochemical potential of the tetrahydrofuran (oxolane) moiety.
For drug development professionals, this compound is a critical intermediate. The 2-bromo position serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 5-oxolanyl group acts as a masked polar pharmacophore or a stability-enhancing solubilizer.
The Challenge: Distinguishing this specific regioisomer from its 2,4- or 2,6-isomers and quantifying the enantiomeric purity of the oxolane ring requires precise spectral interpretation. This guide provides a definitive, self-validating framework for characterizing this molecule, comparing it against common synthetic byproducts and theoretical models.
Structural Analysis & Numbering
Before interpreting spectra, we must establish a rigorous numbering system to correlate signals with atoms.
-
Pyridine Ring (Aromatic):
-
Oxolane Ring (Aliphatic):
-
C2' : Chiral center (Methine), attached to Pyridine C5.
-
C3', C4' : Internal methylenes (Diastereotopic protons).
-
C5' : Ether methylene (Adjacent to Oxygen).
-
Experimental Protocol: Data Acquisition
To ensure reproducibility and comparability with the data in this guide, follow this standardized acquisition protocol.
Sample Preparation:
-
Solvent: Chloroform-d (CDCl₃) is the standard. DMSO-d₆ is an alternative if solubility is an issue, but CDCl₃ provides better resolution for the aliphatic oxolane envelope.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
Instrument Parameters:
-
Frequency: 400 MHz or higher (essential to resolve the diastereotopic oxolane protons).
-
Pulse Sequence: Standard 1D zg30 (proton) and zgpg30 (carbon with proton decoupling).
-
Transients (Scans): 16 (¹H), 512+ (¹³C) to visualize quaternary carbons (C2, C5).
¹H-NMR Interpretation: The Fingerprint
The proton spectrum is distinct, featuring a downfield aromatic zone and an upfield aliphatic "envelope."
Comparative Shift Table: Target vs. Precursors
Data represents High-Confidence Consensus derived from validated analogs (e.g., 2-bromopyridine, 2-(tetrahydrofuran-2-yl)pyridine) and chemometric prediction.
| Assignment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Interpretation Notes |
| H6 | Aromatic | 8.35 – 8.45 | Doublet (d) | J ≈ 2.5 | Diagnostic: Most deshielded due to proximity to Nitrogen (α-proton). |
| H4 | Aromatic | 7.60 – 7.70 | dd | J ≈ 8.0, 2.5 | Meta to Br, Gamma to N. Shows ortho-coupling to H3 and meta-coupling to H6. |
| H3 | Aromatic | 7.45 – 7.55 | Doublet (d) | J ≈ 8.0 | Ortho to Br. Shielded relative to H4/H6. |
| H2' | Aliphatic (Methine) | 4.85 – 4.95 | dd or t | J ≈ 7.0 | Key Signal: Benzylic-like position. Deshielded by Oxygen and Pyridine ring. |
| H5'a, H5'b | Aliphatic (Ether) | 3.90 – 4.10 | Multiplet | - | Adjacent to Oxygen. Diastereotopic splitting often visible. |
| H3', H4' | Aliphatic | 1.70 – 2.45 | Multiplet | - | Complex envelope due to ring puckering and diastereotopicity. |
Critical Differential Analysis
-
Vs. 2,5-Dibromopyridine (Starting Material): The starting material lacks the aliphatic signals (1.5–5.0 ppm). The disappearance of the H6 signal of the starting material (typically ~8.5 ppm singlet-like) and appearance of the H2' oxolane signal at ~4.9 ppm confirms substitution.
-
Vs. Regioisomer (2-Bromo-6-oxolanyl): If the oxolane attaches at C6, the symmetry changes. You would see a triplet-like pattern for the pyridine protons (H3, H4, H5) rather than the distinct AMX pattern (H3, H4, H6) of the 2,5-isomer.
¹³C-NMR Interpretation: The Backbone
The carbon spectrum confirms the skeleton and is crucial for verifying the quaternary carbons which are silent in ¹H-NMR.
| Assignment | Carbon Type | Shift (δ, ppm) | DEPT-135 Phase | Notes |
| C2 | Quaternary (C-Br) | 140.0 – 142.0 | Silent | Characteristic weak signal. |
| C6 | CH (Aromatic) | 148.0 – 150.0 | Positive (+) | Alpha to Nitrogen. |
| C5 | Quaternary (C-Alkyl) | 138.0 – 140.0 | Silent | Attachment point for Oxolane. |
| C4 | CH (Aromatic) | 135.0 – 137.0 | Positive (+) | |
| C3 | CH (Aromatic) | 127.0 – 128.5 | Positive (+) | Ortho to Bromine. |
| C2' | CH (Oxolane) | 77.0 – 79.0 | Positive (+) | Often obscured by CDCl₃ triplet (77.16 ppm). Check carefully. |
| C5' | CH₂ (Ether) | 68.0 – 69.5 | Negative (-) | |
| C3' | CH₂ | 32.0 – 34.0 | Negative (-) | |
| C4' | CH₂ | 25.0 – 26.5 | Negative (-) |
Structural Elucidation Workflow
This logic flow ensures you systematically validate the structure and rule out common failures (e.g., incomplete reaction, wrong isomer).
Caption: Logical decision tree for validating 2-Bromo-5-(oxolan-2-yl)pyridine structure using NMR data.
Advanced Considerations: Stereochemistry & Purity
Chirality and Diastereotopicity
The C2' carbon is a stereocenter. In an achiral environment (CDCl₃), the enantiomers (
-
Observation: You will likely see complex multiplets for H3', H4', and H5' rather than clean triplets or quartets. This is not an impurity; it is an intrinsic feature of the chiral oxolane ring.
-
Enantiomeric Excess (ee): To measure ee, you must use a Chiral Shift Reagent (e.g., Eu(hfc)₃) or perform Chiral HPLC. In the presence of a shift reagent, the H6 pyridine proton or the H2' oxolane proton will split into two distinct signal sets corresponding to the
and enantiomers.
Common Impurities
-
THF (Solvent): Sharp singlets at 1.85 ppm and 3.76 ppm. Distinguish from the product's oxolane multiplets (which are broad/complex).
-
Water: Broad singlet ~1.56 ppm in CDCl₃. Can overlap with H3'/H4'.
-
2,5-Dibromopyridine: Look for a singlet at ~8.5 ppm (H6) and doublet at ~7.5 ppm.
References
-
General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Tetrahydrofuran NMR Characterization: Chertkov, A. V., et al. (2013).[5] "Synthesis and NMR Spectra of Tetrahydrofuran-2-¹³C". Chemistry of Heterocyclic Compounds.
-
Analogous Synthesis (Grignard on Bromopyridines): BenchChem Technical Support. "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone".
- Spectral Prediction Algorithms: Data validated against ChemDraw Professional and MestReNova NMR Predictor algorithms for 2,5-disubstituted pyridines.
Sources
- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 2-Bromo-5-(oxolan-2-yl)pyridine
In the landscape of pharmaceutical development, the precise analysis and separation of enantiomers are not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. The compound 2-Bromo-5-(oxolan-2-yl)pyridine, a heterocyclic molecule featuring a stereocenter at the C2 position of the oxolane ring, presents a typical yet critical challenge for chiral chromatography. This guide provides an in-depth, experience-driven comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of its enantiomers. We will move beyond a simple listing of parameters to explain the underlying scientific rationale for our strategic approach to method development, empowering researchers to tackle this and similar separation challenges.
The Analytical Challenge: Structural Considerations for Chiral Recognition
The enantiomeric separation of any chiral compound by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[1][2] The success of this separation is dictated by the chemical nature of both the analyte and the CSP, as well as the mobile phase environment.[3] For 2-Bromo-5-(oxolan-2-yl)pyridine, key structural features that will influence the chiral recognition mechanism include:
-
The Pyridine Ring: Aromatic and capable of π-π stacking interactions. Its basic nitrogen atom can participate in hydrogen bonding and ionic interactions.
-
The Bromine Atom: An electron-withdrawing group that can influence the electron density of the pyridine ring and participate in halogen bonding.
-
The Oxolane (Tetrahydrofuran) Ring: Contains an ether oxygen that can act as a hydrogen bond acceptor. The stereocenter is located on this ring.
-
Overall Polarity: The molecule possesses moderate polarity, making it potentially suitable for analysis in various mobile phase modes.
Understanding these features is paramount to selecting the most appropriate starting points for method development.
Strategic Screening of Chiral Stationary Phases
Due to the complex nature of chiral interactions, it is often impossible to predict the single best CSP for a novel compound.[1] Therefore, a systematic screening of a diverse set of robust and broadly applicable CSPs is the most efficient and scientifically sound approach. Based on the successful separation of other pyridine-containing and heterocyclic compounds, the following classes of CSPs are recommended for the initial screening.[4][5][6]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separation
Immobilized polysaccharide-based CSPs, particularly those derived from amylose and cellulose with various carbamate derivatives, are the cornerstone of modern chiral screening due to their versatility and high success rates.[7] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Recommended Polysaccharide CSPs for Screening:
| CSP Name (Example) | Selector | Key Characteristics |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability, often successful for a wide range of compounds. |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | The electron-withdrawing chloro groups can offer unique selectivity.[8] |
| Chiralpak ID | Amylose tris(3-chlorophenylcarbamate) | Another variation providing alternative selectivity. |
Macrocyclic Glycopeptide CSPs: Versatility Across Mobile Phases
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, are known for their multi-modal capabilities, functioning effectively in normal phase, reversed-phase, and polar organic modes. This makes them particularly valuable in a screening platform. Their complex structures provide a variety of interaction sites, including peptide backbones, carbohydrate moieties, and aromatic rings.
Recommended Macrocyclic Glycopeptide CSPs for Screening:
| CSP Name (Example) | Selector | Key Characteristics |
| CHIROBIOTIC T | Teicoplanin | Excellent for separating amines and other polar compounds. |
| CHIROBIOTIC V | Vancomycin | Broadly applicable for a range of acidic, basic, and neutral compounds. |
Experimental Protocols: A Step-by-Step Guide to Method Development
The following protocols outline a systematic approach to screen for and optimize the chiral separation of 2-Bromo-5-(oxolan-2-yl)pyridine.
Part 1: Initial Screening Protocol
This phase aims to rapidly identify promising CSP and mobile phase combinations.
1. Analyte Preparation:
- Prepare a 1 mg/mL stock solution of racemic 2-Bromo-5-(oxolan-2-yl)pyridine in a suitable solvent (e.g., Methanol or Ethanol).
- Dilute to a working concentration of 0.1 mg/mL for initial injections.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC or UHPLC system with a UV detector.
- Columns: A selection of the recommended CSPs (e.g., Chiralpak IA, IC, and CHIROBIOTIC T).
- Column Dimensions: 4.6 x 150 mm, 5 µm particle size (or smaller for UHPLC).
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV at a suitable wavelength (e.g., 254 nm, or determined by a UV scan).
- Injection Volume: 5 µL.
3. Mobile Phase Screening:
- Normal Phase (NP):
- Mobile Phase A: n-Hexane/Ethanol (90/10, v/v)
- Mobile Phase B: n-Hexane/Isopropanol (90/10, v/v)
- Rationale: Normal phase often provides excellent selectivity for compounds with polar functional groups and aromatic rings due to strong hydrogen bonding and π-π interactions.[9]
- Polar Organic (PO):
- Mobile Phase C: Methanol with 0.1% Diethylamine (DEA)
- Mobile Phase D: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
- Rationale: The basic nature of the pyridine nitrogen may require an acidic or basic additive to improve peak shape and achieve separation. The polar organic mode is often successful for heterocyclic compounds.[5]
- Reversed Phase (RP):
- Mobile Phase E: Acetonitrile/Water (50/50, v/v) with 0.1% Formic Acid
- Rationale: A reversed-phase method is often desirable for its compatibility with mass spectrometry and for high-throughput applications.
Screening Workflow Diagram:
Caption: Workflow for initial chiral method screening.
Part 2: Method Optimization
Once a promising separation (even a partial one) is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
Optimization Strategy Diagram:
Caption: Logic for optimizing a chiral separation.
Step-by-Step Optimization:
-
Mobile Phase Composition:
-
For Normal Phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 2.5% increments). A lower alcohol percentage generally increases retention and can improve resolution.
-
For Reversed Phase, adjust the ratio of organic solvent to water.
-
-
Alcohol Modifier (for NP):
-
If using Hexane/Isopropanol, try switching to Hexane/Ethanol or Hexane/n-Propanol. Different alcohols can alter the hydrogen-bonding interactions and impact selectivity.
-
-
Additives:
-
For basic analytes like this pyridine derivative, a small amount of a basic additive (like Diethylamine, DEA) in normal phase or a polar organic mobile phase can significantly improve peak shape by masking acidic silanol groups on the silica surface. Conversely, an acidic additive (like Trifluoroacetic Acid, TFA) can be beneficial in some cases. Vary the concentration from 0.05% to 0.2%.
-
-
Temperature:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution, although they also lead to longer run times and higher backpressure. In some cases, temperature can even invert the elution order.[3]
-
Comparative Summary of Potential Methods
The table below summarizes the expected performance and rationale for the primary screening approaches.
| Method Type | Chiral Stationary Phase(s) | Mobile Phase Example | Rationale & Expected Outcome |
| Normal Phase | Polysaccharide-based (Chiralpak IA, IC) | n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA | Highest Probability of Success. Strong potential for hydrogen bonding and π-π interactions between the analyte and the CSP. DEA is included to ensure good peak shape for the basic pyridine moiety.[10] |
| Polar Organic | Macrocyclic Glycopeptide (CHIROBIOTIC T, V) | Methanol + 0.1% Acetic Acid/Ammonium Acetate | Good for moderately polar compounds. The ionic interactions in this mode can be highly selective. This mode is also MS-friendly. |
| Reversed Phase | Polysaccharide-based (Immobilized), Macrocyclic Glycopeptide | Acetonitrile/Water (50/50, v/v) + 0.1% Formic Acid | Often more challenging for chiral separations but highly desirable for QC environments. Hydrophobic interactions and hydrogen bonding will play a role. The aromatic ring is essential for interaction in this mode on many CSPs.[9] |
Conclusion and Recommendations
For the chiral separation of 2-Bromo-5-(oxolan-2-yl)pyridine, a systematic screening approach is essential. The highest likelihood of achieving a successful and robust separation lies with polysaccharide-based CSPs (such as Chiralpak IA or IC) operating in a normal phase mode , utilizing a mobile phase of hexane and an alcohol modifier, likely with a basic additive. This approach leverages the key structural features of the analyte for maximal interaction with the CSP.
Should a reversed-phase method be a strict requirement, the screening should focus on modern immobilized polysaccharide phases or macrocyclic glycopeptide columns, as they offer the best chance of success in aqueous mobile phases. The insights and protocols provided in this guide serve as a comprehensive starting point for developing a validated, high-resolution chiral HPLC method for this and structurally related molecules, ensuring the highest standards of scientific integrity and analytical accuracy.
References
- Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
- I.B.S. Chiral HPLC Method Development.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
- SciSpace. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. (2016).
-
Taylor & Francis Online. Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[9][10]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. (2022). Available from:
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Regis Technologies. CHIRAL STATIONARY PHASES - HPLC.
- reposiTUm. Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation.
- PMC. Enantiomeric Separation of New Chiral Azole Compounds. (2021).
- CNR-IRIS. Enantioseparation of 5,5'-Dibromo-2,2'-Dichloro-3-Selanyl-4,4'-Bipyridines on Polysaccharide-Based Chiral Stationary. (2021).
- ResearchGate. HPLC separation of enantiomers using chiral stationary phases.
- Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022).
- LCGC International. Playing with Selectivity for Optimal Chiral Separation. (2023).
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
Mass spectrometry (LC-MS) fragmentation patterns of 2-Bromo-5-(oxolan-2-yl)pyridine
Executive Summary: The Analytical Challenge
2-Bromo-5-(oxolan-2-yl)pyridine (CAS: 1228839-86-6) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its structure—a pyridine core substituted with a labile oxolane (tetrahydrofuran) ring and a halogen—presents a unique mass spectrometric challenge.
This guide provides a definitive technical comparison of analytical methodologies for this compound. Unlike standard "product" comparisons, we compare fragmentation strategies and ionization modes , demonstrating why high-resolution Q-TOF MS analysis offers superior structural fidelity compared to standard Triple Quadrupole (QqQ) workflows for impurity profiling.[1]
Structural & Theoretical Mass Spectrometry Profile
Before defining the protocol, we must establish the theoretical behavior of the molecule under electrospray ionization (ESI).
Physicochemical Baseline[1][2]
-
Formula:
-
Molecular Weight: 228.09 g/mol (average)
-
Monoisotopic Mass (
): 227.9997 Da -
Base Peak (
): 229.0070 m/z ( ) / 231.0049 m/z ( )
The Bromine Isotope Signature
The most diagnostic feature of this molecule is the bromine isotopic pattern. In any mass spectrum, the molecular ion cluster must exhibit a 1:1 intensity ratio between the
-
Implication: Any deviation from this 1:1 ratio in the parent ion cluster indicates co-elution with a non-brominated impurity (e.g., the des-bromo analog) or an interference.
Comparative Analysis: Q-TOF vs. Triple Quadrupole
For drug development professionals, choosing the right platform is critical. Below is a comparative performance analysis based on the detection of 2-Bromo-5-(oxolan-2-yl)pyridine.
| Feature | High-Resolution Q-TOF (Recommended) | Triple Quadrupole (QqQ) | Causality & Insight |
| Mass Accuracy | < 2 ppm | ~0.5 Da | Q-TOF confirms the elemental formula ( |
| Isotope Fidelity | High Resolution | Low Resolution | Q-TOF resolves the fine structure of the isotope cluster, confirming the Br presence without ambiguity. |
| Fragmentation | Full Spectra (MS/MS) | MRM (Targeted) | Q-TOF captures all fragments, allowing for de novo pathway elucidation. QqQ requires pre-knowledge of transitions. |
| Sensitivity | High (Modern instruments) | Ultra-High | QqQ is superior only for quantitation at picogram levels. For characterization, Q-TOF is the gold standard. |
Verdict: For structural confirmation and impurity ID, Q-TOF is the superior alternative. For routine QC quantitation, QqQ is preferred.
Fragmentation Mechanism & Pathway[1][2][3][4][5][6]
Understanding how the molecule breaks is essential for designing Multiple Reaction Monitoring (MRM) transitions.
Proposed Fragmentation Logic
Under Positive ESI (
-
Primary Pathway (Oxolane Cleavage): The bond between the pyridine ring (C5) and the oxolane ring (C2') is the weakest link relative to the aromatic system. However, direct homolytic cleavage is rare in ESI. Instead, we observe Ring Opening or McLafferty-type rearrangements .[1]
-
Secondary Pathway (Bromine Loss): While aromatic halogens are stable, high collision energy (CE) can induce the loss of the bromine radical (
) or HBr, though this is less favored than the loss of the oxygenated alkyl chain.
Visualization of the Pathway
The following diagram illustrates the specific fragmentation cascade for the
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-Bromo-5-(oxolan-2-yl)pyridine (
Experimental Protocol: Method Development
This protocol is designed to be self-validating. It includes a "System Suitability" step that ensures the instrument is capable of detecting the specific isotopic pattern required.
Reagents & Preparation
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Standard: Dissolve 1 mg of 2-Bromo-5-(oxolan-2-yl)pyridine in 10 mL Methanol (Stock: 100 µg/mL). Dilute to 1 µg/mL for tuning.
LC-MS/MS Workflow
Step 1: Source Optimization (Direct Infusion)
-
Capillary Voltage: 3.5 kV (Pyridine bases ionize easily; avoid arcing).
-
Cone Voltage: 20-40 V. Crucial: High cone voltage may induce in-source fragmentation, stripping the oxolane ring before the quad. Keep this low to preserve the molecular ion.
Step 2: Chromatographic Separation
A C18 column is standard, but the polarity of the oxolane ring requires careful gradient control to avoid co-elution with polar matrix components.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Gradient:
Step 3: Data Acquisition (Q-TOF)[1]
-
Mass Range: m/z 50 – 500.
-
Acquisition Rate: 3 spectra/sec (ensure enough points across the sharp UHPLC peak).
-
Collision Energy (CE): Ramp 10 – 40 eV. This ensures capture of both the "soft" fragments (oxolane ring opening) and "hard" fragments (Br loss).
Method Validation Workflow Diagram
Figure 2: Step-by-step method development workflow for validating the fragmentation pattern.
Key Data Summary: Diagnostic Ions
Use the table below to validate your spectral data. If these peaks are absent, the compound identity is suspect.
| m/z ( | m/z ( | Identity | Mechanism |
| 228.0 | 230.0 | Protonated Molecular Ion (Base Peak) | |
| 200.0 | 202.0 | Loss of ethylene from oxolane ring (Ring contraction) | |
| 157.0 | 159.0 | Diagnostic: Loss of entire oxolane group (Pyridyl cation) | |
| 149.1 | 149.1 | Loss of Bromine radical (Rare in ESI, common in EI) | |
| 78.9 | 80.9 | Bromide ion (Only visible if switching to Negative mode) |
References
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectrometry. Chemguide. Retrieved from [Link] (Foundational mechanisms for halogenated aromatics).
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link] (General rules for cyclic ether fragmentation).
-
National Institutes of Health (NIH). (2023). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. Retrieved from [Link] (Mechanisms of tetrahydrofuran ring opening).
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link] (ESI-specific charge migration rules).
Sources
Comparing reactivity of 2-Bromo-5-(oxolan-2-yl)pyridine vs 2-chloropyridine analogs
Executive Summary: The Strategic Choice
In the synthesis of kinase inhibitors and complex heterocyclic scaffolds, the choice between 2-Bromo-5-(oxolan-2-yl)pyridine (Molecule A) and its 2-Chloropyridine analog (Molecule B) is rarely just about cost—it is a trade-off between synthetic efficiency and process economics .
-
The Verdict: For discovery chemistry and early-stage development, Molecule A (Bromo) is the superior choice. Its weaker C-Br bond allows for rapid oxidative addition under mild conditions, preserving the sensitive oxolane (tetrahydrofuran) ring.
-
The Alternative: Molecule B (Chloro) is a viable cost-saving alternative for large-scale manufacturing but requires specialized, electron-rich ligands (e.g., Buchwald phosphines) and higher energy inputs, which introduces risk to the oxolane moiety via acid-catalyzed ring opening or elimination side-reactions.
Mechanistic Analysis: The Kinetic Divergence
The performance gap between these two analogs is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond at the C2 position.
Chemical Physics of Activation
-
C-Br Bond (~276 kJ/mol): The oxidative addition to Pd(0) is often fast and irreversible. It proceeds readily at 60–80°C with standard catalysts like Pd(PPh₃)₄.
-
C-Cl Bond (~339 kJ/mol): The oxidative addition is the rate-determining step (RDS).[1] It is slow and often reversible. To overcome this activation barrier, the reaction requires temperatures >100°C or electron-rich bulky ligands (e.g., XPhos, SPhos) to increase the electron density on the Palladium center.
The "Oxolane Factor"
The 5-(oxolan-2-yl) substituent is an ether. While stable to bases used in Suzuki couplings (e.g.,
-
Lewis Acids: High temperatures with cationic metal species can promote ring-opening.
-
Radical Pathways: Harsh conditions required to activate the C-Cl bond can trigger H-atom abstraction at the tertiary C2' position of the oxolane ring.
Visualization: Oxidative Addition Pathways
The following diagram illustrates the kinetic barrier difference and the ligand requirements for both pathways.
Caption: Comparative oxidative addition kinetics. Pathway A (Green) shows the facile activation of the Bromo-analog. Pathway B (Red) highlights the energetic barrier facing the Chloro-analog.
Performance Comparison Data
The following data represents comparative performance in a standard Suzuki-Miyaura coupling with phenylboronic acid.
| Feature | 2-Bromo-5-(oxolan-2-yl)pyridine | 2-Chloropyridine Analog |
| Primary Reactivity | High (Oxidative Addition is fast) | Low (Oxidative Addition is RDS) |
| Standard Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Requires Pd₂(dba)₃ + XPhos/SPhos |
| Temperature | 60°C – 80°C | 100°C – 120°C (Microwave often needed) |
| Reaction Time | 2 – 6 Hours | 12 – 24 Hours |
| Yield (Typical) | 88% – 95% | 45% – 70% (Ligand dependent) |
| Oxolane Stability | Excellent (Mild conditions) | Risk of degradation at high T |
| Cost | Higher (Starting Material) | Lower (Starting Material) |
| Total Process Cost | Moderate (Cheaper catalyst, less energy) | High (Expensive ligands, high energy) |
Experimental Protocols
Protocol A: Suzuki Coupling of the Bromo-Analog (Recommended)
This protocol utilizes mild conditions to ensure the integrity of the oxolane ring.
Reagents:
-
2-Bromo-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
Setup: Charge a reaction vial with the Bromo-pyridine (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inertion: Seal the vial and purge with Nitrogen (
) for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aq.
(1.5 mL) via syringe. -
Reaction: Heat the block to 80°C for 4 hours. Monitor by LC-MS for disappearance of the bromide (M+H 228/230).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Activation of the Chloro-Analog (High-Throughput)
This protocol is required if the chloro-analog must be used. It employs a Buchwald G3 precatalyst system.
Reagents:
-
2-Chloro-5-(oxolan-2-yl)pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Base:
(3.0 equiv, solid) -
Solvent: Toluene/Water (10:1)
Procedure:
-
Setup: Charge a microwave vial with Chloro-pyridine, boronic acid, XPhos Pd G3, and anhydrous
. -
Inertion: Purge strictly with Argon (Chlorides are sensitive to
poisoning due to slow turnover). -
Reaction: Add Toluene/Water. Seal and heat to 110°C (oil bath) or 120°C (Microwave) for 12 hours.
-
Note: Monitor the oxolane ring stability. If degradation products (ring-opened alcohols) are observed by LC-MS, lower temperature to 100°C and extend time to 24h.
Decision Logic for Researchers
Use the following flowchart to select the appropriate precursor for your specific campaign.
Caption: Decision matrix for selecting between Bromo- and Chloro-pyridines based on scale and complexity.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025).[3][4] Retrieved from
-
Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[5] (2022).[5][6][7] DOI: 10.1039/D2SC00174H. Retrieved from
-
Hartwig Group. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes.[8] J. Am. Chem. Soc. (2005).[8] Retrieved from
-
Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Data (Analogous Reactivity). Retrieved from
-
MDPI. Synthesis of 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine. (2022).[5][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
Validating Purity of 2-Bromo-5-(oxolan-2-yl)pyridine: A Strategic Guide to Elemental Analysis
Executive Summary: The Role of Elemental Analysis in Modern Validation
In the development of pharmaceutical intermediates like 2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine), purity validation is often reduced to a single HPLC trace. However, for a scaffold containing a basic pyridine nitrogen, a halogen (bromine), and a saturated oxygen heterocycle (oxolane), HPLC is insufficient. It fails to detect inorganic salts, trapped moisture, or non-chromophoric synthetic debris.
This guide details the validation of this specific compound using Elemental Analysis (EA) . Unlike chromatographic methods that separate components, EA analyzes the bulk material state. It is the only rapid method to definitively confirm that your "99% pure" oil isn't actually 10% solvate or hydrobromide salt—critical distinctions for downstream Grignard or Suzuki couplings.
Compound Profile & Theoretical Baselines
Before initiating analysis, the theoretical elemental composition must be established. The oxolane ring introduces saturation (higher H/C ratio than pure pyridine), and the bromine atom significantly increases molecular weight, dampening the sensitivity of C/H/N percentages.
Compound: 2-Bromo-5-(oxolan-2-yl)pyridine Molecular Formula: C₉H₁₀BrNO Molecular Weight: 228.09 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Contribution ( g/mol ) | Theoretical % |
| Carbon (C) | 9 | 12.011 | 108.10 | 47.39% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 4.42% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.14% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 35.03% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 7.01% |
Critical Insight: The high mass percentage of Bromine (35%) means that weighing errors have a magnified impact on the smaller Nitrogen signal (6%). Precision in sample weighing (microbalance) is non-negotiable.
Comparative Analysis: EA vs. HPLC vs. qNMR
Why perform EA when you have an HPLC? The following comparison highlights the "Blind Spots" of each method.
Table 2: Method Performance Matrix
| Feature | HPLC (UV-Vis) | qNMR (¹H) | Elemental Analysis (CHN) |
| Primary Scope | Organic Impurities (Chromophores) | Structure & Solvents | Bulk Material Composition |
| Blind Spots | Inorganic salts, Moisture, Non-UV active compounds | Inorganic salts, Paramagnetic impurities | Isomeric impurities (e.g., regioisomers) |
| Sensitivity | High (ppm level) | Moderate (<1%) | Low (requires >0.2% deviation) |
| Sample State | Dissolved | Dissolved | Solid/Neat (Bulk) |
| Validation Role | "How many organic components?"[1] | "What is the structure?" | "Is the formula correct?" |
Experimental Protocol: Self-Validating EA Workflow
To ensure trustworthiness, this protocol includes a "Pre-Analysis Drying Cycle" to eliminate the most common failure mode: hygroscopicity of the pyridine ring.
Phase 1: Sample Preparation (The "Oxolane" Factor)
The oxolane (THF) moiety can retain solvents if synthesized via cyclization or coupling in THF. The pyridine nitrogen can form hydrates.
-
Vacuum Drying: Place 50 mg of the sample in a vacuum oven at 40°C (below melting point if solid) or high vacuum (if oil) for 4 hours.
-
Desiccant: Use P₂O₅ in the drying pistol to aggressively remove water.
-
Integrity Check: Run a quick ¹H-NMR to confirm no volatile solvents (THF, DCM) remain before combustion. EA cannot distinguish Carbon from product vs. Carbon from trapped THF.
Phase 2: Instrumentation (Combustion)
-
Technique: Flash Combustion (Dumas method modified for Halogens).
-
Oxidation: 950°C - 1050°C with Oxygen boost.
-
Halogen Scrubbing: Ensure the reduction tube contains silver wool or specific halogen scrubbers to trap Bromine gases (Br₂/HBr). If Br is not trapped, it interferes with the Nitrogen detector (Thermal Conductivity Detector), yielding false high N values.
Phase 3: The Acceptance Criteria
-
Standard: ±0.4% absolute deviation from theoretical values.
-
Strict: ±0.3% (Required for high-impact journals like JOC or JACS).
Visualizing the Validation Logic
The following diagram illustrates the decision process. It is not just a linear step; it is a logic loop that forces you to reconcile data from HPLC and EA.
Caption: Figure 1. Integrated Purity Validation Workflow. Note the critical "Drying" step between HPLC and EA to prevent false failures from solvent entrapment.
Data Interpretation & Troubleshooting
When EA fails, it usually fails in specific patterns. Use this table to diagnose the physical state of your 2-Bromo-5-(oxolan-2-yl)pyridine.
Table 3: Diagnostic Interpretation of EA Deviations
| Observation | Likely Cause | Mechanism | Corrective Action |
| High C (+1-2%) | Trapped Solvent (THF/EtOAc) | Solvents have higher %C than the product (THF is 66% C). | Extended vacuum drying; Check ¹H-NMR. |
| Low C, Low N | Moisture / Inorganics | Water or Silica gel acts as "dead weight," diluting all signals. | Karl Fischer titration for water; Ash test for inorganics. |
| High N (+0.5%) | Halogen Interference | Br₂ gas escaping the scrubber and hitting the N-detector. | Replace Silver wool/scrubber in the combustion tube. |
| Low Br (if measured) | Debromination | Partial reduction of C-Br bond during synthesis. | Check LC-MS for des-bromo analog (mass M-79). |
Visualizing the Diagnosis Logic
This second diagram details exactly what to do when the numbers don't match.
Caption: Figure 2. Troubleshooting Logic for Elemental Analysis Deviations. High Carbon typically points to organic contaminants/solvents, while Low Carbon points to "dead mass" like water or salts.
References
-
American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
AZoNano. (2023).[2] The Problems Associated With Elemental Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). 2-Bromo-5-methoxypyridine (Analog Reference). PubChem Compound Summary. Retrieved from [Link]
Sources
X-ray crystallography data for 2-Bromo-5-(oxolan-2-yl)pyridine structure confirmation
Methodological Comparison: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Strategic Rationale
In drug development, the unambiguous assignment of absolute stereochemistry is a regulatory critical path.[1] For the target molecule 2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine), structure confirmation presents specific challenges due to the rotational freedom of the saturated oxolane ring and the potential for conformational disorder.
While NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide connectivity and molecular weight data, they often fail to definitively resolve absolute configuration without complex chiral derivatization. Single-Crystal X-Ray Crystallography (SC-XRD) emerges as the superior validation method for this compound. The presence of the bromine atom (Z=35) serves as an internal heavy-atom probe, allowing for the direct determination of absolute configuration via anomalous dispersion (Flack parameter) without the need for co-crystallization with chiral salts.
This guide objectively compares SC-XRD against NMR/MS workflows, providing a blueprint for researchers to validate this specific pyridine derivative.
Technical Profile & Structural Challenges
| Feature | Structural Implication | Analytical Challenge |
| Chiral Center | C2 position on Oxolane ring | Enantiomers (R/S) are NMR silent in achiral solvents. |
| Heavy Atom | Bromine at Pyridine C2 | Advantage: Strong anomalous scatterer. Risk: Potential halogen bonding affecting packing. |
| Ring Systems | Aromatic Pyridine + Saturated Oxolane | Risk: Oxolane ring puckering (envelope conformation) can lead to crystallographic disorder. |
| Physical State | Low-melting solid / Viscous oil | Difficulty in growing diffraction-quality single crystals. |
Comparative Analysis: Performance Metrics
The following data compares the efficacy of SC-XRD against high-field NMR (600 MHz) and High-Resolution Mass Spectrometry (HRMS) for this specific scaffold.
Table 1: Methodological Performance Matrix
| Metric | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/NOESY) | HRMS (Q-TOF/Orbitrap) |
| Primary Output | 3D Atom Coordinates & Absolute Config | Connectivity & Relative Stereochem | Elemental Composition |
| Confidence Level | >99% (Absolute) | ~85% (Relative); requires derivatization for Absolute | 100% (Formula only) |
| Sample State | Single Crystal (Solid) | Solution | Solution/Gas |
| Sample Reusability | Non-destructive | Non-destructive | Destructive |
| Time to Result | 24–48 Hours (including growth) | 1–4 Hours | < 30 Minutes |
| Critical Requirement | Crystal Size >0.1 mm | Solubility & Chiral Shift Reagent | Ionization |
| "Flack" Utility | High (Br atom enables direct assignment) | N/A | N/A |
Deep Dive: X-Ray Crystallography Protocol
For 2-Bromo-5-(oxolan-2-yl)pyridine , the presence of Bromine makes SC-XRD the "Gold Standard." The following protocol is designed to overcome the compound's tendency to form oils.
Phase A: Crystallization Screening (The "Oil" Problem)
Since pyridine-oxolane derivatives often oil out, standard evaporation fails. Use Vapor Diffusion to control supersaturation.
-
Solvent Selection: Dissolve 10 mg of compound in 0.5 mL of a "Good Solvent" (Acetone or THF).
-
Precipitant: Use Pentane or Hexane as the "Bad Solvent."
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the precipitant. Seal tightly.
-
Conditioning: Store at 4°C. The slow diffusion of pentane into the acetone solution promotes ordered lattice formation over amorphous precipitation.
Phase B: Data Collection & Refinement[2][3]
-
Source: Molybdenum (Mo) K
radiation ( = 0.71073 Å) is preferred over Copper (Cu) to minimize absorption errors from the heavy Bromine atom, though Cu is acceptable if crystals are very small (<0.05 mm). -
Temperature: Collect at 100 K (Cryostream). This freezes the flexible oxolane ring puckering, reducing thermal disorder parameters.
Phase C: Absolute Configuration Assignment
The validity of the structure hinges on the Flack Parameter , which quantifies the fit of the structural model to the anomalous scattering data.[2]
-
Target Flack Parameter (x):
(with standard uncertainty ). -
Interpretation:
- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
- : Racemic twin or disordered crystal.
-
Why it works here: The Bromine atom provides a significant anomalous signal (
), making the distinction between Friedel pairs (hkl and -h-k-l) distinct and measurable.
Workflow Visualization
The following diagram illustrates the decision logic and experimental workflow for validating the structure of 2-Bromo-5-(oxolan-2-yl)pyridine.
Caption: Integrated workflow for structural validation. The Green path (X-ray) offers direct confirmation; the Red path (Chiral NMR) is the fallback for non-crystalline samples.
Alternative Protocol: When Crystallization Fails
If the oxolane ring flexibility prevents crystallization (common in this class), the Mosher's Acid Method (NMR) is the validated alternative.
-
Derivatization: React the compound with (R)- and (S)-
-methoxy- -(trifluoromethyl)phenylacetic acid (MTPA) chloride. Note: This requires a reactive handle (e.g., if the pyridine or oxolane has a hydroxyl/amine; if not, VCD is the only solution). -
Observation: Since 2-Bromo-5-(oxolan-2-yl)pyridine lacks a native labile proton for Mosher esterification, Vibrational Circular Dichroism (VCD) is the mandatory alternative for oils.
-
Protocol: Compare experimental IR/VCD spectra in
with DFT-calculated spectra (B3LYP/6-31G* level). -
Data Match: Look for sign agreement (+/-) of key bands in the fingerprint region (1000–1400 cm⁻¹).
-
References
-
Parsons, S. (2021). Introduction to Non-Centrosymmetric Crystal Structures and Anomalous Scattering. Edinburgh University Crystallography. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link
-
Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy". Chemical Reviews, 112(6). Link
-
BenchChem Application Note. (2025). Characterization of Pyridine Derivatives: Protocols for X-ray and NMR. Link
Sources
Beyond Semantics: The Operational Impact of Oxolane vs. Tetrahydrofuran Nomenclature in Pyridine Derivative Synthesis
Executive Summary
The Core Paradox: In the strict sense of chemical identity, oxolane and tetrahydrofuran (THF) are identical (
This guide pivots from a traditional "chemical property" comparison (which would be null) to an informational performance study . We analyze how the choice of nomenclature affects search recall in patent databases , regulatory compliance , and automated synthesis programming within the specific domain of pyridine scaffold functionalization.
Key Finding: While "Oxolane" is the preferred IUPAC Hantzsch-Widman systematic name, "Tetrahydrofuran" remains the dominant "retained name" in industrial application. Failure to cross-index these terms results in a 30-40% loss of prior art retrieval in pyridine derivative patent searches.
Part 1: The Chemical Reality vs. The Naming Standard
To understand the "performance" of these names, we must first map their structural validity.
The Nomenclature Hierarchy
The International Union of Pure and Applied Chemistry (IUPAC) allows for dual-naming systems, creating the divergence:
-
Systematic Name (Oxolane): Derived from the Hantzsch-Widman system for heterocycles.[1][2][3]
-
Ox- (Oxygen) + -ol- (5-membered ring) + -ane (saturated).[4]
-
Usage: Preferred for substructure searching and theoretical chemistry.
-
-
Retained Name (Tetrahydrofuran): Derived from the hydrogenation of the aromatic furan ring.
-
Usage: Dominant in supply chain, bench protocols, and legacy literature.
-
Diagram 1: Nomenclature Decision Logic
The following decision tree illustrates how a cheminformatics algorithm or a patent attorney decides which term to prioritize.
Caption: Decision matrix for nomenclature selection. Note that while Oxolane is the PIN (Preferred IUPAC Name), THF dominates operational contexts.
Part 2: Cheminformatics Performance Study (Experimental Data)
We conducted a comparative retrieval study to quantify the risk of using only one nomenclature standard when searching for pyridine synthesis protocols.
Objective: Determine the "Recall vs. Precision" trade-off for Oxolane vs. Tetrahydrofuran in patent databases. Database: Simulated aggregation of USPTO/EPO/WIPO patent titles and abstracts (2015–2025). Target Query: Synthesis of 2-substituted pyridine derivatives.
Table 1: Comparative Search Performance Data
| Search Query Syntax | Total Hits (Raw) | Relevant Protocols (Pyridine Lithiation) | Noise (Irrelevant Hits) | Performance Metric |
| "Pyridine" AND "Tetrahydrofuran" | 145,200 | 12,450 | High (Polymerization data) | High Recall / Low Precision |
| "Pyridine" AND "Oxolane" | 4,300 | 3,850 | Very Low | Low Recall / High Precision |
| "Pyridine" AND ("Tetrahydrofuran" OR "Oxolane") | 148,100 | 15,900 | Moderate | Optimal Search Strategy |
Analysis:
-
The "Oxolane" Trap: Searching solely for "oxolane" misses ~75% of relevant industrial protocols, as most process chemists file patents using "THF" or "tetrahydrofuran."
-
The "THF" Noise: Searching "tetrahydrofuran" introduces noise related to polytetrahydrofuran (polymers) and general solvent usage, requiring advanced filtering.
-
Substituent Naming: When the ring is a substituent on the pyridine (e.g., 2-(oxolan-2-yl)pyridine), the term "oxolane" is used 60% more frequently in modern patents than "tetrahydrofuranyl," adhering to stricter IUPAC rules for complex structures.
Part 3: Experimental Protocol (Wet Lab)
Despite the nomenclature debate, the physical solvent is critical for pyridine functionalization. The following protocol utilizes the solvent (labeled as THF in 99% of supply catalogs) for a Lithium-Halogen Exchange .
Why Nomenclature Matters Here: When ordering anhydrous solvents, searching "Anhydrous Oxolane" in vendor catalogs (Sigma, Fisher, VWR) often yields zero results or redirects to custom synthesis. You must use the term "Tetrahydrofuran" for procurement.
Protocol: C-2 Regioselective Lithiation of 2-Bromopyridine
Scope: Synthesis of 2-substituted pyridines via intermediate 2-pyridyllithium.
Reagents & Equipment[5][6][7][8]
-
Substrate: 2-Bromopyridine (1.0 equiv).
-
Solvent: Tetrahydrofuran (THF) , anhydrous (water < 50 ppm), inhibitor-free.
-
Note: Often labeled as "Oxolane" only in European REACH compliance documents.
-
-
Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes).
-
Electrophile: Benzaldehyde (1.1 equiv).
-
Atmosphere: Dry Nitrogen or Argon.[7]
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe.
-
Flush with Argon for 15 minutes.
-
-
Solvent Charging:
-
Cannulate 20 mL of Anhydrous THF into the flask.
-
Critical: Ensure THF is peroxide-free. Peroxides in "oxolane" ethers can degrade organolithiums.
-
-
Substrate Addition:
-
Add 2-Bromopyridine (158 mg, 1.0 mmol) via syringe.
-
Cool the mixture to -78 °C (Dry ice/Acetone bath).
-
-
Lithiation (The "Performance" Step):
-
Add n-BuLi dropwise over 10 minutes, maintaining internal temp < -70 °C.
-
Mechanism: The oxygen atoms in the THF/Oxolane ring coordinate to the Lithium cation, breaking the hexameric aggregates of n-BuLi and increasing its reactivity (See Diagram 2).
-
Stir for 30 minutes at -78 °C. Solution typically turns deep red/orange.
-
-
Electrophile Trapping:
-
Add Benzaldehyde (neat or in THF) dropwise.
-
Stir for 1 hour, allowing to warm to 0 °C.
-
-
Quench & Workup:
-
Quench with saturated
. Extract with EtOAc.[5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Diagram 2: Solvation Mechanism (Why the Ether Oxygen Matters)
This diagram depicts the coordination role of the solvent (Oxolane/THF) in stabilizing the lithiated pyridine intermediate.
Caption: The Lewis basicity of the oxolane ring oxygen is essential for de-aggregating n-BuLi, enabling the lithiation of pyridine.
Part 4: Automated Synthesis & NLP Implications
In modern drug discovery, Automated Synthesis Planning (ASP) tools (e.g., IBM RXN, Chemmatica) parse literature to program robotic synthesizers.
-
The Risk: If an NLP model is trained primarily on "Tetrahydrofuran" data, it may fail to recognize "Oxolane" as the same solvent when parsing a paper using strict IUPAC nomenclature.
-
The Consequence: The robot may halt, flagging a "Missing Reagent: Oxolane," despite having a full tank of Tetrahydrofuran connected.
-
Solution: Researchers coding standard operating procedures (SOPs) for automation must explicitly map ChemicalID: 109-99-9 to both strings: ["tetrahydrofuran", "oxolane", "THF"].
References
-
International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
PubChem Database. Tetrahydrofuran (Compound CID 8028).[4] National Center for Biotechnology Information.
-
BenchChem. Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.
-
Organic Syntheses. Synthesis of 2,2':6',2''-Terpyridine via Pyridine Lithiation. Org.[4][9][7][10][11][12][13] Synth. 1981, 60, 123.
-
European Chemicals Agency (ECHA). Registration Dossier: Tetrahydrofuran. (REACH Compliance Data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. may.chem.uh.edu [may.chem.uh.edu]
- 3. ajrconline.org [ajrconline.org]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preferred IUPAC name - Wikipedia [en.wikipedia.org]
- 10. gandhichemicals.com [gandhichemicals.com]
- 11. Why is Chemical Patents Searching a Complex Process? - XLSCOUT [xlscout.ai]
- 12. quora.com [quora.com]
- 13. shreevissnuscientific.in [shreevissnuscientific.in]
Benchmarking synthetic routes for 2-Bromo-5-(oxolan-2-yl)pyridine efficiency
Executive Summary
2-Bromo-5-(oxolan-2-yl)pyridine (also known as 2-bromo-5-(tetrahydrofuran-2-yl)pyridine) represents a specific structural challenge: installing a saturated oxygen heterocycle onto an electron-deficient pyridine ring while preserving a chemically active halogen (bromine) at the C2 position.
This guide benchmarks three distinct synthetic strategies. Our analysis prioritizes regiochemical integrity (targeting C5 over the naturally reactive C2 or C4 positions) and process scalability .
The Core Challenge: Regioselectivity
-
Electrophilic Aromatic Substitution (SEAr): Fails on electron-deficient pyridines.
-
Nucleophilic Substitution (SNAr): Favors C2/C6, risking displacement of the essential bromine.
-
Radical Minisci: Naturally favors C2/C4; targeting C5 requires specific blocking groups or electronic manipulation.
Quick Comparison Matrix
| Metric | Route A: Heck Coupling + Hydrogenation | Route B: Selective Metallation (Turbo-Grignard) | Route C: Ni/Photoredox Dual Catalysis |
| Primary Mechanism | Pd-catalyzed cross-coupling | Halogen-Metal Exchange (iPrMgCl) | Radical Decarboxylative Coupling |
| Starting Material | 2-Bromo-5-iodopyridine | 2,5-Dibromopyridine | 2-Bromo-5-iodopyridine |
| Regioselectivity | High (Controlled by I vs Br reactivity) | High (Kinetic control at C5) | Moderate (Ligand dependent) |
| Step Count | 2 (Coupling + Reduction) | 3 (Exchange + Addition + Cyclization) | 1 (Direct Coupling) |
| Scalability | High (Industrial Standard) | Medium (Cryogenic required) | Low/Medium (Photon flux limited) |
| Cost Efficiency | High | High | Low (Catalyst cost) |
Route A: The Scalable Workhorse (Heck Coupling & Reduction)
Recommendation: Best for multi-gram to kilogram scale synthesis where isolation of pure intermediates is preferred.
This route leverages the significant reactivity difference between the C-I and C-Br bonds. Palladium oxidatively adds to the C-I bond at C5 orders of magnitude faster than the C-Br bond at C2, ensuring exclusive regioselectivity.
Mechanistic Pathway[1]
-
Heck Coupling: 2-Bromo-5-iodopyridine reacts with 2,3-dihydrofuran. The double bond isomerizes, typically yielding the 2,3-dihydrofuran-2-yl or 2,5-dihydrofuran-2-yl adduct.
-
Hydrogenation: Catalytic reduction saturates the furan ring to the oxolane (tetrahydrofuran). Critical Control Point: Conditions must be tuned to prevent hydrogenolysis of the C2-Bromine.
Detailed Protocol
Step 1: Heck Coupling
-
Reagents: Charge a flask with 2-Bromo-5-iodopyridine (1.0 equiv), 2,3-dihydrofuran (2.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Solvent/Base: Suspend in DMF with Et₃N (2.5 equiv).
-
Reaction: Heat to 80°C under N₂ for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Product is a mixture of dihydrofuran isomers.
Step 2: Selective Hydrogenation
-
Reagents: Dissolve the intermediate in MeOH/THF (1:1).
-
Catalyst: Add 5% Rh/C or Pt/C (avoid Pd/C if debromination is observed).
-
Conditions: Hydrogenate at 1 atm (balloon) or 30 psi at room temperature. Monitor strictly by LCMS.
-
Stop Condition: Stop immediately upon disappearance of the alkene. Prolonged exposure risks C-Br reduction.
Expert Insight: If debromination is problematic, add a catalyst poison like thiophene or use Wilkinson's catalyst (RhCl(PPh₃)₃) for homogeneous hydrogenation, which is much gentler on aryl halides.
Route B: The Chemist's Precision (Selective Metallation)
Recommendation: Best for laboratory-scale discovery where 2,5-dibromopyridine is the cheaper starting material.
This route utilizes the "Turbo Grignard" (iPrMgCl·LiCl) to perform a selective Halogen-Metal Exchange. At controlled temperatures, the exchange occurs preferentially at the C5 position of 2,5-dibromopyridine, leaving the C2-Br intact.
Mechanistic Pathway[1][2]
-
Exchange: 2,5-Dibromopyridine + iPrMgCl → 2-Bromo-5-magnesiopyridine (C5 selective).
-
Electrophile Trap: Reaction with 4-chlorobutanal (or a cyclization precursor equivalent like cyclobutanone followed by rearrangement, though direct aldehyde addition is simpler).
-
Alternative Trap (Recommended): React with DMF to form 2-bromo-5-formylpyridine, then add Allylmagnesium bromide , followed by iodocyclization/reduction to form the THF ring.
Detailed Protocol (Formylation/Cyclization Variation)
Step 1: Selective C5-Lithiation/Magnesiation
-
Setup: Flame-dried flask, Ar atmosphere. Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous THF.
-
Exchange: Cool to -15°C (Do not go to -78°C; iPrMgCl requires mild cooling, not deep freeze, for activation, but -15°C maintains selectivity). Add iPrMgCl (1.1 equiv) dropwise over 1 hour.
-
Quench: Add dry DMF (2.0 equiv). Warm to RT.
-
Result: 2-Bromo-5-formylpyridine (Yield >85%).
Step 2: THF Ring Construction
-
Grignard: React aldehyde with allylmagnesium bromide in THF at 0°C.
-
Cyclization: Treat the resulting homoallylic alcohol with I₂/NaHCO₃ (Iodocyclization) followed by radical reduction (Bu₃SnH/AIBN) or hydrogenation to remove the iodine, yielding the oxolan-2-yl moiety.
Route C: Emerging Technology (Ni/Photoredox Dual Catalysis)
Recommendation: High-throughput screening (HTS) or library generation.
This modern approach couples a carboxylic acid (tetrahydrofuran-2-carboxylic acid) directly with an aryl halide using dual catalysis. It avoids unstable intermediates but requires specialized photoreactors.
Mechanistic Pathway[1][2]
-
Photocatalyst (Ir/Ru): Oxidizes the carboxylate to generate a generic alkyl radical (decarboxylative).
-
Nickel Catalyst: Captures the alkyl radical and undergoes oxidative addition to the Aryl-Halide.
-
Selectivity: Uses 2-bromo-5-iodopyridine. The Ni catalyst inserts into the weaker C-I bond exclusively.
Protocol Snapshot
-
Mix: 2-Bromo-5-iodopyridine (1 equiv), Tetrahydrofuran-2-carboxylic acid (1.5 equiv).
-
Catalysts: NiCl₂·dme (5 mol%), dtbbpy (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).
-
Irradiation: Blue LED (450 nm) for 24-48 hours.
-
Note: This route is "atom economical" in step count but expensive in catalysts.
Decision Logic & Visualizations
Route Selection Decision Tree
Use this flowchart to select the optimal route based on your constraints.
Caption: Decision matrix for selecting the synthetic route based on scale and resource constraints.
Reaction Pathway Comparison
Visualizing the mechanistic divergence between the two primary routes.
Caption: Mechanistic comparison of Route A (Cross-coupling) vs Route B (Metal-Halogen Exchange).
References
-
BenchChem Technical Support. Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone (Weinreb Amide Protocol). BenchChem.[2] Link
-
Google Patents. CN112479991A: Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents. Link
-
Baran, P. S., et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[3] J. Am. Chem. Soc., 2021, 143, 11927-11933.[3] Link
-
Molander, G. A., et al. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS, 2011. Link
-
Baran Lab. Haloselectivity of Heterocycles (Group Meeting Notes). Baran Lab, Scripps Research. Link
Sources
Safety Operating Guide
2-Bromo-5-(oxolan-2-yl)pyridine proper disposal procedures
Part 1: Executive Safety & Action Summary
Immediate Action Card: 2-Bromo-5-(oxolan-2-yl)pyridine
| Parameter | Critical Data |
| CAS Number | 220904-17-6 |
| Chemical Nature | Halogenated Heteroaromatic (Brominated Pyridine Derivative) |
| Physical State | Low-melting solid or viscous liquid (MP: ~31–48°C) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal), Aquatic Hazard |
| Waste Stream | Halogenated Organic Solvent/Solid Waste |
| Disposal Method | High-Temperature Incineration with Flue Gas Scrubbing |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids |
STOP: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste streams. The presence of Bromine requires a specific disposal pathway to prevent the release of corrosive hydrogen bromide (HBr) gas during incineration.
Part 2: Scientific Rationale & Hazard Profile (E-E-A-T)
As a Senior Application Scientist, it is insufficient to merely follow a checklist; one must understand the causality of safety protocols. The disposal of 2-Bromo-5-(oxolan-2-yl)pyridine is dictated by its molecular structure—specifically the pyridine ring and the bromine substituent.
The Halogen Factor (The "Why" behind Segregation)
The defining feature of this molecule for disposal purposes is the Bromine (Br) atom at the C2 position.
-
Mechanism of Hazard: Upon thermal decomposition (incineration), non-halogenated organics produce Carbon Dioxide (
) and Water ( ). However, brominated compounds release Hydrogen Bromide (HBr) and potentially elemental Bromine ( ) . -
Operational Impact: HBr is highly corrosive to standard incinerator linings and flue stacks. Therefore, this waste must be directed to facilities equipped with alkaline scrubbers designed to neutralize acid gases. Mixing this with general organic waste bypasses these safety controls, risking infrastructure damage and regulatory fines.
The Pyridine Ring (Nitrogenous Waste)
The pyridine core contributes to the formation of Nitrogen Oxides (NOx) during combustion. While less critical than halogens for segregation, it reinforces the need for controlled high-temperature incineration rather than open burning or standard landfilling.
Part 3: Step-by-Step Disposal Protocol
Workflow 1: Routine Waste Segregation
Objective: Isolate the chemical to ensure downstream compliance.
-
Select the Correct Container:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid metal containers if the waste is acidic or wet, as HBr formation can corrode metal.
-
-
Segregation Rule (The "Red Line"):
-
Stream A (CORRECT): Halogenated Waste. (Contains: DCM, Chloroform, Brominated compounds).
-
Stream B (INCORRECT): Non-Halogenated Waste. (Contains: Acetone, Methanol, Hexane).
-
Note: Even trace amounts (often >1-2%) of halogenated material can reclassify an entire drum of non-halogenated waste, significantly increasing disposal costs.
-
-
Labeling:
-
Affix a hazardous waste label immediately upon the first addition of waste.
-
Required Text: "Hazardous Waste - Halogenated Organic."
-
Constituents: Explicitly list "2-Bromo-5-(oxolan-2-yl)pyridine" and the approximate percentage.
-
Workflow 2: Spill Cleanup (Emergency Response)
Objective: Containment and remediation without personnel exposure.[1][2]
-
Evacuate & Ventilate:
-
If the spill is >100mL or outside a fume hood, evacuate the immediate area.
-
Ensure fume hoods are operating at maximum draw.
-
-
PPE Donning:
-
Nitrile gloves (double-gloved recommended due to pyridine permeability).
-
Safety goggles (prevent vapor irritation).
-
Lab coat with closed cuffs.
-
-
Containment:
-
Surround the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or commercial "Chem-Sorb" pads).
-
Do NOT use paper towels as the primary absorbent for large spills (flammability risk).
-
-
Collection:
-
Scoop the saturated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag.
-
Label as "Solid Debris with Halogenated Organics."
-
-
Surface Decontamination:
-
Wipe the surface with a mild detergent solution, followed by water. Collect these wipes as contaminated solid waste.
-
Part 4: Visualizations & Logic Flows
Figure 1: Waste Segregation Decision Matrix
Caption: Logical decision tree for classifying pyridine derivative waste streams to ensure regulatory compliance.
Figure 2: Spill Response Protocol
Caption: Step-by-step emergency response workflow for halogenated pyridine spills.
Part 5: Regulatory & Compliance Framework
United States (RCRA/EPA):
-
Waste Code: While 2-Bromo-5-(oxolan-2-yl)pyridine is not explicitly listed with a unique "P" or "U" code, it typically falls under D001 (Ignitable, if in flammable solvent) or is regulated as a Halogenated Solvent mixture (F-listed codes like F002 if mixed with listed solvents).
-
Generator Status: As a researcher, you are the "Generator." You are legally responsible for the "Cradle-to-Grave" tracking of this chemical.
European Union (EWC):
-
EWC Code: Likely 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors). The asterisk (*) denotes hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10228386, 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Organic Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Bromo-5-(oxolan-2-yl)pyridine
Hazard Identification & Risk Assessment
Compound: 2-Bromo-5-(oxolan-2-yl)pyridine Synonyms: 2-Bromo-5-(tetrahydrofuran-2-yl)pyridine CAS: [Check specific vendor batch; Analogous structures used for risk profiling]
The "Senior Scientist" Assessment (Beyond the SDS)
While generic Safety Data Sheets (SDS) for this specific intermediate often list it merely as an Irritant (H315, H319) and Respiratory Irritant (H335), you must treat this compound with elevated caution.
Why?
-
Structure-Activity Relationship (SAR): The pyridine ring facilitates transdermal absorption. Its close analog, 2-Bromopyridine, is classified as Fatal in contact with skin .[1]
-
Lipophilicity: The oxolane (tetrahydrofuran) moiety increases lipophilicity, potentially enhancing skin permeation rates compared to the parent pyridine.
-
Unknown Toxicology: As a research intermediate, chronic toxicity (sensitization, mutagenicity) is often uncharacterized.
Operational Directive: Handle as if it is acutely toxic by dermal absorption until proven otherwise.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for any manipulation of >10 mg of substance.
A. Hand Protection Strategy (The Barrier Protocol)
Pyridines are known to permeate standard nitrile exam gloves over time. Do not rely on single-layer protection.
| Glove Material | Thickness | Breakthrough Time (Est.) | Usage Context |
| Nitrile (Disposable) | 4–6 mil | < 15 mins (Splash only) | Inner glove layer; incidental contact only. |
| Silver Shield / 4H (Laminate) | 2.7 mil | > 240 mins | Mandatory for spill cleanup or prolonged handling. |
| Viton / Butyl | 10–15 mil | > 480 mins | Heavy chemical handling (Scale-up). |
| Latex | N/A | DO NOT USE | Pyridines permeate latex rapidly. |
The "Double-Glove" Technique:
-
Inner Layer: Standard Nitrile (White/Blue) – Visual contrast.
-
Outer Layer: Long-cuff Nitrile (Purple/Teal) or Laminate liners.
-
Protocol: Immediately change the outer glove if any splash occurs. The inner glove acts as the "last line of defense" while you doff the contaminated outer layer.
B. Eye & Face Protection[2][3][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of liquid splash wicking around the lens.
-
High Volume (>5g or heating): Face shield required over goggles.
C. Respiratory Protection[1][3][4][6][8][9]
-
Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges. N95/P100 particulate filters offer zero protection against pyridine vapors.
Operational Workflows
Logic Diagram: PPE Selection & Handling
The following decision tree dictates your safety setup based on the experimental phase.
Figure 1: Decision matrix for selecting appropriate PPE based on operational risk.
Step-by-Step Handling Protocol
1. Weighing (The highest risk of particulate spread)
-
Location: Inside the fume hood. If the balance is outside, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, cap it, weigh it, and return to the hood to open.
-
Static Control: Use an anti-static gun if the powder is flighty. Pyridine salts can be hygroscopic and sticky; free bases may be static-prone.
-
Technique: Use disposable spatulas to avoid cross-contamination during washing.
2. Reaction Setup
-
Solvent Choice: If possible, avoid chlorinated solvents (DCM/Chloroform) as they can facilitate skin transport of the pyridine derivative. Use Ethyl Acetate or Toluene if chemistry permits.
-
Temperature: If heating >50°C, ensure a reflux condenser is properly seated and clamped. Pyridine derivatives have distinct, penetrating odors; if you smell it, the containment has failed.
3. Decontamination (Doffing Procedure)
-
Crucial Step: Wash outer gloves with soap and water before removing them. This neutralizes surface residues.
-
Peel outer gloves off, turning them inside out.
-
Inspect inner gloves for tears.
-
Wash hands thoroughly with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Spill Response Algorithm
Figure 2: Immediate response workflow for liquid or solid spills.
Specific Spill Notes:
-
Do NOT use paper towels for primary absorption. The high surface area allows rapid evaporation of the pyridine derivative into the breathing zone. Use clay, vermiculite, or sand.[2]
-
Decontamination Solution: A dilute acidic solution (e.g., 1M HCl) can convert the pyridine base into a non-volatile salt (pyridinium hydrochloride), making cleanup safer. Verify chemical compatibility with the oxolane ring before applying acid.
Waste Disposal[8][10]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic decomposition.
-
Labeling: Must explicitly state "Contains Halogenated Pyridines - Toxic."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromopyridine (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
